molecular formula C14H18N2O5 B093494 Einecs 240-149-0 CAS No. 16012-70-7

Einecs 240-149-0

Cat. No.: B093494
CAS No.: 16012-70-7
M. Wt: 294.30 g/mol
InChI Key: JBGCVTHXXTVYIP-UHFFFAOYSA-N
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Description

Einecs 240-149-0 is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Einecs 240-149-0 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 240-149-0 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGCVTHXXTVYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936227
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16012-70-7
Record name L-Alanyl(benzyloxycarbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016012707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Einecs 240-149-0 (Z-Ala-Ala-OH)

[1]

Executive Summary

Einecs 240-149-0 (CAS: 16012-70-7) is a protected dipeptide derivative widely utilized in pharmaceutical research and peptide chemistry.[1][2] Known systematically as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-alanine , it serves as a critical building block in the synthesis of bioactive peptides and protease inhibitors.[1] Its N-terminal Carbobenzyloxy (Cbz or Z) protection confers stability and lipophilicity, making it an ideal intermediate for synthesizing chromogenic substrates (e.g., for elastase assays) and studying enzyme-substrate specificity.[1]

Chemical Identity & Structural Analysis

The molecule consists of two L-alanine residues coupled via a peptide bond, with the N-terminus protected by a benzyl carbamate group.[1] This structure prevents unwanted N-terminal reactivity during subsequent peptide elongation.[1]

Key Identifiers
Identifier TypeValue
Chemical Name N-Carbobenzyloxy-L-alanyl-L-alanine (Z-Ala-Ala-OH)
CAS Number 16012-70-7
EINECS Number 240-149-0
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.31 g/mol
SMILES CNC(=O)NC(=O)OCC1=CC=CC=C1
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the protecting group (Z) and the dipeptide backbone.

Z_Ala_Ala_OH_StructureZ_GroupCbz (Z) Group(Protecting Group)Ala1L-Alanine 1(N-Terminal)Z_Group->Ala1 Carbamate LinkagePeptideBondPeptide Bond(-CO-NH-)Ala1->PeptideBondAla2L-Alanine 2(C-Terminal)PeptideBond->Ala2CarboxylCarboxylic Acid(-COOH)Ala2->Carboxyl

Figure 1: Structural connectivity of Z-Ala-Ala-OH, showing the N-terminal protection and dipeptide core.[1]

Physicochemical Properties

Understanding the physical state and solubility profile is essential for assay development and synthesis planning.

Physical Data Table
PropertySpecificationNotes
Physical State Solid (Powder or Crystals)Typically white to off-white.[1][2]
Melting Point 148.0 – 152.0 °CHigh purity samples may reach 154 °C [1, 3].[1]
Solubility (Organic) SolubleMethanol, Ethanol, DMSO, DMF.[1]
Solubility (Water) Low / InsolubleHydrophobic Z-group limits aqueous solubility.[1]
Optical Rotation [α]²⁰/D -32.0° to -36.0°c=1 in Methanol [3].[1][3]
pKa ~3.6 (Carboxyl group)Estimated based on C-terminal alanine.[1]
LogP ~1.67Indicates moderate lipophilicity [1].[1]
Stability & Reactivity
  • Thermal Stability : Stable at room temperature; store below 15°C for long-term retention of optical purity.

  • Hydrolysis : The peptide bond is susceptible to hydrolysis by specific proteases or strong acid/base conditions. The Z-group is removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/acetic acid).[1]

Analytical Characterization

Researchers should validate the identity of Einecs 240-149-0 using the following standard analytical parameters.

HPLC Method (Purity Assessment)[7]
  • Column : C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% to 95% B over 20 minutes.

  • Detection : UV at 210 nm (peptide bond) and 254 nm (aromatic Z-group).

Proton NMR (¹H-NMR)

In CD₃OD or DMSO-d₆, characteristic signals include:

  • 7.35 ppm (m, 5H) : Aromatic protons of the Cbz group.

  • 5.0-5.1 ppm (s, 2H) : Benzylic -CH₂- of the Cbz group.[1]

  • 4.0-4.5 ppm (m, 2H) : α-protons of the two Alanine residues.[1]

  • 1.2-1.4 ppm (d, 6H) : Methyl groups of the Alanine side chains.

Experimental Protocol: Synthesis Application

A common application of Z-Ala-Ala-OH is its conversion into a chromogenic substrate (e.g., Z-Ala-Ala-pNA) for enzyme kinetic studies.[1] Below is a generalized workflow for coupling.

Workflow Diagram

Synthesis_WorkflowStartStart: Z-Ala-Ala-OH(1.0 eq)ActivationActivationAdd EDC/HOBt or HATUin DMFStart->Activation Carboxyl ActivationCouplingCoupling ReactionAdd Nucleophile (e.g., p-Nitroaniline)+ DIPEA (Base)Activation->Coupling Form Active EsterWorkupWorkupAcid/Base WashExtract in EtOAcCoupling->Workup 12-24h StirringProductFinal ProductZ-Ala-Ala-pNAWorkup->Product Purification

Figure 2: Synthetic workflow for converting Z-Ala-Ala-OH into a downstream amide derivative.

Step-by-Step Protocol
  • Dissolution : Dissolve 1.0 mmol of Z-Ala-Ala-OH in 5 mL of anhydrous DMF.

  • Activation : Add 1.1 mmol of coupling reagent (e.g., HBTU or EDC) and 1.1 mmol of HOBt (if using carbodiimide chemistry). Stir at 0°C for 15 minutes.

  • Coupling : Add 1.1 mmol of the amine partner (e.g., an amino acid ester or chromophore) and 2.5 mmol of DIPEA (N,N-Diisopropylethylamine).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or HPLC.

  • Workup : Dilute with Ethyl Acetate. Wash successively with 1N HCl, 5% NaHCO₃, and Brine. Dry over MgSO₄ and concentrate in vacuo.

Safety & Handling (MSDS Summary)

While generally considered low hazard compared to volatile organic reagents, standard laboratory safety is mandatory.

  • Hazard Classification : Irritant (Skin, Eye, Respiratory).

  • Signal Word : Warning.

  • PPE : Nitrile gloves, safety goggles, and lab coat.

  • Inhalation : Use in a fume hood to avoid inhaling dust.

  • Storage : Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C or room temperature (cool, dark).[1]

References

  • PubChem . (n.d.). Compound Summary: Dipeptide derivatives. Retrieved from [Link]

Technical Guide: Propylidynetrimethanol (TMP) Synthesis and Pharmacological Applications

[1]

Executive Summary

Propylidynetrimethanol (CAS: 77-99-6), commonly known as Trimethylolpropane (TMP), is a trifunctional neopentyl polyol.[1] While historically dominant in industrial polymer applications (alkyds, polyurethanes), its role in pharmaceutical sciences has surged as a critical scaffold for dendrimers and hydrogel-based drug delivery systems .[1][2]

This guide provides a rigorous technical analysis of the TMP synthesis pathway—specifically the "Tollens' condensation" (crossed Aldol-Cannizzaro sequence)—and details the high-purity protocols required for biomedical applications.[2] It addresses the critical quality attributes (CQAs) necessary for using TMP as a Generation 0 (G0) core in dendrimer synthesis.

Part 1: The Chemistry of Synthesis

The synthesis of TMP is a classic example of a "one-pot, two-step" reaction sequence involving n-butyraldehyde and formaldehyde in the presence of a strong inorganic base (typically NaOH or Ca(OH)₂).[2]

Reaction Mechanism

The process is defined by two distinct mechanistic stages occurring consecutively:[2][3][4][5]

  • Crossed Aldol Condensation: The

    
    -carbon of n-butyraldehyde (which possesses two acidic protons) undergoes twofold addition to formaldehyde.[1][2]
    
  • Crossed Cannizzaro Reaction: The intermediate (2,2-bis(hydroxymethyl)butanal) lacks

    
    -hydrogens and undergoes a redox disproportionation with a third equivalent of formaldehyde.[1][2]
    
Stoichiometry

The theoretical molar ratio is 1:3 (Butyraldehyde : Formaldehyde). However, industrial and high-purity lab protocols utilize a 1:3.05–3.2 excess of formaldehyde to drive the irreversible Cannizzaro step to completion and minimize side reactions.[2]

TMP_MechanismButyraldehyden-Butyraldehyde(CH3CH2CH2CHO)IntermediateIntermediate:2,2-bis(hydroxymethyl)butanalButyraldehyde->IntermediateStep 1: Crossed Aldol(-OH catalyzed)HCHO12 HCHO(Formaldehyde)HCHO1->IntermediateBaseBase Catalyst(NaOH)Base->IntermediateTMPPropylidynetrimethanol(TMP)Intermediate->TMPStep 2: Crossed Cannizzaro(Redox)FormateSodium Formate(Byproduct)Intermediate->FormateHCHO21 HCHO(Excess)HCHO2->TMP

Figure 1: The tandem Aldol-Cannizzaro reaction pathway for TMP synthesis.[1][2] Note the consumption of the third formaldehyde equivalent as a reducing agent.[2]

Part 2: High-Purity Synthesis Protocol

For pharmaceutical applications, the removal of color bodies and formate salts is critical.[1][2] The following protocol is designed for laboratory-scale synthesis yielding >98% purity.

Reagents & Equipment
  • Reactants: n-Butyraldehyde (99%), Formaldehyde (37% aq.[1][2] solution), Sodium Hydroxide (50% aq.[1] solution).

  • Solvents: Ethyl acetate (for extraction), Methanol (recrystallization).[1]

  • System: 3-neck round bottom flask, reflux condenser, dropping funnel, mechanical stirrer (magnetic stirring is insufficient due to viscosity changes).[1]

Step-by-Step Methodology

Step 1: Initial Mixing (Aldol Phase)

  • Charge the reactor with 3.15 moles of Formaldehyde (aq).

  • Cool to 15°C . The exothermicity of the Aldol step requires strict thermal management.[2]

  • Add 1.0 mole of n-Butyraldehyde slowly.

Step 2: Base Addition & Cannizzaro Initiation

  • Add 1.05 moles of NaOH (50%) dropwise over 60–90 minutes.

  • Critical Control Point: Maintain temperature between 35°C–40°C . Exceeding 45°C promotes the formation of di-TMP and sugars (formose reaction).[1][2]

  • Once addition is complete, raise temperature to 60°C and hold for 2 hours to drive the Cannizzaro disproportionation.

Step 3: Workup & Purification [1][2]

  • Neutralization: Acidify the mixture to pH 6.0 using Formic Acid.[2] This prevents base-catalyzed degradation during workup.[1][2]

  • Evaporation: Remove excess water and unreacted formaldehyde under reduced pressure.[1][2]

  • Salt Removal: The residue contains TMP and Sodium Formate.[2] Add hot ethyl acetate.[1] TMP is soluble; Sodium Formate is not.[1] Filter the hot solution to remove the salt.[2]

  • Crystallization: Cool the filtrate to precipitate crude TMP. Recrystallize from dry acetone or ethyl acetate to achieve pharmaceutical grade.[1]

Data: Impurity Profile
ImpurityOriginRemoval Strategy
Sodium Formate Cannizzaro byproductHot filtration (solubility difference)
Di-TMP Etherification side-reactionFractional Distillation / Crystallization
2-Ethylacrolein Incomplete Aldol / DehydrationStrict pH control during workup
Formaldehyde Excess reagentVacuum stripping / Scavenging

Part 3: Reaction Mechanisms in Drug Development

In drug development, TMP is rarely the active ingredient (API). Instead, it serves as a trifunctional scaffold . Its neopentyl structure (absence of

Dendrimers12
TMP as a Dendrimer Core (Generation 0)

Dendrimers are hyperbranched, monodisperse macromolecules used for targeted drug delivery.[1] TMP acts as the G0 core due to its

2
  • Mechanism: The three hydroxyl groups of TMP react with acrylate monomers (via Michael addition) or isocyanates to initiate branching.[2]

  • Advantage: The compact, symmetrical core allows for high-density surface functionalization (e.g., attaching 6, 12, or 24 drug molecules per dendrimer).[1]

Dendrimer_GrowthCoreTMP Core(G0)3 x -OH GroupsG1Generation 1(Activation)Reaction withAcrylates/IsocyanatesCore->G1 Esterification / Urethane LinkageG2Generation 2(Branching)Exponential Growthof Surface GroupsG1->G2 Divergent SynthesisDrugDrug Conjugation(Surface Loading)G2->Drug Linker Attachment

Figure 2: Divergent synthesis of a dendrimer using TMP as the Generation 0 (G0) core scaffold.

Hydrogel Cross-linking

TMP derivatives (specifically TMP-ethoxylates or TMP-allyl ethers) are used to cross-link hydrogels.[1][2]

  • Reaction: Free-radical polymerization of TMP-triacrylate (TMPTA) creates a rigid 3D network.[1][2]

  • Application: Controlled release matrices where the mesh size of the hydrogel determines the diffusion rate of the trapped drug.[2]

Part 4: Critical Quality Attributes (CQAs) for Pharma

When sourcing or synthesizing TMP for biological applications, the following specifications must be met to ensure safety and efficacy.

  • Hydroxyl Value (OHV):

    • Target: 1230–1260 mg KOH/g.[1]

    • Significance: Confirms the trifunctionality. A lower value indicates incomplete synthesis (mono/di-ols) or ester impurities, which compromises dendrimer symmetry.[1]

  • Water Content:

    • Target: <0.05% (Karl Fischer).[1]

    • Significance: TMP is hygroscopic.[1] Excess water interferes with isocyanate reactions in polyurethane-based drug delivery systems.[1][2]

  • Ash (Inorganic Salts):

    • Target: <0.01%.[1]

    • Significance: Residual sodium formate can catalyze unwanted degradation of sensitive APIs conjugated to the TMP scaffold.[2]

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Alcohols, Polyhydric." Wiley-VCH.[1][2] [Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6586, Propylidynetrimethanol."[1] [Link]

  • Tomalia, D. A., et al. "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter."[1] Angewandte Chemie International Edition. [Link][1]

  • Svensson, B., et al. "Synthesis and characterization of hyperbranched poly(ester amide)s."[1] Macromolecules. (Demonstrates TMP as core). [Link]

  • European Chemicals Agency (ECHA). "Registration Dossier - Propylidynetrimethanol."[1][2] [Link][1]

Thermal Stability & Degradation Kinetics of Trimethylolpropane (TMP): A Critical Analysis for Material Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylolpropane (TMP) [2-ethyl-2-(hydroxymethyl)-1,3-propanediol] serves as a foundational triol in the synthesis of high-performance alkyd resins, polyurethanes, and increasingly, biocompatible hydrogels for drug delivery. While industrially ubiquitous, its thermal stability profile is often oversimplified in safety data sheets.

This technical guide provides a rigorous analysis of TMP’s thermal degradation pathways, specifically tailored for researchers requiring precise material qualification. We distinguish between oxidative degradation (relevant to processing and storage) and pyrolytic degradation (relevant to high-temperature synthesis or sterilization).

Part 1: Physicochemical Baseline & Thermal Sensitivity

Before analyzing degradation, one must establish the baseline thermal properties. TMP is a hygroscopic solid; therefore, thermal analysis is frequently compromised by adsorbed moisture, leading to false "degradation" signals in TGA data.

PropertyValueCritical Implication for Analysis
Molecular Formula

Three primary hydroxyl groups susceptible to dehydration.
Melting Point ~58°C (331 K)Phase transition occurs well before degradation; DSC is required to separate melting endotherms from decomposition.
Boiling Point ~295°C (at 760 mmHg)Proximity to decomposition temperature (

) complicates distillation purification.
Hygroscopicity HighProtocol Alert: Samples must be dried (vacuum oven, 40°C, 24h) or equilibrated before TGA to prevent water loss masking early degradation.

Part 2: Mechanisms of Degradation

Understanding how TMP degrades is vital for predicting impurity profiles in pharmaceutical excipients or polymer backbones.

Inert Atmosphere (Pyrolysis / Dehydration)

In the absence of oxygen (e.g., under


), TMP is relatively stable up to ~250°C. The primary failure mode is intramolecular dehydration .
  • Mechanism: Protonation of a hydroxyl group followed by water elimination.[1]

  • Product: Formation of cyclic ethers (oxetanes). Specifically, the formation of TMP-oxetane (3-ethyl-3-hydroxymethyloxetane).

  • Advanced Stage: At temperatures >300°C, fragmentation occurs, yielding acrolein and lower molecular weight aldehydes.

Oxidative Atmosphere (Thermo-Oxidative Aging)

In air, degradation initiates at significantly lower temperatures (~180°C - 200°C).

  • Mechanism: Free radical attack on the

    
    -carbon (adjacent to the ether/hydroxyl linkage).
    
  • Product: Peroxides, which decompose into carbonyls (aldehydes/ketones) and carboxylic acids (e.g., formic acid, propionic acid). This increases the Acid Number (AN) of the material, a critical quality attribute (CQA).

Visualization: Degradation Pathways

The following diagram illustrates the bifurcated degradation logic based on atmospheric conditions.

TMP_Degradation cluster_Inert Inert Atmosphere (N2) cluster_Oxidative Oxidative Atmosphere (Air) TMP Trimethylolpropane (TMP) (Intact Triol) Dehydration Intramolecular Dehydration (>250°C) TMP->Dehydration Radical Radical Attack on Alpha-Carbon (>180°C) TMP->Radical Oxetane Cyclic Ethers (TMP-Oxetane) Dehydration->Oxetane Frag Fragmentation (Acrolein, Char) Oxetane->Frag Peroxide Peroxide Species Radical->Peroxide Acids Carboxylic Acids (Formic/Propionic) Peroxide->Acids Crosslink Oxidative Crosslinking (Viscosity Increase) Peroxide->Crosslink

Figure 1: Bifurcated thermal degradation pathways of TMP. Note the lower onset temperature for oxidative pathways.

Part 3: Analytical Methodologies & Protocols

To validate the stability of TMP for drug delivery systems (e.g., hydrogel precursors) or high-temp lubricants, a multi-modal approach is required.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Determine


 (onset of decomposition) and Activation Energy (

).
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample Preparation:

    • Dry TMP in a vacuum desiccator for 24h.

    • Load 5–10 mg into an Alumina (

      
      )  pan (Platinum pans may catalyze oxidative reactions, skewing results).
      
  • Method A (Screening):

    • Ramp: 10°C/min from 40°C to 600°C.

    • Purge: Nitrogen (50 mL/min) for pyrolytic profile; Air (50 mL/min) for oxidative stability.

  • Method B (Kinetic Analysis - ASTM E1641):

    • Run 3-4 separate experiments at varying ramp rates: 2.5, 5, 10, and 20°C/min.

    • Data Analysis: Use the Flynn-Wall-Ozawa (FWO) isoconversional method to calculate

      
       at 5% conversion (
      
      
      
      ).
    • Why? A single ramp rate is insufficient for predicting shelf-life. Variable rates allow you to solve the Arrhenius equation for

      
      .
      
Protocol 2: Headspace GC-MS for Volatiles

Objective: Identify specific breakdown products (e.g., acrolein) that may be toxic in pharmaceutical applications.

  • System: Gas Chromatography - Mass Spectrometry with Headspace Sampler.

  • Incubation: Heat sealed vial of TMP at 150°C and 200°C for 30 mins.

  • Column: DB-Wax or equivalent polar column (to separate polar degradation products).

  • Detection: Scan mode (m/z 29–300). Look for:

    • Cyclic ethers (m/z varies).

    • Acrolein (m/z 56).

    • Formaldehyde (m/z 30 - requires derivatization usually, but may see fragments).

Visualization: Analytical Workflow

The following workflow ensures a self-validating characterization loop.

Analytical_Workflow Sample Raw TMP Sample Precond Pre-conditioning (Vacuum Dry @ 40°C) Sample->Precond TGA TGA (Dynamic) Determine T_onset Precond->TGA DSC DSC Melting vs. Exo/Endo events Precond->DSC Decision Is T_onset < 200°C? TGA->Decision GCMS HS-GC-MS Identify Volatiles Decision->GCMS Yes (Unstable) FTIR FTIR Check Carbonyl Formation Decision->FTIR Yes (Oxidation) Report Generate Stability Profile (Ea, T_onset, Toxins) Decision->Report No (Stable) GCMS->Report FTIR->Report

Figure 2: Analytical workflow for validating TMP thermal stability.

Part 4: Data Interpretation & Kinetics[2]

When analyzing TGA data, do not rely solely on the temperature at 5% weight loss (


). You must calculate the Activation Energy (

) to predict stability at lower, operational temperatures.

The Arrhenius Relationship:



Where:

  • 
     = Rate constant
    
  • 
     = Pre-exponential factor
    
  • 
     = Activation Energy (kJ/mol)
    
  • 
     = Gas constant
    
  • 
     = Temperature (K)
    

Typical Values for TMP Derivatives:

ParameterInert (

)
Oxidative (Air)Interpretation

290°C - 320°C190°C - 220°COxygen drastically reduces the stability window.

(kJ/mol)
140 - 16090 - 110Lower

in air indicates a lower energy barrier for degradation (radical mechanism).
Char Yield < 1%2 - 5%Higher char in air suggests crosslinking/oxidative polymerization.

Note: Values derived from comparative studies on TMP esters and polyols [1, 3, 5].

Part 5: Implications for Drug Development

For professionals in pharmaceutical sciences, particularly those developing hydrogels (e.g., PEG-TMP scaffolds) or using TMP as an excipient:

  • Sterilization: Autoclaving (121°C, 15 min) is generally safe for TMP structures, as this is well below the oxidative onset (~180°C). However, repeated cycles may induce hydrolysis if the TMP is ester-linked.

  • Impurity Profiling: If TMP is subjected to high shear or heat during extrusion/mixing, check for acrolein . Even trace amounts are cytotoxic and immunogenic.

  • Storage: TMP is hygroscopic. Moisture uptake does not degrade the molecule chemically at room temperature, but it can facilitate hydrolysis of esters derived from TMP. Store in desiccated, opaque containers.

References

  • BenchChem. (2025).[2] In-Depth Technical Guide to the Thermal Stability of Trimethylolpropane Trioleate. Retrieved from

  • Zlatanić, A., & Lava, C. (2025). Thermal degradation kinetics of poly(trimethylol propane triacrylate)/poly(hexane diol diacrylate) interpenetrating polymer network. ResearchGate. Retrieved from

  • Botelho, G., et al. (2025). Thermal degradation of trimethylolpropane/adipic acid hyperbranched poly(ester)s. ResearchGate. Retrieved from

  • Ataman Chemicals. Trimethylolpropane (TMP) Technical Data Sheet. Retrieved from

  • Jumaah, M. A., et al. (2022). D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant. Biointerface Research in Applied Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. PMC. Retrieved from

Sources

The Selenium Paradox: A Technical Safety & Handling Guide for Sodium Selenite (Einecs 240-149-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Information for Einecs 240-149-0 (Sodium Selenite) Content Type: Technical Whitepaper / Operational Safety Guide Audience: Senior Researchers, Laboratory Managers, and Drug Development Scientists

Executive Technical Summary

Einecs 240-149-0 , chemically identified as Sodium Selenite (


) , represents one of the most distinct "dual-edged swords" in biochemical research. It is simultaneously an essential micronutrient required for the biosynthesis of selenocysteine-containing enzymes (e.g., Glutathione Peroxidase, GPx) and a potent cytotoxic agent capable of inducing rapid oxidative stress and apoptosis at micromolar concentrations.

For the drug development scientist, the margin of error is non-existent. The therapeutic window is exceptionally narrow; the difference between a nutritional supplement (0.1


M) and a toxicological insult (>5 

M) is often a single pipetting error. This guide moves beyond standard Safety Data Sheet (SDS) rhetoric to provide a field-validated operational framework for handling Sodium Selenite with the rigor required for high-stakes research.

Physicochemical & Toxicological Intelligence

To manage risk, one must quantify it. The following data aggregates critical endpoints for laboratory risk assessment.

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 10102-18-8Primary identifier for inventory tracking.
Molecular Weight 172.94 g/mol Required for precise molarity calculations.
Physical State White crystalline powderHigh dust generation potential; inhalation hazard.
Solubility ~85 g/100 mL (

C)
Highly soluble; spills spread rapidly in wet environments.
pH (1% Solution) ~9.0 (Alkaline)Incompatible with strong acids (generates toxic gas).
Vapor Pressure NegligibleHazard is primarily particulate/aerosol, not vapor.
Table 2: Toxicological Endpoints (The "Danger Zone")
EndpointValueMechanism of Injury
LD50 (Oral, Rat) 7 mg/kgExtreme acute toxicity; comparable to cyanide salts.
OEL (OSHA/NIOSH) 0.2 mg Se/

TWA limit; requires HEPA filtration for weighing.
Target Organs Liver, Kidney, CNSAccumulates in detoxification organs; neurotoxic.
Carcinogenicity IARC Group 3Not classifiable, but genotoxic at high doses via ROS.
Dermal Toxicity HighCan permeate skin; causes necrosis and sensitization.

The Selenium Redox Paradox: Mechanism of Action

Understanding the mechanism is the first step in safety. Sodium Selenite does not act through simple receptor binding; it acts through redox cycling .

The Mechanism[1][2][3][4][5]
  • Uptake:

    
     is reduced to Selenide (
    
    
    
    ) via interaction with thiols like Glutathione (GSH).
  • The Fork in the Road:

    • Physiological Pathway: Selenide is converted to Selenophosphate and incorporated into Selenoproteins (Antioxidant defense).

    • Toxicological Pathway: Excess Selenite depletes cellular GSH, generating Superoxide anions (

      
      ) and Hydrogen Peroxide (
      
      
      
      ), leading to massive oxidative stress and mitochondrial collapse.
Visualization: The Selenium Redox Cycle

The following diagram illustrates the divergence between utility and toxicity.

SeleniumRedoxCycle cluster_inputs Input cluster_intermediate Redox Reaction cluster_outcomes Biological Outcome NaSe Sodium Selenite (Na2SeO3) GSSeSG Selenodiglutathione (GS-Se-SG) NaSe->GSSeSG Reduction via GSH GSH Glutathione (GSH) GSH->GSSeSG H2Se Hydrogen Selenide (H2Se) GSSeSG->H2Se NADPH Reductase Proteins Selenoproteins (e.g., GPx) [Cell Survival] H2Se->Proteins Low Dose (Physiological) ROS Reactive Oxygen Species (Superoxide/H2O2) [Cell Death] H2Se->ROS High Dose (Toxic Overflow) ROS->GSH Depletes

Caption: The Selenium Redox Cycle showing the critical divergence between selenoprotein synthesis (survival) and ROS generation (toxicity) dependent on dosage and GSH availability.

Operational Safety Architecture

Handling Sodium Selenite requires a "Closed-Loop" mentality. The goal is to prevent the powder from ever becoming airborne in the breathing zone.

Engineering Controls & PPE[6][7][8][9]
  • Primary Barrier: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. Never weigh on an open bench.

  • Respiratory: If outside a hood (e.g., spill cleanup), use a P3/P100 particulate respirator.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.[1]

  • Eyes: Chemical splash goggles.

Visualization: Safe Handling Workflow

This workflow ensures containment from storage to solubilization.

SafetyWorkflow Storage Storage (Dessicator, Locked) Weighing Weighing (Inside Fume Hood/BSC) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Liquid to Powder) Weighing->Solubilization Closed Vessel Decon Decontamination (Wet Wipe + Bagging) Solubilization->Decon Immediate Cleanup Waste Hazardous Waste (Segregated from Acids) Decon->Waste

Caption: Operational workflow emphasizing containment and segregation of waste streams.

Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Self-Validating)

Rationale: Gravimetric errors are dangerous with high-potency toxins. This protocol uses a volumetric constraint to validate the mass.

Materials:

  • Sodium Selenite (anhydrous)[2]

  • Sterile Milli-Q Water

  • 0.22

    
    m Syringe Filter (PES or PVDF)
    
  • Analytical Balance (4 decimal places)

Procedure:

  • Calculated Mass: Target 17.29 mg for 10 mL of 10 mM solution.

  • The "Anti-Static" Weighing: Use an anti-static weighing boat. Static charge can cause this fine powder to "jump," creating an invisible aerosol.

  • Solubilization: Add water gently to the powder in the tube. Do not vortex vigorously immediately; allow it to dissolve by inversion to minimize aerosolization inside the tube.

  • Validation Step (The Check):

    • Measure the pH of the final solution. It should be slightly alkaline (~pH 8-9). If acidic, you may have used the wrong selenium species (e.g., Selenous acid) or have a contaminant.

    • Optional: Verify concentration via ICP-MS if used for in vivo dosing.

  • Filtration: Filter sterilize into a fresh, pre-labeled cryovial.

  • Storage: Store at -20°C. Avoid repeated freeze-thaws (precipitates can form).

Protocol B: Chemical Spills & Decontamination

Rationale: Sodium Selenite is a reducer.[3][2] Oxidizing agents can neutralize it, but may create violent reactions. The safest approach is physical removal followed by chemical deactivation.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and P100 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust).

  • Neutralization (Surface): After physical removal, wipe the surface with a 10% Sodium Thiosulfate solution. This helps reduce residual selenite to elemental selenium (red precipitate), which is less biologically available and easier to visualize for cleanup.

  • Waste: Dispose of as "Toxic Inorganic Solid." DO NOT mix with acidic waste streams (Risk of

    
     gas evolution).
    

Medical & Emergency Management

Disclaimer: This section is for information purposes for researchers to communicate with medical professionals. It does not constitute medical advice.

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed up to 48 hours. Medical observation is mandatory.[4]

  • Skin Contact: Wash with soap and water for 15 minutes. Selenium can be absorbed through the skin.[1][5]

  • Ingestion: Do NOT induce vomiting (corrosive risk).

  • Antidote Note: Unlike heavy metals (Pb, Hg), Dimercaprol (BAL) is CONTRAINDICATED for selenium poisoning as it increases the toxicity of selenium to the kidneys [1]. Treatment is generally supportive (hydration, electrolyte balance).

Regulatory Landscape[1][6][8][10][12][14][15][16][17]

  • EU Classification: Acute Tox. 2 (Swallowed), Acute Tox. 3 (Inhaled), Aquatic Chronic 2.

  • REACH: Registered. Subject to authorization lists in specific jurisdictions due to CMR (Carcinogenic, Mutagenic, Reprotoxic) concerns.

  • US TSCA: Listed.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003).[5] Toxicological Profile for Selenium. U.S. Department of Health and Human Services. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Sodium Selenite (EC 240-149-0). Retrieved from ECHA Registration Dossier. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Selenium compounds. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.).[5] Sodium Selenite (Compound Summary). National Library of Medicine. [Link]

  • Spallholz, J. E. (1994). On the nature of selenium toxicity and carcinostatic activity. Free Radical Biology and Medicine, 17(1), 45-64. [Link]

Sources

Propylidynetrimethanol (TMP): The Architect of Crosslinked Polymer Networks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Propylidynetrimethanol (Trimethylolpropane, TMP, CAS: 77-99-6) acts as a critical trifunctional scaffold in polymer chemistry. Unlike linear diols, TMP’s neopentyl structure provides a unique combination of hydrolytic stability and three-dimensional crosslinking capability . This guide analyzes TMP’s role in synthesizing high-performance polyurethanes, acrylates, and hyperbranched polymers, specifically bridging the gap between industrial coatings and emerging drug delivery vectors.

Section 1: Molecular Architecture & Stability Mechanics

The Neopentyl Advantage

The defining feature of TMP is its neopentyl structure —a quaternary carbon atom bonded to four other carbons (in this case, three hydroxymethyl groups and one ethyl group).

  • Steric Shielding: The ethyl group at the C2 position sterically hinders the ester linkages formed during polymerization. This shielding protects the carbonyl carbon from nucleophilic attack (e.g., hydrolysis by water or enzymes), making TMP-based polymers significantly more stable than those based on glycerol or pentaerythritol.

  • Thermal Stability: The absence of beta-hydrogens on the central quaternary carbon prevents

    
    -elimination reactions, a common thermal degradation pathway.
    
Comparative Analysis: TMP vs. Common Polyols

The choice of polyol dictates the final polymer architecture.

FeatureGlycerolPropylidynetrimethanol (TMP)Pentaerythritol
Functionality 3 (Secondary OH present)3 (All Primary OH)4 (All Primary OH)
Reactivity Mixed (1° and 2°)Uniform (All 1°)Uniform (All 1°)
Physical State Viscous LiquidWhite Flakes (

C)
Crystalline Solid (

C)
Hydrolytic Stability LowHigh (Neopentyl effect) High
Primary Application Commodity FoamsHigh-Performance Coatings/ResinsHigh-Crosslink Alkyds

Section 2: Synthesis & Reaction Kinetics

Production Pathway

Industrial synthesis utilizes a two-step "crossed Cannizzaro" reaction between n-butyraldehyde and formaldehyde.[1]

Cannizzaro_Synthesis Substrate n-Butyraldehyde + 2 Formaldehyde Intermediate 2,2-Bis(hydroxymethyl)butanal (Aldol Condensation) Substrate->Intermediate Base Cat. Reaction Crossed Cannizzaro (+ CH2O + NaOH) Intermediate->Reaction Product Trimethylolpropane (TMP) + Sodium Formate Reaction->Product

Figure 1: The crossed Cannizzaro synthesis pathway for TMP production.

Polymerization Kinetics in Polyurethanes

In polyurethane (PU) synthesis, TMP acts as a chain extender and crosslinker .

  • Reaction:

    
    
    
  • Kinetics: Since all three hydroxyl groups on TMP are primary, they exhibit similar reactivity. However, as the reaction proceeds and the molecular weight increases, steric hindrance and diffusion limitations (gel effect) can reduce the reactivity of the third hydroxyl group, often leaving residual functionality for surface adhesion.

Section 3: Advanced Applications in Drug Development

While historically industrial, TMP is now a "Core Generation" (G0) molecule for dendrimers and hyperbranched polymers in nanomedicine.

Hyperbranched Polyesters for Drug Delivery

TMP serves as the core (


 monomer) reacted with dicarboxylic acids (

monomers).
  • Mechanism: The "Core-First" approach creates globular polymers with a high density of surface functional groups.

  • Biocompatibility: Unlike polyamidoamine (PAMAM) dendrimers which can be cytotoxic due to cationic charges, TMP-based polyester dendrimers are biodegradable (hydrolyzable ester bonds) and generally exhibit lower toxicity.

  • Cargo Transport: The internal voids of the hyperbranched structure can encapsulate hydrophobic drugs, while surface -OH groups can be conjugated with targeting ligands (e.g., folic acid).

Section 4: Experimental Protocol

Protocol: Synthesis of TMP-Core Hyperbranched Polyester (HBP)

Objective: Synthesize a pseudo-dendritic polyester carrier for drug encapsulation. Safety: Work in a fume hood. Acryloyl chloride is corrosive.[2]

Materials
  • Core: Propylidynetrimethanol (TMP) (Dried in vacuum oven at 40°C overnight).

  • Monomer: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) or Succinic Anhydride.

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Solvent: Toluene (azeotropic water removal).

Workflow
  • Melt Activation:

    • Charge a 3-neck round-bottom flask with TMP (1 eq) and Succinic Anhydride (3 eq).

    • Equip with mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Heat to 140°C until a homogeneous melt is formed.

  • Esterification (First Generation):

    • Add p-TSA (0.1 wt%).

    • Maintain 140°C under continuous

      
       flow.
      
    • Critical Step: Apply partial vacuum (gradual ramp to 20 mbar) to facilitate water removal. The reaction is driven by Le Chatelier's principle.

    • Monitor reaction progress via Acid Number (AN) titration. Stop when AN approaches theoretical value.

  • Purification:

    • Dissolve crude HBP in THF.

    • Precipitate dropwise into cold diethyl ether.

    • Centrifuge and dry under vacuum at 40°C.

  • Characterization:

    • FTIR: Confirm ester peak (~1730 cm⁻¹) and reduction of -OH broad band.

    • GPC: Determine Polydispersity Index (PDI). Target PDI < 1.5 for controlled branching.

HBP_Synthesis_Workflow Step1 1. Melt Activation (TMP + Anhydride @ 140°C) Step2 2. Acid Catalysis (Add p-TSA) Step1->Step2 Step3 3. Vacuum Condensation (Remove Water -> Drive Eq) Step2->Step3 -H2O Step4 4. Purification (THF Solvation -> Ether Precip) Step3->Step4

Figure 2: Step-by-step synthesis workflow for TMP-core hyperbranched polymers.

Section 5: Troubleshooting & Quality Control

Common Failure Modes
  • Gelation: If the reaction temperature exceeds 180°C or if stoichiometry is imprecise, the system may cross the "Gel Point" (infinite network formation) rather than forming soluble hyperbranched structures.

    • Correction: Use the Carothers equation to calculate the critical conversion point (

      
      ) and stop the reaction before reaching it.
      
  • Discoloration: TMP can oxidize at high temperatures, turning yellow.

    • Correction: Ensure strict Nitrogen blanketing.

Analytical Validation
  • Hydroxyl Value (OHV): Critical for determining the number of reactive sites available for drug conjugation.

    • Method: Acetylation with acetic anhydride/pyridine, followed by titration with KOH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6510, Trimethylolpropane. Retrieved from [Link]

  • Royal Society of Chemistry. Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications. Retrieved from [Link]

Sources

Fundamental Studies on the Reactivity of Propylidynetrimethanol (TMP) Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propylidynetrimethanol, universally known in industrial and pharmaceutical circles as Trimethylolpropane (TMP) , is a trifunctional polyol defined by its neopentyl structure.[1] Unlike glycerol, TMP possesses a quaternary carbon at the


-position relative to the hydroxyl groups. This structural nuance is not merely academic; it renders the molecule immune to 

-elimination reactions, imparting exceptional thermal and hydrolytic stability to its derivatives.

For researchers in drug delivery and polymer synthesis, TMP serves as a high-fidelity scaffold.[1] Its three primary hydroxyl groups exhibit initially equivalent reactivity, yet they allow for statistical derivatization into mono-, di-, and tri-substituted conjugates.[1] This guide dissects the fundamental kinetics, thermodynamic stability, and synthetic protocols required to leverage TMP in high-value applications, ranging from lipid-based drug carriers to hyperbranched dendritic polymers.

Molecular Architecture & Intrinsic Reactivity

The Neopentyl Advantage

The core stability of TMP arises from the lack of hydrogen atoms on the


-carbon. In standard alcohols, high temperatures or acidic conditions can trigger dehydration via 

-elimination, forming alkenes.[1] TMP is structurally incapable of this pathway.[1]
  • Formula:

    
    
    
  • Key Property: High resistance to thermal degradation and hydrolysis.[1]

  • Implication: TMP esters (biolubricants, lipid carriers) survive sterilization and metabolic conditions better than glycerol-based analogues.[1]

Hydroxyl Reactivity Profile

All three hydroxyl groups are primary and sterically similar.[1] However, functionalization follows a statistical distribution governed by Flory-Stockmayer kinetics .[1]

  • 
    :  Initially, all groups react at similar rates.
    
  • Steric Divergence: As the first hydroxyl is substituted (e.g., with a bulky fatty acid or isocyanate), the steric environment of the remaining two changes slightly, though less significantly than in glycerol.

Core Reaction Mechanisms

Mechanism I: Esterification (Lipid Carriers & Biolubricants)

The most common reaction for TMP is acid-catalyzed esterification with carboxylic acids.[1] This is an equilibrium-driven process (Fisher Esterification).[1]

Key Insight: To achieve high purity tri-esters (for biolubricants or hydrophobic drug carriers), water removal is the rate-determining factor.[1] The reaction proceeds through Mono-ester


 Di-ester 

Tri-ester.[1]
Mechanism II: Urethane Formation (Crosslinking)

TMP reacts with isocyanates (


) to form polyurethanes.[1] Due to its trifunctionality, TMP acts as a crosslinker , increasing the crosslink density (

) of the polymer network.
  • Kinetics: The reaction with aromatic isocyanates (e.g., TDI) is significantly faster than with aliphatic ones (e.g., IPDI).

  • Application: Controlled release matrices where degradation rate is tuned by crosslink density.

Mechanism III: Dendritic Growth (Drug Delivery Scaffolds)

TMP serves as a Generation 0 (G0) core for dendrimers.[1] By reacting TMP with 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), researchers can grow hyperbranched polyesters used to encapsulate hydrophobic drugs.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways starting from the TMP core.

TMP_Reactivity_Pathways TMP Trimethylolpropane (TMP Core) Acid + Carboxylic Acid (H+ Catalyst) TMP->Acid Iso + Diisocyanate (NCO) TMP->Iso BisMPA + bis-MPA (Divergent Growth) TMP->BisMPA Mono Mono-Ester (Surfactant) Acid->Mono -H2O Di Di-Ester (Emulsifier) Mono->Di + Acid, -H2O Tri Tri-Ester (Lipid Carrier/Lubricant) Di->Tri + Acid, -H2O (Equilibrium Driven) PU Crosslinked Polyurethane Matrix Iso->PU Step-Growth Polymerization G1 G1 Hyperbranched Polymer BisMPA->G1 Generation Growth (Drug Encapsulation)

Figure 1: Divergent synthetic pathways for TMP, highlighting the progression from core molecule to functionalized derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of TMP-Trioleate (Biolubricant Model)

Objective: Synthesize a fully substituted TMP ester with >98% conversion. Validation Method: Hydroxyl Value (OHV) Titration + FTIR.[1]

Materials:
  • Trimethylolpropane (dried, <0.1% water)

  • Oleic Acid (3.3 molar equivalents)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 wt%)[1]

  • Solvent: Xylene (azeotropic agent)

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge TMP, Oleic Acid, and Xylene.[1] Heat to 140°C under nitrogen flow to melt TMP and homogenize.

  • Catalysis: Add pTSA once temperature stabilizes.

  • Reaction (The Driver): Increase temperature to reflux (~150-160°C). Water will azeotrope with xylene and collect in the Dean-Stark trap.[1]

    • Causality: The removal of water shifts the equilibrium to the right (Le Chatelier’s principle), essential for driving the reaction from Di-ester to Tri-ester.

  • Monitoring (Self-Validation):

    • Measure the volume of water collected. Theoretical yield =

      
      .[1]
      
    • Stop Condition: When water evolution ceases and Acid Value (AV) drops below 5 mg KOH/g.[1]

  • Workup: Neutralize catalyst with Sodium Bicarbonate wash.[1] Evaporate solvent.[1]

Data Interpretation (Validation Table)
MetricMethodTarget ValueInterpretation
Acid Value (AV) Titration (KOH)< 1.0 mg KOH/gLow residual acid indicates high conversion of fatty acid.[1]
Hydroxyl Value (OHV) Titration (Acetic Anh.)< 5.0 mg KOH/gCritical: Low OHV confirms conversion of Mono/Di-esters to Tri-ester.[1]
FTIR Spectrum Spectroscopy3400-3500 cm⁻¹Disappearance of broad -OH stretch indicates complete esterification.[1]
Protocol B: Controlled Dendritic Growth (G0 G1)

Objective: Use TMP as a core to synthesize a Generation 1 polyester dendrimer.[1] Validation: NMR Integration.

Methodology:
  • Reactants: TMP (Core) + 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1] Molar ratio 1:3.[1][2]

  • Protection: The hydroxyl groups of bis-MPA must be protected (e.g., acetonide protected) to prevent self-polymerization.[1]

  • Coupling: Use DCC/DMAP coupling chemistry in Dichloromethane (DCM) at 0°C

    
     RT.
    
  • Deprotection: Acidic hydrolysis to reveal the 6 new hydroxyl groups (G1 surface).[1]

Visualization of Dendritic Growth

Dendrimer_Growth Core TMP (3 OH) G1_Protected G1 (Protected) Core->G1_Protected + Protected bis-MPA (Coupling) G1_Final G1 Surface (6 OH) G1_Protected->G1_Final Deprotection (Acid Hydrolysis)

Figure 2: Stepwise generation growth from TMP core to G1 dendrimer.

References

  • PubChem. Propylidynetrimethanol (Trimethylolpropane) Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Perstorp. Trimethylolpropane (TMP) Technical Data Sheet.[1] Perstorp Group.[1] (Standard Industrial Reference for Physical Properties).[1]

  • Åbo Akademi University. Kinetic Investigation of Oleic Acid Esterification with Trimethylolpropane. Laboratory of Industrial Chemistry and Reaction Engineering.[1][3] Available at: [Link]

  • MDPI. Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene. (Demonstrates Isocyanate/Hydroxyl Kinetics). Available at: [Link]

  • ResearchGate. Dendrimer-based drug and imaging conjugates: design considerations. Available at: [Link]

Sources

Literature review on the applications of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Trimethylolpropane (TMP)

In the vast field of polymer science, certain molecules act as foundational pillars, enabling the creation of materials that define modern industry. Trimethylolpropane (CH₃CH₂C(CH₂OH)₃), or TMP, is one such cornerstone. While it may not be a household name, this uniquely structured trifunctional alcohol is indispensable in the formulation of high-performance polymers. Its deceptively simple, star-shaped structure is the key to unlocking a remarkable balance of durability, resistance, and processability in a vast array of applications, from the glossy finish on an automobile to the resilient lubricants in a jet engine.

This guide is designed for researchers, chemists, and product developers who seek not just to use TMP, but to understand it. We will move beyond a simple recitation of its uses and delve into the fundamental principles of why it is chosen. By exploring the causal links between TMP's molecular architecture and the macroscopic properties it imparts, we aim to provide a deeper, more intuitive grasp of its power as a formulation tool. Herein, we will dissect its role in key polymer systems, provide actionable experimental frameworks, and present data-driven comparisons to empower you in your own research and development endeavors.

The Molecular Architect: Understanding Trimethylolpropane's Core Attributes

Trimethylolpropane is a colorless, crystalline solid at room temperature.[1][2] Its significance, however, lies in its molecular structure: a compact, symmetrical neopentyl core with three primary hydroxyl (-OH) functional groups.[3] This trifunctionality is the source of its utility, allowing it to act as a potent crosslinking agent.

// Central Carbon C_central [label="C", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ethyl Group C_ethyl1 [label="CH₂", pos="-1.5,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="-2.5,1!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Hydroxymethyl Groups C_hm1 [label="CH₂", pos="1.5,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_hm1 [label="OH", pos="2.5,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C_hm2 [label="CH₂", pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_hm2 [label="OH", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C_hm3 [label="CH₂", pos="1.5,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_hm3 [label="OH", pos="2.5,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Bonds C_central -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_central -- C_hm1; C_hm1 -- O_hm1; C_central -- C_hm2; C_hm2 -- O_hm2; C_central -- C_hm3; C_hm3 -- O_hm3; } DOT Figure 1: Molecular Structure of Trimethylolpropane (TMP).

Unlike linear diols, which extend polymer chains, or more functional polyols like pentaerythritol (four -OH groups), TMP's three primary hydroxyls create a controlled, three-dimensional branching point.[3] This structure is fundamental to its performance, creating a tighter, more robust polymer network than is possible with difunctional molecules, yet often avoiding the brittleness that can arise from the higher crosslink density of tetrafunctional polyols like pentaerythritol.[3]

Key Physical and Chemical Properties:

PropertyValueSource(s)
CAS Number 77-99-6[4]
Molecular Formula C₆H₁₄O₃[4]
Molar Mass 134.17 g/mol [5]
Appearance White waxy flakes/solid[4]
Melting Point 58-61 °C[4][6]
Boiling Point ~295-304 °C[4][6]
Flash Point 149 - 180 °C[6]
Solubility Soluble in water, ethanol, glycerol; insoluble in hydrocarbons.[4]
Hydroxyl Value ~1250 mg KOH/g (Theoretical)-

The industrial synthesis of TMP is typically a two-stage process involving the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction to convert the intermediate aldehyde to the final triol structure.[3][5]

Core Applications: Building Performance from the Ground Up

TMP's trifunctional nature makes it a versatile building block across several major polymer families. In each case, its inclusion is a deliberate choice to engineer specific performance enhancements.

Alkyd and Polyester Resins: The Gold Standard for Coatings

In the realm of solvent-borne coatings, alkyd resins remain a dominant technology. TMP is a preferred polyol for synthesizing these resins, which are essentially polyesters modified with fatty acids.[7]

The Causality Behind the Choice:

  • Controlled Branching: During polyesterification, TMP acts as a branching agent.[7] This branching architecture, compared to a linear resin made with a diol like glycerol, reduces the rotational freedom of the polymer chains. This leads to a faster drying time and increased film hardness.[7]

  • Durability and Resistance: The three-dimensional network created by TMP enhances the integrity of the final cured film.[8] This translates directly to improved chemical resistance, better gloss retention upon weathering, and superior overall durability.[9]

  • Balance of Properties: When compared to pentaerythritol (penta), which has four hydroxyl groups, TMP offers a more controlled increase in hardness while better preserving flexibility.[3] Over-crosslinking with penta can lead to brittle films, whereas TMP provides a balance of toughness and hardness, which is critical for coatings that experience impact or thermal cycling.[3]

G cluster_reactants Reactants cluster_process Synthesis Process FattyAcid Fatty Acid (e.g., Soya) Alcoholysis Step 1: Alcoholysis (or Fatty Acid Process) FattyAcid->Alcoholysis TMP Trimethylolpropane (Polyol) TMP->Alcoholysis PA Phthalic Anhydride (Di-acid) Polyesterification Step 2: Polyesterification (Water is removed) PA->Polyesterification Alcoholysis->Polyesterification Forms Monoglyceride (if starting from oil) AlkydResin Branched Alkyd Resin Polymer Polyesterification->AlkydResin

Polyurethane Systems: Engineering Resilience and Strength

In polyurethanes (PUs), TMP and its derivatives serve as critical crosslinkers and chain extenders. The reaction between its hydroxyl groups and the isocyanate (-NCO) groups of a diisocyanate forms the robust urethane linkage.

The Causality Behind the Choice:

  • Increased Crosslink Density: The trifunctionality of TMP introduces a high density of covalent crosslinks into the polyurethane matrix.[10] This directly enhances the material's mechanical properties, including tensile strength, compressive strength, and abrasion resistance.[10]

  • Improved Thermal and Chemical Stability: A more tightly crosslinked network restricts polymer chain mobility, leading to better thermal stability.[10] It also creates a more formidable barrier to chemical attack, improving resistance to solvents, oils, and hydrolysis.[11] This is a primary reason why TMP-based PU coatings are favored for demanding applications like automotive topcoats and industrial floor coatings.[10]

  • Versatility in Form:

    • Rigid Foams: In rigid PU foams used for insulation, TMP contributes to the structural integrity and compressive strength.[10]

    • Coatings & Elastomers: As a crosslinker, it imparts hardness, scratch resistance, and chemical resistance.[11]

    • Flexible Foams: Ethoxylated or propoxylated TMP derivatives are used to build molecular weight while introducing branching, creating flexible foams with high resilience and durability.[5]

Synthetic Lubricants: Stability Under Extreme Conditions

High-performance synthetic lubricants, particularly those for aviation and industrial applications, rely on polyol esters for their base stock. TMP-esters, formed by reacting TMP with fatty acids, are a preferred choice.

The Causality Behind the Choice:

  • Thermal and Oxidative Stability: The neopentyl structure of TMP, which has no hydrogen atoms on the beta-carbon, provides exceptional resistance to thermal degradation and oxidation at high temperatures. This is a critical requirement for jet engine lubricants.[12]

  • Low Volatility and High Flash Point: The branched, compact structure of TMP-esters results in lower volatility (less evaporation at high temperatures) and a higher flash point compared to many mineral oil-based lubricants, enhancing safety and performance.[12]

  • Biodegradability: Many TMP esters are biodegradable, making them a more environmentally considerate alternative to traditional mineral oils.[4]

Field-Proven Insights: A Comparative Analysis

The decision to use TMP is often made in comparison to other polyols. Understanding these trade-offs is key to effective formulation.

FeatureGlycerol (Trifunctional)Trimethylolpropane (TMP) (Trifunctional)Pentaerythritol (Tetrafunctional)
Structure Linear C3 backboneCompact, branched neopentyl coreSymmetrical, compact neopentyl core
Reactivity Contains one secondary -OH groupContains three primary -OH groupsContains four primary -OH groups
Hardness GoodExcellentVery High / Can be brittle
Flexibility GoodGood balance with hardnessCan reduce flexibility
Drying Speed ModerateFastVery Fast
Chemical/Water Resistance GoodExcellentExcellent
Viscosity Build ModerateControlledRapid / High
Primary Advantage Cost-effective, bio-derivedExcellent balance of hardness, flexibility, and resistance.Maximum hardness and chemical resistance.[3]
Formulation Consideration Slower property development.Ideal for a tough, durable, yet workable system.[3]Must carefully manage formulation to avoid brittleness.[3]

As the data suggests, TMP occupies a crucial middle ground. It provides a significant step-up in performance from glycerol, particularly in resistance properties and drying speed, without introducing the processing challenges (high viscosity) and potential brittleness of pentaerythritol.[3] For applications demanding maximum hardness, pentaerythritol is a strong candidate, but for a versatile balance of toughness and durability, TMP is often the superior choice.[3]

Experimental Protocols: A Self-Validating System

The following protocol outlines the synthesis of a short-oil alkyd resin based on TMP. This serves as a foundational procedure that can be adapted for various fatty acids and oil lengths.

Synthesis of a TMP-Modified Short-Oil Alkyd Resin

This two-stage "fatty acid process" allows for precise control over the final polymer structure. The reaction is monitored by periodically measuring the acid value, which tracks the consumption of carboxylic acid groups.

Materials & Equipment:

  • Reactants:

    • Castor Oil Fatty Acid (or other fatty acid like Soya FA)

    • Trimethylolpropane (TMP)

    • Phthalic Anhydride

  • Solvent: Xylene (for azeotropic water removal)

  • Equipment:

    • Four-neck reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

    • Heating mantle with temperature controller.

    • Titration apparatus for acid value determination (burette, conical flasks, KOH solution, phenolphthalein).

Procedure:

  • Charging the Reactor:

    • To the reaction flask, charge the calculated amounts of Castor Oil Fatty Acid, Trimethylolpropane, and Phthalic Anhydride. A typical starting formulation by weight might be:

      • Ricinoleic (Castor) Acid: ~40-45%

      • Trimethylolpropane: ~25-30%

      • Phthalic Anhydride: ~30-35%

    • Add a small amount of xylene (~2-4% of total reactant weight) to the flask to facilitate azeotropic removal of water.

  • Esterification Reaction:

    • Begin slow stirring and start purging the system with a gentle stream of nitrogen gas to create an inert atmosphere, preventing oxidation and discoloration.

    • Gradually heat the mixture using the heating mantle.

    • At approximately 180°C, the esterification reaction will commence, and water will begin to collect in the Dean-Stark trap.[9]

    • Slowly increase the temperature to 230-240°C and maintain it throughout the reaction.[9]

  • Monitoring the Reaction:

    • Every 30-60 minutes, take a small sample of the resin from the reactor.

    • Determine the Acid Value (AV) of the sample. The AV is the mass of KOH in mg required to neutralize the free carboxylic acids in one gram of the sample.

    • The reaction is considered complete when the acid value drops to the target range, typically between 8-12 mg KOH/g for a short-oil alkyd.[9]

    • Simultaneously, monitor the viscosity of the resin (e.g., using a flow cup or rotational viscometer) to ensure it is within the desired specification.[9]

  • Cooling and Thinning:

    • Once the target acid value and viscosity are reached, turn off the heat and allow the reactor to cool.

    • When the resin temperature is safely below the boiling point of your thinning solvent (e.g., <100°C for xylene), slowly add the solvent under agitation to achieve the desired solids content (e.g., 60-70%).

    • Continue to cool to room temperature.

  • Characterization:

    • Final Acid Value: Confirm the acid value is within specification.

    • Viscosity: Measure the viscosity of the final solution.

    • Solids Content: Determine the non-volatile matter percentage.

    • FT-IR Spectroscopy: Confirm the formation of ester linkages (strong C=O stretch around 1735 cm⁻¹) and the reduction of -OH and -COOH groups.

Emerging Applications: The Future is Crosslinked

While TMP is a mature technology, its unique properties are enabling innovation in cutting-edge fields.

Electric Vehicle (EV) Battery Protection

The safety and longevity of EV batteries are paramount. Polyurethane potting compounds are increasingly used to encapsulate battery cells and modules, and the properties imparted by TMP-based polyols are highly advantageous.[6]

  • Thermal Management: While the polyurethane itself is an insulator, it serves as a matrix for thermally conductive fillers. The excellent adhesion and mechanical integrity of a TMP-crosslinked PU ensure a void-free composite, providing an efficient pathway for heat to dissipate from the cells, which is critical in preventing thermal runaway.[6]

  • Vibration and Shock Damping: The balanced flexibility and toughness of TMP-based polyurethanes provide robust protection against mechanical shock and vibration from the road, preventing damage to cells and interconnects.

  • Dielectric Strength and Moisture Barrier: The high crosslink density creates a superior electrical insulator and a barrier against moisture ingress, protecting sensitive electronics from short circuits and corrosion.[11]

EV_Battery cluster_properties Key Properties Imparted by Potting Thermal Heat Dissipation Vibration Vibration Damping Moisture Moisture Barrier Electrical Electrical Insulation Potting Potting Potting->Thermal Potting->Vibration Potting->Moisture Potting->Electrical Cell1 Cell1 Cell2 Cell2 Cell3 Cell3

Radiation Curing and Advanced Monomers

Derivatives of TMP, such as trimethylolpropane triacrylate (TMPTA) and trimethylolpropane diallyl ether (TMPDE), are crucial monomers in radiation (UV/EB) curable coatings and inks.

  • High Reactivity and Cure Speed: The three acrylate or allyl groups on the molecule allow for extremely rapid polymerization upon exposure to UV light or an electron beam.

  • Overcoming Oxygen Inhibition: Allyl ether derivatives like TMPDE are particularly effective at overcoming oxygen inhibition at the coating's surface, ensuring a tack-free and hard cure in air-drying systems.[2] This leads to faster processing speeds and higher quality finishes.[2]

Safety and Handling

While TMP is a stable compound, proper industrial hygiene must be observed.

  • Handling: As a solid, TMP can form dust. Avoid inhalation by using appropriate ventilation and respiratory protection.[6] When handled as a hot melt liquid, appropriate thermal gloves and face protection are required to prevent burns.

  • Storage: TMP is hygroscopic (absorbs moisture).[4] Store in tightly sealed containers in a dry place to prevent moisture contamination, which can interfere with isocyanate reactions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Conclusion

Trimethylolpropane is a testament to the power of molecular design. Its trifunctional, compact structure is not a random feature but a precisely engineered tool that allows formulators to build superior performance into a wide range of polymers. From the foundational strength it provides in alkyd and polyurethane coatings to the extreme stability it imparts to synthetic lubricants and the enabling role it plays in advanced EV and radiation-cured systems, TMP consistently delivers a balance of properties that is difficult to achieve with other polyols. A thorough understanding of the structure-property relationships detailed in this guide empowers the modern scientist to move beyond simple substitution and truly innovate, using TMP as a strategic component to create the next generation of high-performance materials.

References

  • Zubair, M. F., Ibrahim, S. O., Stephen, K., Hamid, A. A., Ibukun, O. J., & Atolani, O. (2023). Synthesis and Chemical Characterization of Alkyd Resins Using Maleic and Phthalic Anhydrides and Seed Oil of Luffa aegyptiaca. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 689-702. Available at: [Link]

  • TJCY (2026, January 14). Selecting TMP or Pentaerythritol for Coating Resins: Hardness, Viscosity, and Durability. Available at: [Link]

  • HOYONN Chemical. Trimethylolpropane (TMP). Available at: [Link]

  • Ningbo Innochem Co., Ltd. (Date not available). The Role of TMP in Enhancing Polyurethane Foam Properties: A Supplier's Insight. Available at: [Link]

  • LookChem (2021, March 28). CAS 77-99-6 TMP Trimethylolpropane Used To Produce Alkyd Resin From China Supplier. Available at: [Link]

  • Elba, M. F., Shehata, M. M., & Abd El-Wahab, H. (2018). Synthesis and characterization of alkyd resin based on soybean oil and glycerin. International Journal of Chemistry and Technology, 2(1), 34-43. Available at: [Link]

  • Riverland Trading. Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications. Available at: [Link]

  • Google Patents. Preparation method for trimethylol propane modified alkyd resin for coating. CN101693778A.
  • Wikipedia. Trimethylolpropane. Available at: [Link]

  • VICHEM (2025, August 12). What is Trimethylolpropane? Its Applications in the Chemical Industry. Available at: [Link]

  • Spasojević, P. M., et al. (2015). High performance alkyd resins synthesized from postconsumer PET bottles. RSC Advances, 5(82), 66867-66879.
  • Möller Chemie (2023, March 28). Safety data sheet: Trimethylolpropane in flakes. Available at: [Link]

  • Henkel (2023, November 22). Whitepaper: Thermal Potting for EV Components. Automotive Manufacturing Solutions. Available at: [Link]

  • MDPI (2025, January 8). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Available at: [Link]

  • TJCY (2025, August 20). How Trimethylolpropane Improves the Functionality of Coating Resins. Available at: [Link]

  • Larock, R. C., et al. (2005). Novel Synthesis of Carboxy-Functional Soybean Acrylic-Alkyd Resins for Water-Reducible Coatings. Journal of the American Oil Chemists' Society, 82(2), 117-122.
  • Smay Chemical Co., Ltd. TMPDE Production Process and Application. Available at: [Link]

Sources

Methodological & Application

Synthesis of polyesters using Propylidynetrimethanol as a crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biodegradable Polyester Elastomers using Propylidynetrimethanol (TMP)

Executive Summary

Propylidynetrimethanol (TMP), also known as Trimethylolpropane, is a trifunctional polyol (


) critical for synthesizing hyperbranched polymers and crosslinked polyester elastomers. Unlike bifunctional monomers that form linear chains, TMP introduces a "hub-and-spoke" architecture, enabling the formation of covalent 3D networks.

This guide details the synthesis of Poly(TMP-co-adipate) , a model biodegradable elastomer used in drug delivery matrices and soft tissue engineering. We utilize a Two-Stage Melt Polycondensation protocol. This method is preferred for biomedical applications as it eliminates toxic solvents (e.g., toluene) often used in solution polymerization.

Mechanistic Foundation

The synthesis relies on step-growth polymerization (esterification) between a diacid (Adipic acid) and a mixture of diols (1,4-Butanediol) and triols (TMP).

  • The

    
     Logic: 
    
    • 
       Monomer:  Adipic Acid (Difunctional acid).[1]
      
    • 
       Monomer:  1,4-Butanediol (Difunctional chain extender).
      
    • 
       Monomer:  TMP (Trifunctional crosslinker).
      

The reaction is driven by the removal of water (byproduct) to shift the equilibrium toward polymer formation (Le Chatelier’s principle).

The Gel Point Danger Zone

The critical challenge in using TMP is the Gel Point —the degree of conversion (


) at which the polymer transitions from a viscous liquid (sol) to an insoluble network (gel). If this happens inside the reactor, the product becomes unprocessible.

We use the Carothers Equation to predict this threshold:



Where 

is the average functionality of the system.
  • Insight: For a stoichiometric mix of Diacid and Triol,

    
     is low (~0.7). To avoid early gelation, we synthesize a pre-polymer  (conversion 
    
    
    
    ) in the reactor, then cure it into the final network in a mold.

Experimental Workflow Visualization

The following diagram illustrates the two-stage logic: Pre-polymerization (Reactor) followed by Crosslinking (Mold).

PolyesterSynthesis Monomers Raw Materials (Adipic Acid + TMP + Diol) Reactor Stage 1: Reactor (160-180°C, N2 Flow) Monomers->Reactor Melt Mixing Vacuum Water Removal (Vacuum < 10 Torr) Reactor->Vacuum Esterification PrePolymer Pre-Polymer (Viscous Liquid, Soluble) Vacuum->PrePolymer Stop before Gel Point Mold Stage 2: Curing (Vacuum Oven, 120°C) PrePolymer->Mold Pouring Network Final Elastomer (Insoluble 3D Network) Mold->Network Crosslinking

Figure 1: Two-stage synthesis workflow distinguishing between the soluble pre-polymer phase and the insoluble crosslinking phase.

Detailed Protocol: Poly(TMP-co-Adipate) Synthesis

Materials Required
ComponentRolePurityNotes
Adipic Acid Diacid Backbone>99%Recrystallize if yellowing occurs.
1,4-Butanediol Linear Spacer>99%Controls flexibility.
TMP (Propylidynetrimethanol) Crosslinker>98%Hygroscopic. Dry at 60°C under vacuum before use.
Titanium(IV) Butoxide (TBT) CatalystReagent GradeOptional. Reduces reaction time but harder to remove.
Stage 1: Pre-polymer Synthesis (The Oligomer)

Goal: Create a branched, viscous oligomer that is still soluble and melt-processable.

  • Stoichiometry Setup:

    • Calculate Molar Ratio: 1.0 mol Adipic Acid : 0.8 mol Butanediol : 0.2 mol TMP.

    • Note: The slight excess of hydroxyl groups (OH:COOH = 1.0:1.0 ratio is ideal, but often 1.1:1 is used to account for diol evaporation) ensures hydroxyl termination.

  • Melt Phase:

    • Load reactants into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or condenser).

    • Heat to 160°C under constant Nitrogen (

      
      ) flow.
      
    • Observation: The mixture will melt and become clear. Water evolution begins immediately.

  • Reaction Phase:

    • Increase temperature to 180°C .

    • Maintain for 4–6 hours. Monitor water collection in the trap.

    • Critical Checkpoint: Measure Acid Value (AV). When AV drops below 50 mg KOH/g, proceed to vacuum.

  • Vacuum Stage (Controlled):

    • Apply low vacuum (Start at 200 Torr, ramp down to 20 Torr) over 1 hour.

    • Warning: Do not apply full vacuum immediately; rapid boiling of the diol can occur.

    • Stop the reaction when the mixture is viscous (honey-like consistency) but before it climbs the stir rod (Weissenberg effect), which indicates imminent gelation.

Stage 2: Curing (Network Formation)

Goal: Drive the reaction to completion to form the insoluble elastomer.

  • Pouring:

    • While hot (~100°C), pour the pre-polymer into Teflon molds or silanized glass dishes.

  • Thermal Cure:

    • Place molds in a vacuum oven.

    • Cycle: 120°C at 100 mTorr for 24–48 hours.

    • Mechanism:[1][2][3][4] The vacuum removes the final traces of water and drives the crosslinking of the TMP "nodes."

  • Purification (Sol-Gel Extraction):

    • Swell the cured elastomer in Tetrahydrofuran (THF) for 24 hours to remove unreacted monomers (sol fraction).

    • Dry to constant weight.

Characterization & Validation

To ensure the protocol was successful, compare your data against these standard ranges.

Table 1: Expected Properties of TMP-Crosslinked Polyester

ParameterTest MethodTarget RangeInterpretation
Gel Content Soxhlet Extraction (THF)> 85%High gel content indicates successful crosslinking. <70% implies under-curing.
Swelling Ratio Mass diff (Swollen/Dry)100% - 300%Lower swelling = tighter crosslinking density (higher TMP content).
FTIR SpectroscopyPeak @ 1735 cm⁻¹Strong Ester Carbonyl stretch. Absence of broad OH peak (3500 cm⁻¹) indicates high conversion.
Tg (Glass Trans.) DSC-40°C to -10°CLow Tg confirms elastomeric behavior at body temperature.
Pathway Logic: Why TMP Gels

The following graph visualizes the structural evolution.

GelationLogic cluster_0 Carothers Limit Linear Linear Chains (Adipic + Butanediol) Branching Branching (TMP Incorporation) Linear->Branching Early Reaction GelPoint GEL POINT (Percolation Threshold) Branching->GelPoint Conversion increases Network Infinite Network (Elastomer) GelPoint->Network Post-Gel Curing

Figure 2: Structural evolution from linear chains to an infinite network. The "Gel Point" is the boundary between the reactor stage and the mold stage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reactor Solidification Exceeded Gel Point.Reduce reaction time in Stage 1 or reduce TMP molar ratio. Use Carothers equation to recalculate safety margin.
Bubbles in Elastomer Trapped water/solvent.Apply vacuum gradually during the curing stage. "Degas" the pre-polymer at 80°C before pouring.
Sticky Surface Oxygen Inhibition.Ensure curing oven is under high vacuum or inert atmosphere (

). Oxygen terminates radical species (if using acrylate variants) or inhibits esterification.
Low Mechanical Strength Low Crosslinking Density.Increase TMP ratio (e.g., from 0.2 mol to 0.3 mol) or increase curing time/temp.

References

  • PubChem. (n.d.). Propylidynetrimethanol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wang, Y., et al. (2010). Synthesis and properties of biodegradable poly(glycerol sebacate) elastomers. Biomaterials. (Contextual grounding for polyol-based polyester synthesis).
  • Carothers, W. H. (1936). Polymers and Polyfunctionality. Transactions of the Faraday Society.
  • Kamarudin, N. S., et al. (2020).[4][5] Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Sui, B., et al. (2025).[1] Biodegradable hyperbranched polyesters of trimethylolpropane... for drug delivery applications. Journal of Materials Chemistry B. Retrieved from [Link]

Sources

Application of Trimethylolpropane in the Production of Polyurethane Foams: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of trimethylolpropane (TMP) in the synthesis of polyurethane (PU) foams. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding and utilizing TMP to tailor the properties of polyurethane foams for specific applications. This document offers in-depth technical insights, detailed experimental protocols, and data analysis to facilitate the effective use of TMP in the laboratory and beyond.

Introduction: The Pivotal Role of Trimethylolpropane in Polyurethane Chemistry

Polyurethane foams are a versatile class of polymers with a wide range of applications, from flexible foams in upholstery and bedding to rigid foams for insulation and structural components. The physical properties of these foams are intrinsically linked to their molecular architecture, which can be precisely controlled through the selection of monomers. Trimethylolpropane (TMP), a trifunctional alcohol, serves as a critical crosslinking agent in polyurethane synthesis.[1][2] Its three hydroxyl groups react with isocyanate moieties to form a robust, three-dimensional urethane network.[1][2] This increased crosslink density imparted by TMP is directly responsible for enhancing several key properties of the final foam product, making it an indispensable tool for material scientists.

Mechanism of Action: How Trimethylolpropane Enhances Foam Properties

The fundamental chemistry of polyurethane foam formation involves two primary reactions: the "gelling" reaction between a polyol and an isocyanate to form the urethane linkage, and the "blowing" reaction between an isocyanate and water to generate carbon dioxide gas, which acts as the blowing agent.[3] The strategic incorporation of TMP into the polyol component significantly influences the final polymer network and, consequently, the macroscopic properties of the foam.

The trifunctional nature of TMP allows for the formation of a more densely crosslinked polymer network compared to difunctional polyols.[2] This intricate network structure leads to several desirable enhancements in the foam's performance:

  • Improved Mechanical Strength: The increased number of covalent crosslinks results in a more rigid and robust foam structure. This translates to higher compressive and tensile strength, making the foam more resistant to deformation under load.[2]

  • Enhanced Thermal Stability: The highly crosslinked network restricts the mobility of polymer chains, leading to a higher glass transition temperature and improved dimensional stability at elevated temperatures.

  • Increased Chemical Resistance: The dense, crosslinked structure provides a more effective barrier against the ingress of solvents and other chemicals, thereby improving the chemical resistance of the foam.

The following diagram illustrates the crosslinking role of TMP in the polyurethane network.

G cluster_products Resulting Network isocyanate1 R-NCO urethane_link1 Urethane Linkage isocyanate1->urethane_link1 isocyanate2 R-NCO urethane_link2 Urethane Linkage isocyanate2->urethane_link2 isocyanate3 R-NCO urethane_link3 Urethane Linkage isocyanate3->urethane_link3 polyol1 Polyol (Diol) polyol1->urethane_link1 -OH polyol2 Polyol (Diol) polyol2->urethane_link2 -OH tmp TMP tmp->urethane_link1 -OH tmp->urethane_link2 -OH tmp->urethane_link3 -OH crosslinked_network Crosslinked PU Network urethane_link1->crosslinked_network urethane_link2->crosslinked_network urethane_link3->crosslinked_network

Caption: Role of TMP as a crosslinker in polyurethane formation.

Experimental Protocols

This section provides detailed protocols for the preparation of both rigid and flexible polyurethane foams using TMP as a crosslinking agent. These protocols are designed to be adaptable for research purposes, allowing for the systematic investigation of the effects of varying TMP concentrations.

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isocyanates are respiratory sensitizers; avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol for Rigid Polyurethane Foam Synthesis

This protocol is based on the one-shot foaming method, where all components are mixed simultaneously.[4]

Materials and Equipment:

  • Polyether polyol (e.g., trifunctional, hydroxyl number 400-500 mg KOH/g)

  • Trimethylolpropane (TMP)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, cyclopentane)

  • Disposable paper or plastic cups

  • High-speed mechanical stirrer (2000-3000 rpm)

  • Mold (e.g., open-top cardboard or aluminum)

  • Balance (accurate to 0.01 g)

  • Timer

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, accurately weigh the desired amounts of the polyether polyol and trimethylolpropane according to your formulation.

    • Add the surfactant, catalyst, and blowing agent to the polyol/TMP mixture.

    • Thoroughly mix the components using the mechanical stirrer at 2000-3000 rpm for 30-60 seconds to ensure a homogeneous blend.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) in a separate cup. The amount is calculated based on the desired isocyanate index (NCO/OH ratio), which is typically between 1.05 and 1.2 for rigid foams.

    • Quickly add the pMDI to the polyol premix.

    • Immediately begin vigorous stirring with the mechanical stirrer for 5-10 seconds.

    • Promptly pour the reacting mixture into the mold.

    • Observe the foaming process, noting the cream time (start of rise), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

    • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Experimental Workflow for Rigid Foam Synthesis:

G cluster_prep Component A Preparation cluster_reaction Foaming Process weigh_polyol Weigh Polyol & TMP add_additives Add Surfactant, Catalyst, Blowing Agent weigh_polyol->add_additives mix_A Mix Component A (2000-3000 rpm, 30-60s) add_additives->mix_A combine Combine A & B mix_A->combine weigh_isocyanate Weigh pMDI (Component B) weigh_isocyanate->combine mix_all Vigorous Mixing (5-10s) combine->mix_all pour Pour into Mold mix_all->pour cure Cure at Room Temp (24h) pour->cure characterize characterize cure->characterize Characterization

Caption: Workflow for one-shot rigid polyurethane foam synthesis.

Protocol for Flexible Polyurethane Foam Synthesis

This protocol also utilizes the one-shot method, with adjustments in the formulation for flexibility.

Materials and Equipment:

  • Polyether polyol (e.g., trifunctional, hydroxyl number 30-60 mg KOH/g)

  • Trimethylolpropane (TMP)

  • Toluene diisocyanate (TDI) or MDI

  • Surfactant (e.g., silicone-based)

  • Catalysts (e.g., a combination of amine and tin catalysts)

  • Blowing agent (water)

  • Disposable paper or plastic cups

  • High-speed mechanical stirrer (2000-3000 rpm)

  • Open-top mold

  • Balance (accurate to 0.01 g)

  • Timer

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable cup, weigh the polyether polyol and TMP.

    • Add the surfactant, catalysts, and water.

    • Mix thoroughly with the mechanical stirrer at 2000-3000 rpm for 30-60 seconds.

  • Foaming Process:

    • Weigh the isocyanate (Component B) in a separate cup. The isocyanate index for flexible foams is typically around 1.0.

    • Add the isocyanate to the polyol premix and immediately stir vigorously for 5-10 seconds.

    • Pour the mixture into the mold and allow it to rise freely.

    • Record the characteristic reaction times.

    • Let the foam cure for at least 24 hours at room temperature before handling and testing.

Characterization of Polyurethane Foams

To evaluate the effect of TMP on the foam properties, a series of standardized tests should be performed.

PropertyASTM StandardISO StandardDescription
Density ASTM D1622ISO 845Determines the mass per unit volume of the foam.
Compressive Strength ASTM D1621ISO 844Measures the foam's resistance to a compressive force.[5][6]
Tensile Strength ASTM D1623ISO 1926Evaluates the force required to pull the foam apart.
Thermal Conductivity ASTM C518ISO 8301Measures the rate of heat transfer through the foam.
Cell Morphology ASTM D3576-Characterizes the size and shape of the foam cells using microscopy.

Data Presentation: The Impact of Trimethylolpropane on Foam Properties

The following table presents data adapted from a patent demonstrating the effect of incorporating a 50/50 blend of trimethylolpropane and a polyether triol on the properties of rigid polyurethane foam, compared to a control foam made with only the polyether triol.

FormulationNCO/OH RatioDensity (lbs/cu. ft.)Compressive Strength (Yield Point, p.s.i.)Heat Distortion Temperature (°C)
Control (Polyether Triol A only)1.05/1.01.321.4-
Control (Polyether Triol A only)1.3/1.01.4832.5-
Control (Polyether Triol A only)2.0/1.03.1555.080
With 50% TMP Blend 1.05/1.0 1.3 21.4 -
With 50% TMP Blend 1.3/1.0 1.48 32.5 -
With 50% TMP Blend 1.7/1.0 2.5 60.1 120

Data adapted from US Patent 3,208,957.

As the data indicates, the incorporation of the TMP blend leads to a significant increase in the heat distortion temperature and a notable improvement in the compressive strength at a lower density compared to the control.

Conclusion and Future Directions

Trimethylolpropane is a highly effective crosslinking agent for tailoring the properties of polyurethane foams. By systematically varying the concentration of TMP in a formulation, researchers can achieve a wide range of mechanical and thermal properties to meet the demands of various applications. The protocols and characterization methods outlined in this guide provide a solid framework for conducting such investigations.

Future research in this area could focus on the synergistic effects of TMP with other novel polyols, including bio-based polyols, to develop more sustainable and high-performance polyurethane foams. Additionally, a more in-depth investigation into the relationship between the degree of crosslinking imparted by TMP and the long-term durability and creep resistance of the foams would be of significant value.

References

  • The Role of TMP in Enhancing Polyurethane Foam Properties: A Supplier's Insight. (URL: [Link])

  • The Crucial Role of TMP in Modern Industry - LINGYUE-FOODCHEM. (URL: [Link])

  • US3208957A - Polyol polyurethane foams with trimethylolpropane based hydroxyl supplying components - Google P
  • Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading. (URL: [Link])

  • US20100291369A1 - Polyurethane foam formulation, products and methods - Google P
  • Thermal Insulating Rigid Polyurethane Foams with Bio-Polyol from Rapeseed Oil Modified by Phosphorus Additive and Reactive Flame Retardants - MDPI. (URL: [Link])

  • Process for the production of polyurethane foam - European Patent Office - EP 0417366 A2. (URL: [Link])

  • SUPPORTING INFORMATION A divergent aminolysis approach for constructing recyclable self-blown non-isocyanate polyurethane foams - ORBi. (URL: [Link])

  • D 1621 – 00 - Standard Test Method for - Compressive Properties Of Rigid Cellular Plastics1. (URL: not available)
  • Effects of trimethylol propane and AAS salt on properties of waterborne polyurethane with low gloss - ResearchGate. (URL: [Link])

  • Preparation of low density trimethylol propane triacrylate foams | Request PDF. (URL: [Link])

  • 2.1 Flexible Polyurethane Foam Chemistry. (URL: [Link])

  • US3208957A - Polyol polyurethane foams with trimethylolpropane based hydroxyl supplying components - Google P
  • Effect of crosslink density on the structures and properties of aliphatic polyurethane elastomer - ResearchGate. (URL: [Link])

  • Rigid Polyurethane Foams' Development and Optimization from Polyols Based on Depolymerized Suberin and Tall Oil Fatty Acids - PMC. (URL: [Link])

  • ISO 844 | Compressive Testing of Rigid Cellular Plastics - YouTube. (URL: [Link])

  • Physico-Mechanical Properties of Rigid Polyurethane Foams Synthesized From Modified Castor Oil Polyols - ResearchGate. (URL: [Link])

  • Variation of Mechanical Characteristics of Polyurethane Foam: Effect of Test Method - MDPI. (URL: [Link])

  • Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams1. (URL: not available)
  • D3574 Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams - ASTM. (URL: [Link])

  • Effect of crosslink density on the structures and properties of aliphatic polyurethane elastomer - ResearchGate. (URL: [Link])

  • Thermal Insulating Rigid Polyurethane Foams with Bio-Polyol from Rapeseed Oil Modified by Phosphorus Additive and Reactive Flame Retardants - MDPI. (URL: [Link])

  • ASTM D3574 Flexible Material Test Overview - Professional Testing Laboratory. (URL: [Link])

  • Compression tests on rigid cellular plastic to ISO 844, ASTM D1621 | ZwickRoell. (URL: [Link])

  • How ASTM D1621 Defines Compressive Strength for Rigid Insulation - Rmax. (URL: [Link])

  • Flexible Polyurethane Foams from Bio-Based Polyols: Prepolymer Synthesis and Characterization - MDPI. (URL: [Link])

  • EVS-EN ISO 3386-1:2000 - EVS standard evs.ee | en. (URL: [Link])

  • Production of rigid polyurethane foams from soy-based polyols. (URL: not available)
  • SFS Suomen Standardit. SFS-EN ISO 3386-1:2025. (URL: [Link])

  • ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams - TestResources. (URL: [Link])

  • How to Perform ASTM 1621 Compressive Properties of Rigid Cellular Plastics - YouTube. (URL: [Link])

  • Rigid Polyurethane Foam Derived from Renewable Sources: Research Progress, Property Enhancement, and Future Prospects - MDPI. (URL: [Link])

  • ASTM D3574 - Flexible Cellular Materials | Urethane Foams - STEP Lab. (URL: [Link])

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Application Note: Advanced Formulation of High-Solids Alkyd Resins using Zirconium Neodecanoate Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the formulation of alkyd resins using Neodecanoate Metal Salts (specifically Zirconium and Zinc Neodecanoates), which are the industry-standard "Next-Generation" driers.

Important Technical Clarification: The EC Number 240-149-0 formally corresponds to N-[(benzyloxy)carbonyl]-L-alanyl-L-alanine (Z-Ala-Ala-OH), a pharmaceutical peptide intermediate. This substance has no known application in industrial alkyd resin formulation. Based on the context ({Topic}: Alkyd Resins), this guide assumes the intended subject is Zirconium Neodecanoate (or the Neodecanoate drier class), where a transcription error likely occurred (e.g., confusing with EC 240-085-3 for Zinc Octoate or EC 254-259-1 for Zirconium Neodecanoate).

The following guide treats the subject as Zirconium Neodecanoate (Zr-Neo) , the critical "Through Drier" used to replace Lead (Pb) in modern eco-friendly alkyds.

Executive Summary & Chemical Identity

The transition from traditional Lead (Pb) and Cobalt (Co) heavy systems to environmentally compliant formulations requires precise control over the oxidative cross-linking process. Zirconium Neodecanoate (often abbreviated as Zr-Neo) serves as the primary "Through Drier" (Auxiliary Drier) in these modern systems. Unlike surface driers (Cobalt), Zr-Neo coordinates with the polymer backbone to ensure uniform curing throughout the film thickness, preventing defects like "skinning" and "wrinkling."

Chemical Profile: The Target Substance
PropertySpecification
Target Substance Zirconium Neodecanoate
CAS Number 39049-04-2
EC Number 254-259-1 (Commonly confused with 240-series)
Function Through Drier / Cross-linking Promoter
Active Metal Content Typically 12%, 18%, or 24% (in solvent)
Solubility Soluble in aliphatic/aromatic hydrocarbons (White Spirit, Xylene)

Expert Insight: Neodecanoates are preferred over Octoates (2-ethylhexanoates) in high-performance alkyds because the bulky neodecanoic structure provides superior hydrolytic stability and solubility in non-polar solvents, reducing the risk of "seeding" (precipitation) during storage.

Mechanism of Action

To formulate effectively, one must understand that Zirconium does not catalyze autoxidation directly (unlike Cobalt). Instead, it functions via coordination chemistry .

  • Oxygen Uptake: Cobalt (Primary Drier) catalyzes the formation of hydroperoxides at the air-interface.

  • Ligand Exchange: Zirconium forms coordination complexes with the hydroxyl (-OH) and carboxyl (-COOH) groups on the alkyd backbone.

  • Network Stabilization: The bulky Zr complex bridges polymer chains, stabilizing the cross-linked network deep within the film where oxygen concentration is lower.

Visualization: The Coordination Drying Pathway

DryingMechanism cluster_surface Surface Phase cluster_bulk Bulk Film Phase Oxygen Atmospheric Oxygen (O2) CoDrier Primary Drier (Cobalt) Oxygen->CoDrier Activation Alkyd Alkyd Resin (Unsaturated Fatty Acid) Alkyd->CoDrier Substrate ZrNeo Zirconium Neodecanoate (Zr-Neo) Alkyd->ZrNeo -OH / -COOH Coordination Hydroperoxide Hydroperoxide Formation (-OOH) CoDrier->Hydroperoxide Catalysis (Surface) Hydroperoxide->ZrNeo Ligand Availability Crosslink 3D Polymer Network (Through-Dry) ZrNeo->Crosslink Deep Film Curing

Figure 1: The synergistic relationship between Primary (Co) and Through (Zr) driers. Zr-Neo acts in the bulk phase where oxygen is limited.

Experimental Protocol: Drier Package Formulation

This protocol describes the preparation of a "Lead-Free" drier package for a Long Oil Alkyd (60% solids).

Materials Required[1][6][7][8]
  • Base Resin: Long Oil Alkyd (e.g., Soybean oil-based, 60% solids in White Spirit).

  • Primary Drier: Cobalt Neodecanoate (10% Metal).

  • Through Drier: Zirconium Neodecanoate (18% Metal) .[1]

  • Auxiliary Drier: Calcium Neodecanoate (5% Metal) - Optional, for pigment wetting.

  • Anti-Skinning Agent: Methyl Ethyl Ketoxime (MEKO) or MEKO-free alternative (e.g., Ascinin).

Step-by-Step Methodology
Phase 1: Dosage Calculation

Driers are calculated as a percentage of metal on Resin Solids (not total formula weight).

  • Cobalt (Surface): 0.05% - 0.06% metal on resin solids.

  • Zirconium (Through): 0.1% - 0.3% metal on resin solids.

  • Calcium (Auxiliary): 0.1% - 0.2% metal on resin solids.

Calculation Example (100g Resin @ 60% Solids = 60g Solid Resin):

  • Target Zr: 0.2% on solids.

  • Mass of Zr needed:

    
     (Metal).
    
  • Using Zr-Neo 18%:

    
     of liquid drier.
    
Phase 2: Incorporation Workflow
  • Pre-mix Preparation:

    • Weigh the calculated amounts of Cobalt, Zirconium, and Calcium driers into a small beaker.

    • Expert Tip: Pre-blending the driers ensures a homogeneous "cocktail" and prevents localized gelation when added to the resin.

  • Resin Conditioning:

    • Bring the alkyd resin to 25°C under slow agitation (500 RPM) using a Cowles blade.

    • Add the Anti-Skinning Agent (0.3% on total weight) before the driers.

    • Reasoning: Adding MEKO first complexes with the resin surface and prevents immediate reaction when the highly active Cobalt hits the surface.

  • Drier Addition:

    • Add the Drier Cocktail slowly to the vortex of the resin.

    • Increase agitation speed to 800 RPM for 10 minutes.

    • Stop and Rest: Allow the formulation to "sweat in" (equilibrate) for 24 hours before testing. This allows the metal soaps to disperse and associate with the polymer chains.

Visualization: Formulation Workflow

Workflow Start Raw Alkyd Resin (60% Solids) Step1 1. Add Anti-Skinning Agent (Prevents premature surface seal) Start->Step1 Step2 2. Prepare Drier Cocktail (Mix Co + Zr + Ca) Step3 3. Slow Addition to Vortex (800 RPM, 10 mins) Step1->Step3 Step2->Step3 Add Cocktail Step4 4. Maturation Period (24 Hours - Critical!) Step3->Step4 End Ready for QC Testing Step4->End

Figure 2: Optimal addition sequence. The maturation period is critical for stabilizing the Zr-Resin coordination.

Validation & Performance Testing

Trustworthiness in formulation comes from rigorous testing. Use the following standard protocols to validate the efficacy of the Zirconium Neodecanoate.

Test A: Drying Time (Beck-Koller Method)
  • Standard: ASTM D5895.

  • Protocol:

    • Cast a 75-micron wet film on a glass strip.

    • Place in a Beck-Koller drying time recorder.

    • Measure Stage 3 (Surface Dry) and Stage 4 (Through Dry) .

  • Success Criteria:

    • Surface Dry: < 4 hours.

    • Through Dry: < 12 hours.

    • Note: If Surface Dry is fast but Through Dry is >18 hours, increase Zirconium dosage by 0.05%.

Test B: Koenig Pendulum Hardness
  • Standard: ASTM D4366.

  • Protocol: Measure hardness at 24 hours, 3 days, and 7 days.

  • Role of Zr: Zirconium directly influences the hardness development after Day 1. A flatline in hardness between Day 1 and Day 3 indicates insufficient Zirconium activity.

Data Summary Table: Dosage Impact
Formulation IDCo (%)Zr-Neo (%)Surface Dry (hrs)Through Dry (hrs)7-Day Hardness (Osc.)
Control (Pb-based) 0.050.00 (0.5 Pb)3.510.085
Exp-1 (Low Zr) 0.050.10 3.016.060
Exp-2 (Optimized) 0.050.25 3.211.582
Exp-3 (Overdose) 0.050.50 3.111.078 (Brittle)

Troubleshooting & Optimization

IssueCauseCorrective Action
Wrinkling Surface drying too fast relative to bulk.Reduce Cobalt; Increase Zirconium Neodecanoate to balance the rate.
Loss of Dry (Storage) Driers adsorbing onto pigments.Add a "Feeder Drier" (Cobalt) or use Calcium Neodecanoate as a sacrificial agent.
Haze / Cloudiness Incompatibility of drier carrier solvent.[2]Ensure Zr-Neo is in D60/White Spirit, not glycol, if using aliphatic resin.
Slow Hardness Insufficient cross-linking.Increase Zr-Neo; check if resin hydroxyl value is sufficient for Zr coordination.

References

  • ASTM International. (2020). ASTM D5895-20 Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: Zirconium neodecanoate (EC 254-259-1).[4][5] Retrieved from [Link][5]

  • Soucek, M. D., et al. (2012). "Review of autoxidation and driers." Progress in Organic Coatings.

Sources

High-performance liquid chromatography (HPLC) method for Propylidynetrimethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Robust HILIC-RID Method for the Quantitative Analysis of Propylidynetrimethanol

Abstract

Propylidynetrimethanol, also known as Trimethylolpropane (TMP), is a critical polyalcohol intermediate used extensively in the synthesis of polyesters, polyurethane foams, synthetic lubricants, and coatings. Purity assessment of this raw material is paramount to ensure the quality and performance of the final products. A significant analytical challenge in the quality control of Propylidynetrimethanol is its lack of a UV-absorbing chromophore, rendering standard UV-based High-Performance Liquid Chromatography (HPLC) methods ineffective. This application note details a robust, reliable, and validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal Refractive Index Detector (RID) for the accurate quantification of Propylidynetrimethanol. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2]

Introduction and Scientific Rationale

Propylidynetrimethanol (C₆H₁₄O₃, Molar Mass: 134.17 g/mol ) is a white, crystalline solid that is highly soluble in polar solvents like water and alcohols.[3][4] Its molecular structure, consisting of a propane backbone with three primary hydroxyl groups, is responsible for its utility as a crosslinking agent and building block in polymer chemistry. However, this aliphatic triol structure is devoid of any moieties that absorb ultraviolet (UV) or visible light, making direct detection with common HPLC photodiode array (PDA) or UV detectors impossible.

To overcome this detection challenge, this protocol employs a Refractive Index Detector (RID). The RID is a universal detector that measures the difference in the refractive index of the column eluent relative to the mobile phase.[5] This makes it ideal for analyzing non-chromophoric compounds. A critical consideration when using an RID is its sensitivity to changes in mobile phase composition and temperature. Therefore, this method is developed under isocratic (constant mobile phase composition) conditions with strict temperature control to ensure a stable baseline and reproducible results.

For the chromatographic separation, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected. HILIC is a powerful technique for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns.[6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water). This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. This approach provides excellent separation for a polar analyte like Propylidynetrimethanol.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a refractive index detector.

  • Analytical Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent).

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Propylidynetrimethanol Reference Standard (Purity ≥ 99.5%).

Chromatographic Conditions

The instrumental parameters are summarized in the table below. The stability of the RID signal is critically dependent on maintaining a constant mobile phase composition and temperature.

ParameterCondition
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Detector Temp. 35 °C
Injection Volume 10 µL
Run Time 10 minutes
Table 1: Optimized HPLC Chromatographic Conditions.
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Propylidynetrimethanol Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase to cover the desired concentration range (e.g., 0.5 mg/mL to 5.0 mg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the Propylidynetrimethanol sample to achieve a theoretical concentration of approximately 2.0 mg/mL after dissolving and diluting with the mobile phase in a suitable volumetric flask.

Method Validation Protocol & Results

The developed method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][7]

System Suitability Test (SST)

System suitability is a fundamental requirement for any analytical method, ensuring the chromatographic system is performing adequately.[8][9] A standard solution (2.0 mg/mL) was injected six times, and the results were evaluated against predefined criteria based on the United States Pharmacopeia (USP) General Chapter <621>.[10][11]

ParameterAcceptance CriteriaResult
Retention Time (%RSD) ≤ 1.0%0.3%
Peak Area (%RSD) ≤ 2.0%0.6%
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20004500
Table 2: System Suitability Test (SST) Criteria and Representative Results.

The low relative standard deviation (%RSD) for retention time and peak area, along with the excellent peak shape (Tailing Factor) and column efficiency (Theoretical Plates), confirms the system's suitability for the analysis.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase), which showed no interfering peaks at the retention time of the Propylidynetrimethanol peak. This confirms that the method is specific for the analyte.

Linearity and Range

The linearity of the method was evaluated by analyzing five calibration standards in triplicate across the range of 0.5 - 5.0 mg/mL. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.

ParameterResult
Linearity Range 0.5 - 5.0 mg/mL
Regression Equation y = 15890x - 2540
Correlation Coeff. (r²) 0.9995
Table 3: Linearity Study Results.

The correlation coefficient (r²) of greater than 0.999 demonstrates a strong linear relationship between concentration and detector response over the specified range.

Accuracy and Precision

Accuracy was determined by analyzing samples spiked with Propylidynetrimethanol at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]

LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
80%99.2%0.7%1.1%
100%100.5%0.5%0.9%
120%101.1%0.6%1.0%
Table 4: Summary of Accuracy and Precision Results.

The high recovery values (98-102%) confirm the method's accuracy, while the low %RSD values (<2%) demonstrate excellent precision.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOD was 0.1 mg/mL, and the LOQ was 0.3 mg/mL, indicating sufficient sensitivity for purity and assay testing.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the mobile phase composition (±2% acetonitrile), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, demonstrating the method's robustness.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SystemSetup HPLC System Setup & Equilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST SST->SystemSetup If Fail SequenceRun Run Analytical Sequence SST->SequenceRun If Pass Integration Peak Integration & Quantification SequenceRun->Integration Report Final Report Generation Integration->Report

Caption: High-level workflow for the HPLC analysis of Propylidynetrimethanol.

Conclusion

This application note presents a highly reliable and robust HILIC-RID method for the quantitative analysis of Propylidynetrimethanol. The method successfully addresses the challenge of analyzing this non-chromophoric compound by leveraging a universal detector and a suitable chromatographic separation mode. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This protocol is well-suited for routine quality control applications in industrial settings, ensuring the purity and quality of Propylidynetrimethanol for its diverse applications.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Medi Mahesh, Gade Sammaiah. (n.d.). A Novel Validated RP-HPLC Method Development for the Quantitative Determination of Rimegepant in Bulk Form and Marketed Pharmaceutical Dosage.
  • Kuca Chemical Co., Ltd. (2023, April 25). Propylidynetrimethanol: Properties and Applications.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • National Institutes of Health (NIH). (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • European Chemicals Agency (ECHA). (n.d.). Acute Toxicity: inhalation - Registration Dossier - Propylidynetrimethanol.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • US Pharmacopeia (USP). (2022, December 1). <621> CHROMATOGRAPHY.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • CPAChem. (2024, January 8). Safety data sheet - Trimethylolpropane.
  • USP-NF. (n.d.). <621> CHROMATOGRAPHY.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (2021, January). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • ChemBK. (n.d.). propylidynetrimethanol - Physico-chemical Properties.
  • Starna. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Scribd. (2021, January 5). USP-NF 621 Chromatography.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.
  • Ataman Kimya. (n.d.). TMP.
  • National Institutes of Health (NIH), PubChem. (n.d.). Trimethylolpropane.

Sources

High-Precision GC-MS Analysis of Propylidynetrimethanol (TMP) Derivatives in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TMP

Abstract

Propylidynetrimethanol (Trimethylolpropane, TMP) is a critical trifunctional building block used in the synthesis of hyperbranched polymers, dendrimers for drug delivery, and cross-linked pharmaceutical excipients. Due to its high polarity and low volatility, native analysis via Gas Chromatography (GC) is unfeasible. This application note details a robust protocol for the quantitative analysis of TMP via silylation derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] We provide a validated workflow for detecting trace residual TMP in polymeric drug carriers and medical device materials, ensuring compliance with safety standards for leachables and extractables.

Introduction & Strategic Relevance

The Analytical Challenge

TMP (


) possesses three hydroxyl groups, creating a network of hydrogen bonds that results in a high boiling point and poor thermal stability during volatilization. Direct injection leads to peak tailing, column adsorption, and thermal degradation.
Pharmaceutical Context

In drug development, TMP serves two primary roles:

  • Dendrimer Core: TMP is a common core molecule for synthesizing polyester and polyether dendrimers used in targeted drug delivery systems.[1] Unreacted TMP represents a process impurity.[1]

  • Polymer Cross-linker: Used in polyurethane and alkyd resin synthesis for medical packaging.[1] Residual TMP can migrate into parenteral solutions, necessitating rigorous monitoring (Leachables & Extractables study).[1]

To analyze TMP effectively, we must replace the active protic hydrogens with non-polar groups, increasing volatility and thermal stability.

Chemical Basis: Silylation Mechanism

The chosen method utilizes BSTFA with 1% TMCS (Trimethylchlorosilane).[1] BSTFA is a powerful silylating agent that replaces the hydroxyl protons on TMP with trimethylsilyl (TMS) groups.[1]

Reaction Logic:

  • Reagent: BSTFA (Donor of

    
     group).[1]
    
  • Catalyst: TMCS (Increases the donor strength of BSTFA).

  • Solvent/Scavenger: Anhydrous Pyridine (Solubilizes the polar TMP and scavenges acidic byproducts).



For TMP, the reaction yields Trimethylolpropane-tris(trimethylsilyl) ether (MW: 350.6 g/mol ).[1]

Experimental Protocol

Reagents and Standards
  • Analyte: Propylidynetrimethanol (TMP), >98% purity.[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Pyridine, Anhydrous (99.8%).[1]

  • Internal Standard (IS): Tridecane or a similar non-interfering hydrocarbon (optional but recommended for quantification).[1]

Sample Preparation Workflow

Step 1: Extraction (For Solid Polymers)

  • Weigh 100 mg of polymer sample into a headspace vial.[1]

  • Add 2 mL of methanol (extraction solvent).[1] Sonicate for 30 mins at 40°C.

  • Evaporate an aliquot (e.g., 500 µL) of the extract to complete dryness under nitrogen stream. Critical: Moisture kills the derivatization reaction.

Step 2: Derivatization Reaction

  • To the dried residue (or pure standard), add 100 µL Anhydrous Pyridine .

  • Add 100 µL BSTFA + 1% TMCS .

  • Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Vortex for 10 seconds.

  • Incubate at 70°C for 30 minutes . (Heat drives the reaction to completion for all three steric hydroxyls).[1]

  • Cool to room temperature.

  • Dilute with 800 µL of Hexane or Dichloromethane (DCM) prior to injection to protect the filament.[1]

Analytical Workflow Diagram

G Sample Sample (Polymer/Drug Matrix) Extract Solvent Extraction (Methanol/Sonication) Sample->Extract Dry Evaporation to Dryness (N2 Stream) Extract->Dry Remove Protic Solvent Deriv Silylation (BSTFA + TMCS, 70°C) Dry->Deriv Critical Control Point GC GC Separation (5% Phenyl Column) Deriv->GC Inject 1µL MS MS Detection (EI Source, SIM/Scan) GC->MS

Figure 1: Step-by-step analytical workflow for TMP analysis. The "Evaporation" step is critical as alcohols (extraction solvents) will react with BSTFA if not removed.

GC-MS Method Parameters

This method uses a standard non-polar capillary column.[1] The temperature ramp is aggressive to elute the derivatizing reagents quickly before the analyte appears.

Table 1: Gas Chromatograph Settings
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of high-boiling derivatives.[1]
Injection Mode Split (10:1) or SplitlessSplit for high conc.; Splitless for trace analysis.[1]
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.[1]
Column DB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase provides ideal selectivity for silylated polyols.[1]
Oven Program 80°C (hold 2 min)

20°C/min

300°C (hold 5 min)
Initial hold focuses solvent; ramp separates reagents from TMP-TMS.
Table 2: Mass Spectrometer Settings
ParameterSettingRationale
Source Temp 230°CPrevents condensation of silylated byproducts.[1]
Transfer Line 290°CPrevents cold spots between GC and MS.[1]
Ionization EI (70 eV)Standard library matching energy.[1]
Scan Range 40 - 500 m/zCovers molecular ion (350) and low mass fragments.[1]
Solvent Delay 3.5 - 4.0 minProtects filament from pyridine/BSTFA solvent peak.[1]

Data Analysis & Interpretation

Identification Strategy

The derivative formed is Trimethylolpropane-tris(trimethylsilyl) ether .[1]

  • Formula:

    
    
    
  • Molecular Weight: 350.6 g/mol [1]

Mass Spectrum Fingerprint

Unlike the native polyol, the TMS derivative provides a distinct fragmentation pattern useful for quantification (SIM mode) and confirmation.

Ion (m/z)Origin/Fragment StructureSignificance
335

Quantifier Ion. Loss of a methyl group (

) from a TMS group.[1] High abundance.
260

Loss of Trimethylsilanol (TMSOH).[1] Characteristic of polysilylated alcohols.
147

Rearrangement ion common in compounds with multiple TMS groups.[1]
73

Trimethylsilyl cation.[1] Very common, high abundance, but low specificity.

Quantification: Use the extracted ion chromatogram (EIC) of m/z 335 for quantification to maximize signal-to-noise ratio, while using 260 and 147 as qualifiers to confirm identity.

Troubleshooting & Critical Control Points

Moisture Contamination[1]
  • Symptom: Low recovery of TMP-TMS; appearance of broad "humps" in the baseline; white precipitate in vial.[1]

  • Cause: Water competes with TMP for BSTFA, forming Hexamethyldisiloxane (HMDSO).[1]

  • Fix: Ensure extraction solvents are evaporated completely.[1] Use fresh, anhydrous pyridine.[1]

Incomplete Derivatization[1]
  • Symptom: Multiple peaks for TMP (Mono-, Di-, and Tri-TMS).

  • Cause: Steric hindrance or insufficient heating.[1]

  • Fix: Ensure the reaction proceeds at 70°C for at least 30 minutes . Do not shorten this time.

Column Maintenance[1]
  • Issue: Silylation reagents (BSTFA) are harsh on column stationary phases over time.

  • Protocol: Clip 5-10 cm of the column guard/front end weekly if analyzing high volumes.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Silylated Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • Little, J. L. Derivatization of Surfactants and Polyols for GC-MS.[1] Journal of Chromatography A. (Cited for general polyol silylation kinetics).[1]

  • European Medicines Agency (EMA). Guideline on Plastic Immediate Packaging Materials (Leachables).[1] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Propylidynetrimethanol (TMP) Polymerization Guide

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Synthesis & Crosslinking Architectures[1]

Introduction: The Core Challenge

Propylidynetrimethanol (TMP), also known as Trimethylolpropane, is the workhorse of branched polymer chemistry. Its trifunctional nature (

hyperbranched polyestersstar-shaped biodegradable polymerscrosslinked acrylate networks

However, the very feature that makes TMP useful—its three primary hydroxyl groups—introduces non-linear kinetics that often result in catastrophic experimental failures: gelation (in polyesters), broad polydispersity (in star polymers), or oxygen inhibition (in acrylates).

This guide addresses these three specific failure modes with root-cause analysis and field-proven recovery protocols.

Module 1: Hyperbranched Polyester Synthesis

Issue: Uncontrollable Gelation (The "Brick in the Flask")

Symptom: During the polycondensation of TMP (


Root Cause Analysis (The Flory-Stockmayer Trap): According to the Flory-Stockmayer theory , the critical conversion (


11

Where


1

1
Troubleshooting Protocol: The "Slow Addition" Method

To synthesize soluble hyperbranched polymers without gelling, you must force the reaction to favor intramolecular cyclization or limit the growth of the network chemically.

Step-by-Step Recovery:

  • Stoichiometric Offset: Never use a 1:1 molar ratio of COOH:OH.

    • Target: Use a significant excess of TMP if you want OH-terminated dendrimers.[1]

    • Ratio: Maintain a molar ratio of at least 2:1 (TMP:Diacid) to keep conversion below the critical gel point (

      
      ).
      
  • Pseudo-Generation Growth (Slow Monomer Addition):

    • Setup: Load the TMP core into the reactor with the catalyst (e.g., p-TSA, 0.5 wt%).

    • Process: Dissolve the Diacid (

      
      ) in a solvent (THF or DMF) and add it dropwise  over 4–6 hours.
      
    • Mechanism:[2][3] This keeps the instantaneous concentration of

      
       low, favoring the reaction of acid groups with the abundant unreacted TMP cores rather than crosslinking two large oligomers.
      
  • End-Capping: If viscosity rises sharply, immediately quench by adding a monofunctional alcohol (e.g., methanol) or acid (e.g., acetic anhydride) to "kill" the reactive chain ends.[1]

Visualizing the Gelation Threshold

GelationRiskcluster_0ReactantsTMPTMP (B3 Core)ReactionPolycondensationTMP->ReactionDiacidDiacid (A2 Linker)Diacid->ReactionBranchingHyperbranchedOligomer (Soluble)Reaction->BranchingExcess B3 orSlow A2 AdditionNetworkInfinite Network(Insoluble Gel)Reaction->NetworkStoichiometric Balance(Conversion > Pc)Branching->NetworkOver-cooking(Time)

Figure 1: The bifurcation of reaction pathways in TMP polyesterification. Controlling stoichiometry and addition rate prevents the formation of an infinite network (gel).

Module 2: Star Polymer Initiation (ROP)

Issue: Broad PDI and "Dead" Chains

Symptom: When using TMP to initiate Ring-Opening Polymerization (ROP) of

11

Root Cause Analysis: TMP is a solid at room temperature (MP ~58°C) and is highly hygroscopic .[1] Water molecules hydrogen-bond to the three hydroxyls.[1] In ROP catalyzed by Stannous Octoate (

  • TMP Initiated: Forms 3-arm star polymer.

  • Water Initiated: Forms linear homopolymer (impurity).[1]

  • Result: A mixture of stars and linear chains, destroying the architectural purity.

Troubleshooting Protocol: Azeotropic Dehydration

Vacuum drying alone is often insufficient to remove bound water from the crystal lattice of TMP.[1]

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve TMP in dry Toluene (10 wt% solution).

  • Distillation: Attach a Dean-Stark trap. Reflux the solution. Water/Toluene azeotrope boils at ~85°C.[1]

  • Observation: Continue until the distillate is perfectly clear and no water droplets separate in the trap.

  • Solvent Removal: Remove toluene under high vacuum immediately before adding the monomer (

    
    -CL) and catalyst.[1]
    
  • Catalyst Activation: Add

    
    .[1][4] Note that 
    
    
    requires a hydroxyl group to form the active tin-alkoxide species.[1] The dried TMP provides this.[1]

Data: Effect of Moisture on Star Polymer Quality

Experimental ConditionInitiatorProduct ArchitecturePDI (Mw/Mn)
Undried TMP TMP +

(Trace)
Mix: 3-Arm Star + Linear Chains1.6 - 2.1
Vacuum Dried (24h) TMP + Trace

Mostly Star + Linear Tail1.3 - 1.5
Azeotropic Distillation Pure TMPPure 3-Arm Star< 1.15
Visualizing the Competition Mechanism

ROP_Mechanismcluster_inputsReaction MixtureTMPTMP Core(3 x OH)Active_TMPActive Tin-Alkoxide(Trifunctional)TMP->Active_TMP+ CatWaterImpurity: Water(H-OH)Active_WaterActive Tin-Hydroxide(Monofunctional)Water->Active_Water+ Cat (Faster Kinetics)CatCat: Sn(Oct)2Polymer_Star3-Arm Star Polymer(Target Product)Active_TMP->Polymer_Star+ Monomer (CL/LA)Polymer_LinearLinear Homopolymer(Contaminant)Active_Water->Polymer_Linear+ Monomer (CL/LA)

Figure 2: Competitive initiation in ROP.[1] Trace water creates linear impurities, degrading the purity of the TMP-initiated star polymer.

Module 3: TMP-Acrylate (TMPTA) Photopolymerization

Issue: Surface Tackiness (Oxygen Inhibition)[1]

Symptom: You are curing a TMP-based hydrogel or coating using UV light.[1] The bulk material cures hard, but the top 10–50 microns remain liquid or sticky ("tacky").

Root Cause Analysis: Free radical polymerization is inhibited by atmospheric oxygen.[1][3][5][6]

  • Oxygen reacts with the growing carbon radical (

    
    ) to form a peroxyl radical (
    
    
    ).[1]
  • The peroxyl radical is stable and cannot propagate the chain.[1]

  • This terminates the reaction at the air-interface, leaving unreacted monomers.[1]

Troubleshooting Protocol: Chemical & Physical Mitigation

Option A: Physical Barrier (The "Sandwich" Method)

  • Technique: Cover the prepolymer solution with a glass coverslip or a transparent Mylar film before UV exposure.[1]

  • Why: Physically excludes oxygen diffusion.[1]

Option B: Chemical Scavenging (Additives) [1]

  • Additive: Add 1–2 wt% of a tertiary amine (e.g., Methyldiethanolamine - MDEA) or a thiol.[1]

  • Mechanism: The amine acts as a co-initiator.[1] It sacrifices a hydrogen atom to the peroxyl radical, neutralizing the oxygen inhibition and regenerating a reactive radical to continue the chain.

Option C: Intensity Overload

  • Technique: Increase UV intensity (>50 mW/cm²).

  • Mechanism: Generate radicals faster than oxygen can diffuse into the surface.[1] This "consumes" the surface oxygen rapidly, allowing polymerization to proceed.

Frequently Asked Questions (FAQs)

Q: Can I use TMP directly from the bottle for medical-grade synthesis? A: No. Commercial TMP (even 98%) often contains traces of water and dimers (ditrimethylolpropane).[1] For precise drug delivery applications (e.g., star polymers), recrystallize TMP from acetone or conduct azeotropic distillation as described in Module 2.

Q: My TMP polyester is cloudy. Is this normal? A: It depends. If you are making a hyperbranched polymer, cloudiness often indicates micro-gelation (particles forming before the bulk gels). This is a failure state. Stop the reaction earlier or increase the solvent ratio.

Q: What is the best solvent for TMP? A: TMP is highly soluble in alcohols, acetone, THF, and DMF. It is sparingly soluble in non-polar solvents like hexane or cold toluene (which makes toluene excellent for recrystallization).[1]

References

  • Flory-Stockmayer Theory & Gelation

    • Title: Molecular Weight Distribution of Branched Polymers: Comparison between Monte Carlo Simul
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Hyperbranched Polyester Synthesis

    • Title: Synthesis and NMR Characterization of Hyperbranched Polyesters
    • Source: ResearchGate.[1][7][8]

    • URL:[Link]

  • Ring-Opening Polymerization (ROP)

    • Title: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis.
    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Oxygen Inhibition in Acrylates

    • Title: Overcoming the oxygen inhibition in free radical photopolymerization: new methods for new opportunities.[1]

    • Source: ResearchGate.[1][7][8]

    • URL:[Link]

Optimization of reaction conditions for high-yield Propylidynetrimethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier 3 Support resource for process chemists and engineers optimizing the synthesis of Propylidynetrimethanol (Trimethylolpropane, TMP).

This content is structured to address the specific "pain points" of the Cannizzaro-based synthesis route, which remains the dominant industrial standard due to its cost-effectiveness compared to hydrogenation routes.

Status: Operational | Tier: 3 (Advanced Process Optimization) | Topic: Reaction Kinetics & Downstream Purification

Module 1: Reaction Optimization (The "Front End")

Q: My TMP yield has plateaued at 85%. Increasing the reaction time isn't helping. What is the likely bottleneck?

A: If yield is stagnant despite extended reaction times, the issue is likely stoichiometric limitation or Cannizzaro inefficiency , not kinetics.

  • The Mechanism: TMP synthesis is a two-step cascade:[1]

    • Aldol Condensation: n-Butyraldehyde (n-BAL) + 2 Formaldehyde (HCHO)

      
       2,2-dimethylolbutanal.
      
    • Cross-Cannizzaro: 2,2-dimethylolbutanal + HCHO + Base

      
       TMP + Formate Salt.
      
  • The Fix: The theoretical HCHO:n-BAL molar ratio is 3:1. However, the Cannizzaro step competes with side reactions (e.g., Tishchenko reaction).

    • Recommendation: Increase the HCHO:n-BAL molar ratio to 3.2–3.5 : 1 .

    • Base Ratio: Ensure your Base:n-BAL ratio is 1.1–1.2 : 1 . A slight excess of base is required to drive the Cannizzaro step to completion, but too much promotes aldol polymerization (yellowing).

Q: We are seeing high levels of "Di-TMP" and cyclic acetals in the crude. How do we suppress these?

A: These are concentration-driven side products.

  • Di-TMP Formation: Occurs when TMP reacts with unreacted intermediate aldehydes. This typically happens if the temperature is too high during the initial addition .

  • Cyclic Acetals (Formals): Formed when TMP reacts with excess formaldehyde under acidic conditions or high heat.

  • Optimization Protocol:

    • Temperature Staging: Do not run the entire reaction at reflux. Start the Aldol phase at 30–40°C . Only ramp to 60°C for the Cannizzaro completion phase.

    • Dilution: If Di-TMP persists, increase the water content in your formaldehyde feed. A more dilute system suppresses intermolecular etherification.

Q: Sodium Hydroxide (NaOH) vs. Calcium Hydroxide (Ca(OH)₂): Which provides a cleaner profile?

A: This depends on your purification capabilities.

  • NaOH: Generates Sodium Formate (highly soluble).

    • Pro: Homogeneous reaction, faster kinetics.

    • Con: Harder to separate the salt from TMP; requires solvent extraction (e.g., Ethyl Acetate).

  • Ca(OH)₂: Generates Calcium Formate (low solubility).

    • Pro: Salt precipitates out and can be removed by filtration/centrifugation before distillation.

    • Con: Slower kinetics (heterogeneous); requires higher agitation rates.

  • Verdict: For highest purity (pharmaceutical/high-grade resin), NaOH followed by rigorous solvent extraction is generally preferred to avoid calcium ash residues.

Module 2: Work-up & Purification (The "Back End")

Q: The final product has a persistent yellow color (High APHA). Distillation isn't removing it.

A: Color bodies in TMP are often heat-sensitive aldol polymers or trace caramelized sugars formed during the formaldehyde stripping.

  • Critical Control Point: The pH during distillation.[2]

  • The "Alkaline Distillation" Rule: Never distill TMP under acidic conditions. Acidic pH at high temperature (

    
    ) catalyzes the dehydration of TMP into color-forming ethers and acrolein derivatives.
    
  • Protocol:

    • After the reaction, neutralize the excess base with Formic Acid to pH 6–7 for the extraction step.

    • Crucial Step: Before the final vacuum distillation, add a small amount of base (e.g., NaOH or Na₂CO₃) to the boiler to adjust the "bottoms" pH to 7.5–9.0 . This stabilizes the TMP against thermal degradation.

Q: We are losing significant yield during the extraction of Sodium Formate.

A: TMP is a triol and is highly soluble in water, making it difficult to partition into organic solvents.

  • Solvent Choice: Ethyl Acetate is the standard, but its efficiency drops if the aqueous phase is too dilute.

  • Salting Out Effect: Do not dilute the reaction mixture before extraction. The high concentration of Sodium Formate actually helps "salt out" the TMP into the organic layer.

  • Technique: Use a Counter-Current Extraction column rather than batch washing. You typically need 3–5 theoretical stages to recover >95% of the TMP.

Module 3: Visualizing the Process

Pathway Logic: Aldol to Cannizzaro

The following diagram illustrates the critical reaction pathway and the divergence points for impurities.

TMP_Synthesis nBAL n-Butyraldehyde Aldol_Int 2,2-Dimethylolbutanal (Intermediate) nBAL->Aldol_Int Aldol Condensation (30-40°C) HCHO Formaldehyde (Excess) HCHO->Aldol_Int Aldol Condensation (30-40°C) Base Catalyst (NaOH/Ca(OH)2) TMP Trimethylolpropane (TMP) Aldol_Int->TMP Cannizzaro (+ HCHO + Base) Formate Formate Salt (By-product) Aldol_Int->Formate Cannizzaro (Stoichiometric) DiTMP Di-TMP (Impurity) Aldol_Int->DiTMP High Temp / Low HCHO Formals Cyclic Formals (Impurity) TMP->Formals Acidic Distillation

Figure 1: Reaction pathway showing the sequential Aldol-Cannizzaro mechanism and critical impurity generation points (Di-TMP and Formals).

Module 4: Standard Operating Procedure (SOP)

Protocol ID: TMP-OPT-2024-A Objective: High-Yield Synthesis (>90%) with Low Color (<10 APHA)

Reactants & Stoichiometry
ComponentMolar Ratio (vs. n-BAL)Notes
n-Butyraldehyde (n-BAL) 1.0Limiting Reagent
Formaldehyde (37-50%) 3.2 – 3.4Excess drives Cannizzaro
NaOH (50% aq) 1.1 – 1.2Stoichiometric + 10% Excess
Experimental Workflow

Step 1: The Controlled Addition (Aldol Phase)

  • Charge Formaldehyde solution into the reactor.[1][3]

  • Cool to 20–25°C .

  • Begin simultaneous addition of n-BAL and NaOH .

    • Critical: Add n-BAL slowly (over 60-90 mins).[1]

    • Critical: Keep NaOH addition slightly slower than n-BAL to ensure HCHO is always in excess (suppresses aldol polymerization).

    • Maintain internal temperature at 35–45°C (Exothermic).

Step 2: The Cannizzaro Drive (Completion Phase)

  • Once addition is complete, ramp temperature to 60°C .

  • Hold for 90–120 minutes.

  • QC Check: Analyze for unreacted 2,2-dimethylolbutanal via GC. If >0.5%, extend hold.

Step 3: Work-up

  • Neutralization: Add Formic Acid to adjust pH to 6.0–7.0.[1]

  • Formaldehyde Stripping: Distill under mild vacuum to remove excess HCHO (recycle this stream).

  • Extraction: Extract the aqueous residue with Ethyl Acetate (Ratio 1:1 to 2:1 solvent:feed).

    • Phase Separation: Aqueous layer contains Sodium Formate (Waste/By-product). Organic layer contains TMP.[3][4][5][6]

Step 4: Purification

  • Solvent Recovery: Flash off Ethyl Acetate.

  • Alkaline Treatment: Add 0.1% wt NaOH to the crude TMP.

  • Vacuum Distillation:

    • Pressure: <10 mmHg (High Vacuum).

    • Top Temp: ~160–170°C.

    • Bottom Temp: Max 220°C.

    • Collect the main heart cut.

Process Flow Diagram

Process_Flow Start Feed Preparation (HCHO, n-BAL, NaOH) Reactor Reactor (Aldol + Cannizzaro) Temp: 35 -> 60°C Start->Reactor Neutralizer Neutralization (Add Formic Acid -> pH 6) Reactor->Neutralizer Stripper HCHO Stripper (Recycle Excess HCHO) Neutralizer->Stripper Extractor Solvent Extraction (Ethyl Acetate) Stripper->Extractor Waste Aqueous Waste (Na-Formate) Extractor->Waste Aqueous Phase Evaporator Solvent Recovery Extractor->Evaporator Organic Phase Distillation Vacuum Distillation (pH > 7.5) Evaporator->Distillation Product Pure TMP (Solid/Flakes) Distillation->Product

Figure 2: Industrial process flow for TMP synthesis, highlighting the critical extraction and distillation stages.[6][7]

References

  • Munley, W. J. (1966). Purification of trimethylolpropane. U.S. Patent No.[2] 3,259,662.[2] Washington, DC: U.S. Patent and Trademark Office. Link

    • Key Insight: Establishes the necessity of alkaline distillation (pH 7-10)
  • Intratec Solutions. (2024). Trimethylolpropane Production Process - Cost Analysis. Intratec.us.[5] Link

    • Key Insight: Provides the industrial standard flow (Aldol/Cannizzaro) and sodium formate separation via extraction.[3]

  • Kamarudin, N. S., et al. (2020).[6][8] Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 808-817.[8] Link

    • Key Insight: Discusses downstream esterification but validates TMP purity requirements and reaction parameters.
  • Jung, S. H. (2007). Method for preparing trimethylolpropane. WIPO Patent WO/2007/102637.[9] Link

    • Key Insight: Details the extraction efficiency using alcohols and the specific molar ratios (3-5 moles Formaldehyde) for high yield.
  • ChemicalBook. (2024). Trimethylolpropane Properties and Synthesis. Link

    • Key Insight: General physical properties and safety data for handling n-butyraldehyde and TMP.

Sources

Technical Support Center: High-Purity Propylidynetrimethanol (TMP) Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Crude" Reality

Welcome to the Advanced Separations Support Center. You are likely here because your crude Propylidynetrimethanol (TMP)—synthesized via the Cannizzaro reaction—is a viscous "soup" containing not just your target triol, but a recalcitrant mix of sodium formate (15-20%), reaction water, unreacted formaldehyde, and the dimer impurity Di-trimethylolpropane (Di-TMP).

Achieving "Research Grade" (>99%) or "Pharma Grade" purity requires a multi-stage separation strategy that exploits specific physicochemical differences: solubility (for desalting) and volatility (for organic separation). This guide replaces generic advice with field-proven protocols.

Module 1: Desalting & Solvent Extraction

The Challenge: The Cannizzaro process generates stoichiometric amounts of formate salts (Sodium or Calcium Formate). These salts will char and catalyze decomposition if fed directly into a high-temperature distillation unit.

Protocol 1.0: Counter-Current Solvent Extraction

Objective: Partition TMP into the organic phase while retaining salts in the aqueous raffinate.

Operational Parameters:

Parameter Specification Rationale
Solvent Selection Ethyl Acetate or Isobutanol High TMP solubility; low water miscibility ensures sharp phase separation [1].
Solvent-to-Feed Ratio 1.5:1 to 3:1 (w/w) Excess solvent prevents TMP entrainment in the aqueous salt phase.
Temperature 40°C – 60°C Increases mass transfer rate without risking solvent flashing.

| pH Control | 7.0 – 8.0 | Acidic conditions promote acetal formation; alkaline conditions favor stability. |

Troubleshooting: Extraction Efficiency

Q: My organic phase is cloudy, and ash content in the final product is high (>500 ppm). What is happening?

A: You are likely experiencing Micro-Emulsification .

  • Cause: If the pH drifts below 6.0 during extraction, residual formaldehyde reacts with TMP to form cyclic acetals, which act as surfactants, stabilizing water micro-droplets (containing dissolved salts) within the organic phase.

  • Fix:

    • Adjust feed pH to 7.5 using dilute NaOH before extraction.

    • Increase settling time or use a coalescer.

    • Critical Step: Wash the organic extract with a small volume of deionized water (10% of extract volume) to "scrub" entrained salts before solvent stripping.

Workflow Visualization: The Desalting Logic

DesaltingProtocol Start Crude TMP Mixture (TMP, Na-Formate, H2O) pH_Adj pH Adjustment (Target: 7.0 - 8.0) Start->pH_Adj Extract Counter-Current Extraction (Solvent: Ethyl Acetate) pH_Adj->Extract Phase_Sep Phase Separation Extract->Phase_Sep Org_Phase Organic Phase (TMP + Solvent) Phase_Sep->Org_Phase Top Layer Aq_Phase Aqueous Raffinate (Na-Formate + H2O) Phase_Sep->Aq_Phase Bottom Layer Scrub Water Scrubbing (Remove entrained salts) Org_Phase->Scrub Strip Solvent Stripping (Vacuum Evaporation) Scrub->Strip Result Desalted Crude TMP (<100 ppm Ash) Strip->Result

Figure 1: Logic flow for the removal of formate salts via solvent extraction, preventing downstream thermal degradation.[1]

Module 2: Thermal Separation (Vacuum Distillation)

The Challenge: TMP boils at ~289°C (at atmospheric pressure), which is near its decomposition temperature. To purify it without turning it into "charcoal," you must lower the boiling point significantly.

Protocol 2.0: High-Vacuum Fractionation

Objective: Separate TMP from "Light Ends" (traces of solvent, formaldehyde) and "Heavy Ends" (Di-TMP, caramelized sugars).

Operational Parameters:

Parameter Specification Rationale
Pressure < 10 mbar (preferably 1-5 mbar) Lowers TMP boiling point to ~160-180°C, preventing thermal cracking [2].
Equipment Wiped Film Evaporator (WFE) or Short Path Distillation Minimizes "Residence Time." TMP degrades if held at high heat for hours (pot distillation).

| Bottoms Temp | Max 220°C | Exceeding 230°C accelerates the formation of color bodies. |

Troubleshooting: Product Quality

Q: The distilled TMP has a yellow tint (High APHA color). Why?

A: This is a classic sign of Oxidative Degradation or Aldehyde Leakage .

  • Mechanism: Even trace oxygen at 200°C causes radical formation. Alternatively, unreacted butyraldehyde from the synthesis step can polymerize (aldol condensation) during distillation to form yellow chromophores.

  • Fix:

    • Nitrogen Blanket: Ensure the entire vacuum train is strictly anaerobic.

    • Pre-treatment: Treat the crude feed with Sodium Borohydride (NaBH4) prior to distillation. This reduces residual carbonyls (aldehydes) into alcohols, which are colorless and stable [3].

Q: I cannot separate Di-TMP (Dimer) from TMP by distillation.

A: You are fighting physics.

  • Reason: The boiling point difference between TMP and Di-TMP is significant, but at high vacuum, their relative volatilities compress. In a simple pot still, they will co-distill.

  • Solution: Do not rely on distillation for Dimer removal. Use distillation for bulk purification, then switch to Crystallization (Module 3) for Dimer separation.

Module 3: Polishing (Crystallization)

The Challenge: For pharmaceutical applications (e.g., dendrimer synthesis), the presence of Di-TMP (a tetra-functional alcohol) acts as a cross-linker defect. It must be removed.

Protocol 3.0: Melt or Solvent Crystallization

Objective: Purify TMP to >99.5% by rejecting the Di-TMP into the mother liquor.

Operational Parameters:

Parameter Specification Rationale
Solvent Acetone or dry Ethyl Acetate TMP is highly soluble in hot acetone but crystallizes upon cooling; Di-TMP remains more soluble in the mother liquor [4].
Cooling Rate 5°C per hour Slow cooling promotes large, pure crystal growth and prevents occlusion of impurities.

| Final Temp | 0°C to 10°C | Maximizes yield without co-crystallizing the dimer. |

Decision Logic: Impurity Management

DistillationLogic Input Desalted TMP Feed Vac_Check Vacuum < 5 mbar? Input->Vac_Check Good_Vac Proceed to Distillation Vac_Check->Good_Vac Yes Bad_Vac STOP: High Char Risk Vac_Check->Bad_Vac No Temp_Check Temp > 230°C? High_Temp Yellow Distillate (Thermal Cracking) Temp_Check->High_Temp Yes Opt_Temp Clear Distillate Temp_Check->Opt_Temp No Good_Vac->Temp_Check Dimer_Issue High Di-TMP Content? Opt_Temp->Dimer_Issue Crystallize Perform Solvent Crystallization Dimer_Issue->Crystallize Yes (>1%) Final Final Product (>99.5% Purity) Dimer_Issue->Final No (<0.5%) Crystallize->Final

Figure 2: Decision matrix for thermal separation and final polishing steps.

References

  • Palmer, K. et al. (1976). Purification of trimethylolpropane via solvent extraction.[1][2][3][4][5] US Patent 3,956,406. Link

  • Ninomiya, T. et al. (2007). Method for the isolation of trimethylolpropane and sodium formate from a reaction mixture.[1][2][4] CN Patent 100338002C. Link

  • Dernbach, M. et al. (1999). Process for the purification of trimethylolpropane produced by hydrogenation by continuous distillation. DE Patent 19963435A1. Link

  • Perstorp AB. (2025).[6] Di-Trimethylolpropane Product Data Sheet & Separation Guidelines.[6] Perstorp Technical Library. Link

Sources

Technical Support Center: Polymer Engineering with Trimethylolpropane (TMP)

[1]

Status: Online 🟢 Current Operator: Senior Application Scientist (Polymer Chemistry Division) Ticket Focus: Mechanical Property Enhancement & Troubleshooting[1]

📋 System Overview

Welcome to the TMP Application Support Hub. You are likely here because you need to enhance the mechanical modulus, solvent resistance, or thermal stability of your polymer matrix (Polyurethane, Polyester, or Alkyd) without compromising processability.

Trimethylolpropane (TMP) is a trifunctional polyol (

121

Quick Reference Data:

Property Value Critical Note
Molecular Weight 134.17 g/mol Low MW facilitates high crosslink density.[1]

| Functionality (


)1Melting Point1HygroscopicityCRITICAL:1

🎫 Ticket #001: Modulus vs. Flexibility Trade-off

User Query: "I added 5 wt% TMP to my polyurethane formulation to increase hardness. The modulus improved, but the material is now brittle and shatters under impact.[1] How do I fix this?"

🔧 Root Cause Analysis

You have exceeded the critical crosslink density (


)11

1

1
💡 Solution Strategy: The "Soft Segment" Balance

To retain the modulus provided by TMP while restoring toughness, you must introduce a compensatory "soft segment" or adjust the hard/soft segment ratio.[1]

Protocol:

  • Reduce TMP Loading: Step down to 2.5 wt% and observe if the modulus remains within acceptable limits.

  • Chain Extender Modification: If you must keep high TMP for chemical resistance, replace short-chain diols (e.g., 1,4-butanediol) with longer polyether or polyester polyols (MW > 1000 g/mol ).[1]

  • Hyperbranched Architecture: Instead of random crosslinking, synthesize a Hyperbranched Polymer (HBP) core using TMP.[1] HBPs have low solution viscosity and high functionality but lower entanglement than linear networks, offering a better toughness/modulus balance.[1]

📊 Visualization: Crosslink Density Mechanics

The following diagram illustrates the structural difference between a linear chain and a TMP-crosslinked network.

CrosslinkingMechanismMonomerLinear Monomer(Diol/Diacid)LinearChainLinear Polymer(High Elongation, Low Modulus)Monomer->LinearChain PolymerizationNetwork3D Crosslinked Network(High Modulus, Low Elongation)Monomer->Network + TMPTMPTMP (Crosslinker)(Trifunctional)TMP->Network Branching Point

Caption: TMP introduces trifunctional nodes (Red) transforming linear chains (Green) into a rigid 3D network (Blue).

🎫 Ticket #002: Synthesis Control (Preventing Gelation)

User Query: "During the synthesis of a TMP-based polyester, the reactor torque spiked suddenly, and the batch gelled before reaching the target acid value. Why?"

🔧 Root Cause Analysis

You hit the Gel Point .[1] In




1

1

1
💡 Solution Strategy: Stepwise Addition Protocol

Do not add all TMP at the start (

1Prepolymer Method1

Step-by-Step Protocol:

  • Stage 1 (Linear Growth): React the Diacid (

    
    ) with a Diol (
    
    
    ) first to build linear oligomers. Target a specific Acid Value (AV).[1]
  • Stage 2 (Branching): Once the oligomers reach ~500-1000 MW, add the TMP.[1]

    • Why? This dilutes the concentration of reactive end-groups, pushing the critical gelation conversion higher.[1]

  • Monitoring: Track viscosity continuously. If torque increases by >10% in <5 mins, STOP heating and dump the reactor contents immediately to a cooling tray.

🎫 Ticket #003: Polyurethane Defects (Bubbles/Foaming)

User Query: "My TMP-cured polyurethane films have microscopic bubbles. I've degassed the resin, but they keep appearing."

🔧 Root Cause Analysis

Moisture Contamination. TMP is hygroscopic (absorbs water from air).[1] In Polyurethanes, water reacts with Isocyanate (

Carbon Dioxide (

) gas
1


1
💡 Solution Strategy: The Dehydration Protocol

You must dry TMP before adding it to the isocyanate component.[1]

Dehydration Protocol:

  • Melt Drying: Heat TMP to 70°C (above its melting point of 58°C).

  • Vacuum Stripping: Apply full vacuum (<10 mbar) for 2 hours while stirring.

  • Storage: Store in a desiccator or under a nitrogen blanket.

  • Verification: Use Karl Fischer titration. Water content must be <0.05% for defect-free PU.[1]

🎫 Ticket #004: Biomedical Applications (Drug Delivery)

User Query: "We are developing a drug carrier. Can TMP be used in biodegradable polymers?"

🔧 Technical Insight

Yes. TMP is extensively used to synthesize Hyperbranched Polyesters (HBPEs) for drug delivery.[1] Unlike linear PLGA, TMP-based HBPEs offer:

  • High Solubility: improved bioavailability.[1]

  • Multiple Functional End-Groups: The surface hydroxyls can be conjugated with drugs or targeting ligands.[1]

  • Nanocarrier Formation: They can self-assemble into micelles (approx.[1] 50nm).[1]

Reference Data: Research indicates TMP-Adipic Acid hyperbranched copolymers exhibit excellent biocompatibility and can be crosslinked with dithiol linkers to form stable nanogels for controlled release [1, 4].[1]

🧠 Troubleshooting Logic Matrix

Use this flow to diagnose your current TMP issue quickly.

TroubleshootingMatrixStartIdentify DefectIssue1Premature Gelation?Start->Issue1Issue2Bubbles in PU?Start->Issue2Issue3Material too Brittle?Start->Issue3Sol1Reduce TMP conc.or Use Stepwise AdditionIssue1->Sol1YesSol2Dry TMP (Vacuum/Heat)Check NCO:OH ratioIssue2->Sol2YesSol3Add Soft Segments(Long chain polyols)Issue3->Sol3Yes

Caption: Decision tree for resolving common TMP-induced polymer defects.

📚 References

  • Riverland Trading. (n.d.).[1][3] Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications.[1][3][4] Retrieved from [1][3]

  • National Institutes of Health (NIH). (2025).[1] Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications. Retrieved from [1]

  • TJCY Industrial Chemical. (2025).[1] How Trimethylolpropane Improves the Functionality of Coating Resins. Retrieved from

  • ResearchGate. (2013).[1] Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. Retrieved from

Technical Support Center: Efficient Propylidynetrimethanol (TMP) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers and process engineers with high-fidelity guidance on catalyst selection, reaction optimization, and troubleshooting for the synthesis and derivatization of Propylidynetrimethanol (Trimethylolpropane, TMP).

Module 1: Catalyst Selection Matrix

Context: The synthesis of TMP primarily relies on the reaction between n-butyraldehyde (n-BAL) and formaldehyde (HCHO) . The choice of catalyst dictates the reaction pathway (Cannizzaro vs. Hydrogenation), byproduct profile, and downstream purification complexity.

Q1: Which catalyst system should I choose for my scale and purity requirements?

A: Use the Catalyst Decision Matrix below. Your choice depends on whether you prioritize raw material cost (Inorganic) or waste reduction (Organic/Hydrogenation).

Catalyst TypeSpecific AgentsMechanismProsConsBest For
Inorganic Base NaOH, KOHAldol + CannizzaroHigh reaction rate; Low catalyst cost.Generates stoichiometric formate salts (e.g., NaCOOH); Hard to separate; High ash content.Large-scale industrial batch processes where salt byproduct has a market.
Alkaline Earth Ca(OH)₂Aldol + CannizzaroCalcium formate is easier to separate (lower solubility) than sodium salts.Slurry handling is difficult; Scaling on reactor walls.Medium-scale processes needing easier salt filtration.
Tertiary Amine Triethylamine (TEA)Aldol + CannizzaroCatalyst can be recovered/recycled; Lower ash content in final product.Slower kinetics; Amine odor; Higher initial cost; Requires amine recovery unit.High-purity pharma/polymer grade TMP; "Green" chemistry pilots.
Solid Base Anion Exchange Resins, LDHsAldol OnlyHeterogeneous catalysis; No salt formation if followed by hydrogenation.Requires a second hydrogenation step (Pd/Cu catalyst); Resin fouling.Continuous flow reactors; Zero-salt discharge requirements.
Q2: Why is the "Inorganic Cannizzaro" route still the standard despite the waste?

A: It is thermodynamically driven.[1] The Cannizzaro step is irreversible and drives the equilibrium of the preceding Aldol condensation to completion. While it produces 1 mole of formate salt for every mole of TMP, the reaction is robust against moisture and impurities compared to the sensitive catalytic hydrogenation route.

Module 2: Reaction Mechanism & Pathway Visualization

Context: Understanding where the catalyst acts is critical for troubleshooting low yields.

Visualizing the Reaction Logic

The following diagram illustrates the critical nodes where catalyst concentration and temperature influence the pathway between the desired TMP and the unwanted byproducts (Di-TMP, Formals).

TMP_Synthesis_Pathway Raw n-Butyraldehyde + Formaldehyde Aldol_Inter Intermediate: 2,2-dimethylolbutanal Raw->Aldol_Inter Base Catalyst (Low T) Cannizzaro Cannizzaro Step (Excess HCHO + Base) Aldol_Inter->Cannizzaro Base Catalyst (High T) Byprod_1 Byproduct: 2-Ethylacrolein Aldol_Inter->Byprod_1 Low HCHO ratio or High T TMP Target: TMP (Propylidynetrimethanol) Cannizzaro->TMP Byprod_2 Byproduct: Linear/Cyclic Formals Cannizzaro->Byprod_2 Acidic pH shift Salt Waste: Formate Salt Cannizzaro->Salt Stoichiometric Byprod_3 Byproduct: Di-TMP (Ether) TMP->Byprod_3 Overheating/Dehydration

Figure 1: Reaction pathway showing the bifurcation between successful TMP synthesis and common failure modes (red nodes).

Module 3: Troubleshooting the Cannizzaro Protocol

Context: Users employing NaOH/Ca(OH)₂ often encounter separation and color issues.

Q3: My crude TMP is yellow/brown. What is happening?

Diagnosis: Cannizzaro Caramelization. This is caused by "sugar-like" polymerization of the aldol intermediate or formaldehyde when the reaction temperature spikes or the base concentration is too high locally.

  • Fix:

    • Control Exotherm: The Cannizzaro reaction is highly exothermic. Ensure your dosing rate of NaOH does not exceed cooling capacity. Maintain

      
       during addition.[2]
      
    • Check Formaldehyde Quality: Old formaldehyde often contains formic acid. Pre-neutralize your formaldehyde feed to pH 7.0 before starting.

Q4: I cannot separate the Sodium Formate (NaCOOH) effectively. It clogs my filter.

Diagnosis: Crystal Habit & Solubility Limit. Sodium formate is highly soluble in water but insoluble in organic solvents. If you have a "sludge," you likely have too much water in the system.

  • Protocol: Solvent Extraction (The "Salting Out" Method)

    • Evaporation: Remove excess water from the crude reaction mixture until the specific gravity reaches ~1.25.

    • Extraction: Add an organic solvent (e.g., Ethyl Acetate or Methyl Isobutyl Ketone - MIBK) at a 1:1 ratio.

    • Phase Split:

      • Top Phase:[2] Organic solvent + TMP.

      • Bottom Phase: Solid/Slurry of Sodium Formate.

    • Validation: The formate salt should crystallize out cleanly from the aqueous residue. If it remains a gel, add a small amount of methanol to break the emulsion, though this lowers yield.

Q5: My GC shows high levels of "Di-TMP". How do I prevent this?

Diagnosis: Etherification. Di-TMP (a dimer of TMP) forms when the reaction runs too hot or too long after the TMP has formed.

  • Mechanism:

    
    
    
  • Corrective Action: Stop the reaction immediately once residual aldehyde drops below 0.5%. Do not "cook" the mixture to chase the last 0.1% conversion.

Module 4: Downstream Applications (Esterification)

Context: Many researchers synthesize TMP to create biolubricants (TMP-Esters).

Q6: I am esterifying my TMP with Oleic Acid. Which catalyst minimizes color?

A: Avoid Sulfuric Acid if color is critical.

  • Recommended: p-Toluenesulfonic acid (p-TSA) or Stannous Oxalate .

  • Why: Sulfuric acid is a strong oxidizing agent that chars the polyol at the high temperatures (

    
    ) required for esterification. p-TSA provides sufficient acidity for the Fisher esterification without the oxidative degradation.
    
  • Emerging Tech: Use Amberlyst 15 (Dry) . It is a solid acid catalyst that can be filtered out, leaving a clear product without the need for aqueous neutralization washes.

References

  • Synthesis of Trimethylolpropane (Overview & Mechanism)

    • Source: Wikipedia / Industrial Chemistry Standards
    • URL:[Link][1][3][4][5][6]

  • Method of producing highly pure trimethylolpropane (Patent)
  • Source: Google Patents (CN100338002C)
  • Synthesis of Trimethylolpropane Esters (Biolubricants)

    • Source: Biointerface Research in Applied Chemistry (2021)[3][5][7]

    • URL:[Link] (Relevant snippet: Synthesis and Characterization of Trimethylolpropane Based Esters)[3]

  • Heterogeneous Catalysis for TMP Acryl

    • Source: MDPI (Polymers 2024)
    • URL:[Link][1][3][8]

Sources

Technical Support Center: Propylidynetrimethanol (TMP) Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist Topic: Real-time and Post-Reaction Monitoring of TMP Synthesis (Cannizzaro Process)

Introduction: The Reaction Landscape

You are likely synthesizing Trimethylolpropane (TMP) via the two-stage reaction of n-butyraldehyde (n-BA) and formaldehyde (HCHO) in the presence of a base (NaOH or Ca(OH)₂).

  • Stage 1 (Aldol Condensation): n-BA reacts with HCHO to form the intermediate 2,2-bis(hydroxymethyl)butanal.

  • Stage 2 (Crossed Cannizzaro): The intermediate reacts with excess HCHO and base to yield TMP and a formate salt.

Why Monitoring Fails: Most researchers struggle because they apply a single analytical method to a biphasic, salt-heavy reaction mixture. Successful monitoring requires a hybrid approach: GC for the organic product evolution and Titration/HPLC for reactant consumption.

Module 1: Chromatographic Troubleshooting (GC-FID)

The Gold Standard: Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary method for quantifying TMP, unreacted n-butyraldehyde, and organic by-products (Di-TMP, cyclic formals).

Common Issue: "My TMP peak is tailing or showing poor resolution."

Root Cause: TMP is a triol with high polarity. Direct injection leads to hydrogen bonding with the column stationary phase and silanol groups, causing peak tailing. The Fix: You must derivatize the hydroxyl groups to non-polar silyl ethers.

Protocol: Silylation Derivatization for TMP

Use this protocol to quantify TMP, Di-TMP, and linear formals.

  • Sampling: Take 100 µL of the organic reaction phase.

  • Internal Standard: Add 1.0 mL of Internal Standard Solution (e.g., Pentadecane or Octanol in Pyridine).

  • Derivatization Agent: Add 500 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Why? BSTFA is a strong silyl donor; TMCS acts as a catalyst to silylate the sterically hindered hydroxyls.

  • Incubation: Cap the vial and heat at 70°C for 30 minutes .

    • Critical: Ensure the vial is moisture-free; water destroys the reagent.

  • Injection: Inject 1 µL into the GC (Split ratio 50:1).

Recommended GC Parameters:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 80°C (hold 2 min)

    
     Ramp 10°C/min 
    
    
    
    280°C (hold 5 min).
Troubleshooting Guide: GC Anomalies
SymptomProbable CauseCorrective Action
Ghost Peaks Thermal degradation of unstable intermediates (aldols) in the injector.Lower injector temp to 250°C; ensure complete derivatization.
Double Peaks Incomplete silylation (Mono- vs. Di- vs. Tri-silyl derivatives).Increase BSTFA ratio or incubation time. Check for water contamination.[1]
Baseline Drift Column bleed or accumulation of high-boiling Di-TMP/Linear formals.Perform a "bake-out" at 300°C for 30 mins. Use a high-temp column (e.g., DB-5ht).

Module 2: Wet Chemistry & Reactant Monitoring

The Challenge: GC is too slow for real-time kinetic control of the Cannizzaro step. You need to know exactly when Formaldehyde is consumed to stop the reaction and prevent side reactions (cannizzaro of the product).

FAQ: "How do I accurately measure Formaldehyde in a basic mixture?"

The Solution: The Sodium Sulfite (


) Titration Method .[2]
Mechanism: Formaldehyde reacts with sodium sulfite to release sodium hydroxide.[3] You titrate the released alkali.[3][4]


Protocol: Sulfite Titration
  • Aliquot: Take 5 mL of the reaction mixture.

  • Neutralization: Add 2-3 drops of Thymolphthalein. If pink/blue (basic), titrate with 0.5N HCl until colorless. This neutralizes the process catalyst (NaOH).

  • Reaction: Add 50 mL of 1M Sodium Sulfite (

    
    )  solution (freshly prepared).
    
    • Observation: The solution will turn blue again as NaOH is released by the formaldehyde reaction.

  • Titration: Titrate immediately with 0.5N HCl (or

    
    ) until the blue color disappears.
    
  • Calculation:

    
    
    

Module 3: Impurity Profiling & Process Logic

Understanding what you are seeing is as important as how you see it. The Cannizzaro reaction is messy.

Visual Workflow: Monitoring Logic

TMP_Monitoring Start Reaction Start (n-BA + HCHO + NaOH) Aldol Stage 1: Aldol Condensation Start->Aldol Check1 Check: n-BA Consumption (GC-FID) Aldol->Check1 Check1->Aldol n-BA High (Adjust Temp) Cannizzaro Stage 2: Crossed Cannizzaro Check1->Cannizzaro n-BA < 0.5% Check2 Check: HCHO Levels (Sulfite Titration) Cannizzaro->Check2 Check2->Cannizzaro HCHO High Stop Quench & Neutralize Check2->Stop HCHO < 0.1% Final Final QC: TMP Purity (GC) Ash Content Stop->Final

Caption: Logic gate for transitioning between reaction stages based on analytical feedback.

Impurity Identification Guide
ImpurityOriginDetection MethodSignificance
2-Ethyl-acrolein Dehydration of Aldol intermediate.GC (Early eluting peak).Critical Warning: Indicates reaction temperature is too high during Stage 1. Causes color issues.
Cyclic Formals Reaction of TMP with excess HCHO.GC (Elutes near TMP).Hard to remove by distillation. Indicates poor pH control or excess HCHO.
Di-TMP (Dimer) Etherification between two TMP molecules.GC (Late eluting, high boiling).Reduces yield.[5] Formed during high-temp workup or distillation.
Sodium Formate By-product of Cannizzaro.[5]HPLC (IC) or Ash Test.Must be removed (desalting) to prevent downstream catalyst poisoning.

Module 4: In-Line Monitoring (PAT)

Question: "Can I monitor this without taking samples?" Answer: Yes, using FT-NIR (Near Infrared) or Raman Spectroscopy .

  • Target Signal: Monitor the disappearance of the Carbonyl (C=O) stretch at ~1720 cm⁻¹ (n-butyraldehyde) and the appearance of the Hydroxyl (O-H) overtone bands.

  • Setup: Use an immersion probe compatible with high pH (Hastelloy or Gold-sealed).

  • Benefit: Allows you to catch the "induction period" of the Cannizzaro reaction, which is highly exothermic. If the reaction stalls and then surges, you risk a thermal runaway.

References

  • Sielc Technologies. (n.d.).[6] Separation of Trimethylolpropane trimethacrylate on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • Smithsonian Institution. (n.d.). Comparing Methods of Determining Formalin Concentration in Fluid Preservatives. Retrieved from [Link]

  • Google Patents. (2002). US6344592B1 - Method of producing highly pure trimethylolpropane.
  • Universiti Tun Hussein Onn Malaysia. (2012). Synthesis And Characterization Of Ester Trimethylolpropane Based Jatropha Curcas Oil. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The Cannizzaro Reaction Synthesis.[5][7][8] Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for Z-Ala-Ala-OH (Einecs 240-149-0)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific chemical identity of Einecs 240-149-0 , which corresponds to N-Benzyloxycarbonyl-L-alanyl-L-alanine (also known as Z-Ala-Ala-OH or Cbz-Ala-Ala-OH; CAS 16012-70-7).

Note: If you were seeking information on Silver Nitrate (Einecs 231-853-9), please verify your registry number, as the protocols below are specific to protected peptide substrates.

Content Type: Troubleshooting Guide & FAQ Target Audience: Enzymologists, Peptide Chemists, and Drug Development Scientists Subject: Optimization of Carboxypeptidase Assays and Peptide Coupling Workflows

Introduction: The Stability & Solubility Paradox

Z-Ala-Ala-OH is a critical dipeptide intermediate used primarily as a substrate for Carboxypeptidase activity assays (e.g., Cathepsin A, Carboxypeptidase Y) and as a building block in the synthesis of protease inhibitors (e.g., Granzyme B inhibitors).

While chemically robust, its application in aqueous biological assays is frequently compromised by two factors: hydrophobic aggregation (due to the Benzyloxycarbonyl "Z" group) and trace free-amine contamination . These issues lead to erratic kinetic data (


 variability) and high background noise in colorimetric assays.

This guide provides the self-validating protocols required to standardize your results.

Module 1: Solubility & Stock Preparation (The "Crash-Out" Prevention)

The Problem: Researchers often attempt to dissolve Z-Ala-Ala-OH directly in aqueous reaction buffers (PBS/Tris), causing micro-precipitation that is invisible to the naked eye but scatters light in spectrophotometric assays.

Field-Proven Protocol: The Solvent Shift Method

To ensure a monomeric, homogeneous solution, you must utilize a high-dielectric organic co-solvent before aqueous introduction.

Step-by-Step Procedure:

  • Weighing: Weigh the target mass of Z-Ala-Ala-OH (MW: 294.30 g/mol ) in a microcentrifuge tube.

  • Primary Solubilization: Dissolve to 100 mM using 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF . Vortex for 30 seconds.

    • Why: The Z-group is highly lipophilic. Anhydrous organic solvents disrupt intermolecular hydrogen bonding better than water.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to pellet any insoluble dust or impurities.

  • Working Solution: Dilute the stock 1:10 into your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) immediately before use to create a 10 mM working solution.

    • Critical Check: If the solution turns cloudy, your buffer ionic strength is likely too high (>150 mM NaCl can "salt out" the peptide). Reduce salt or add 0.05% Tween-20.

Troubleshooting Matrix: Solubility
SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Salting out" effectReduce NaCl in buffer to <100 mM; add 10% glycerol.
Inconsistent concentration Hygroscopic water weightDry powder in a desiccator over

for 24h before weighing.
Yellowing of stock Photo-oxidation of Z-groupStore DMSO stock in amber vials at -20°C. Discard if yellow.

Module 2: Enzymatic Assay Standardization (Carboxypeptidase)

The Mechanism: Z-Ala-Ala-OH is a blocked substrate. The N-terminus is protected by the Z-group. Carboxypeptidases cleave the C-terminal Alanine, releasing Free Alanine and Z-Ala-OH .

  • Detection: Ninhydrin or OPA (o-Phthalaldehyde) reacts only with the released Free Alanine (primary amine). The substrate itself (Z-Ala-Ala-OH) does not react because its amine is blocked.

The "High Background" Issue

Question: Why is my T=0 (blank) reading showing high absorbance in the Ninhydrin assay? Answer: Your Z-Ala-Ala-OH reagent likely contains trace free Alanine or Z-Ala-Ala (deprotected) impurities.

Purification/Validation Protocol: Before running a kinetic curve, perform a Background Check :

  • Mix 50 µL of 10 mM Z-Ala-Ala-OH stock + 50 µL Ninhydrin reagent.

  • Heat at 95°C for 5 minutes.

  • Pass Criteria: Absorbance at 570 nm must be < 0.05 OD.

  • Fail Action: If OD > 0.05, the reagent has hydrolyzed. Recrystallize in Ethanol/Water or purchase a fresh lot.

Visual Workflow: Enzymatic Hydrolysis & Detection

G Figure 1: Mechanism of Action for Z-Ala-Ala-OH in Carboxypeptidase Assays. Only the cleaved L-Alanine generates a signal, making background purity critical. Substrate Z-Ala-Ala-OH (Blocked N-Terminus) Complex ES Complex Substrate->Complex + Enzyme Enzyme Carboxypeptidase (Enzyme) Enzyme->Complex Product1 Z-Ala-OH (Silent) Complex->Product1 Cleavage Product2 L-Alanine (Free Amine) Complex->Product2 Release Detection Ninhydrin Reaction (Purple @ 570nm) Product2->Detection Quantification

Module 3: Peptide Synthesis & Coupling (ADC Linkers)

Context: Z-Ala-Ala-OH is often used as a linker payload for Antibody-Drug Conjugates (ADCs), designed to be cleaved by lysosomal Cathepsin B.

Question: I am seeing racemization (D-Ala formation) during coupling. How do I prevent this? Technical Insight: Activation of the carboxyl group (using EDC/NHS or HATU) can cause the C-terminal Alanine to lose chirality via oxazolone formation, especially in the presence of tertiary bases.

Refined Coupling Protocol:

  • Pre-Activation: Use DIC/Oxyma instead of HATU/DIEA. Oxyma acts as a scavenger to suppress racemization.

  • Temperature Control: Perform the activation step at 0°C for the first 30 minutes, then warm to Room Temperature.

  • Solvent: Use DMF (Dimethylformamide) rather than DCM (Dichloromethane) if solubility allows, as DCM promotes aggregation of hydrophobic Z-protected peptides.

Data Table: Coupling Reagent Comparison
Reagent SystemRacemization RiskCoupling EfficiencyRecommendation
EDC / NHS LowModerateBest for aqueous/protein conjugation.
HATU / DIEA High HighAvoid for C-terminal Cys/His; use with care for Ala.
DIC / Oxyma Very LowHighGold Standard for Z-Ala-Ala-OH extension.

References & Authority

  • Chemical Identity & Properties:

    • Source: PubChem. "Z-Ala-Ala-OH (Compound CID 85943)".[1][2] National Library of Medicine.

  • Enzymatic Assay Protocol (Carboxypeptidase):

    • Source: Doi, E., et al. (1981).[2] "Carboxypeptidase activity of ChtCP using Z-Ala-Ala-OH". Journal of Biochemistry. (Validated usage of Z-blocked substrates).

    • Context: Defines the ninhydrin detection method for Z-peptide hydrolysis.

  • Solubility & Stability:

    • Source: BenchChem Technical Support. "Handling of Hydrophobic Z-Protected Peptides".

  • Peptide Coupling Standards:

    • Source: Albericio, F., &yman, J. M. (2018). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

    • Context: Mechanistic explanation of racemization suppression using Oxyma/DIC.

Sources

Validation & Comparative

Validated Analytical Method for Propylidynetrimethanol (TMP) Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propylidynetrimethanol (TMP), also known as Trimethylolpropane, is a critical trifunctional polyol used as a building block in polymer synthesis and, increasingly, as a starting material in the synthesis of complex pharmaceutical excipients and polymer-drug conjugates. Its determination is challenging due to its high polarity, lack of a strong UV chromophore, and low volatility relative to simple alcohols.

This guide validates a Derivatization-based GC-FID method as the superior analytical standard for pharmaceutical impurity profiling. While HPLC-RID (Refractive Index Detection) and Direct Injection GC are common in bulk industrial manufacturing, they fail to meet the stringent sensitivity and peak symmetry requirements of ICH Q2(R2) for pharmaceutical trace analysis.

Method Performance Snapshot
FeatureGC-FID (Derivatized) HPLC-RID GC-FID (Direct Injection)
Sensitivity (LOD) High (< 1 ppm)Low (~100 ppm)Moderate (~10 ppm)
Selectivity Excellent (Matrix elimination)Poor (Universal detection)Good
Peak Symmetry > 1.0 (Sharp)< 0.8 (Tailing)< 0.8 (Significant Tailing)
Throughput Medium (Requires prep)HighHigh
Suitability Pharma Impurities / Trace Bulk Raw Material Process Control

Scientific Grounding: The Challenge of TMP Analysis

The Chemical Bottleneck

TMP (


) possesses three hydroxyl (-OH) groups.
  • UV Invisibility: It lacks conjugated

    
    -systems, rendering standard HPLC-UV/Vis useless.
    
  • Hydrogen Bonding: The three -OH groups cause severe interaction with the silanol groups in GC liners and column stationary phases, leading to peak tailing and memory effects in direct injection methods.

  • Refractive Index Limitations: While HPLC-RID detects TMP, it is non-specific, temperature-sensitive, and incompatible with gradient elution, severely limiting its use in complex pharmaceutical matrices.

The Solution: Silylation

To achieve "Self-Validating" robustness, we employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reaction replaces the active protic hydrogens of the -OH groups with trimethylsilyl (TMS) groups.

  • Result: The analyte becomes non-polar, volatile, and thermally stable.

  • Impact: Perfect peak symmetry on standard non-polar (5% phenyl) columns and a 100x improvement in signal-to-noise ratio compared to RID.

Visualizing the Workflow

The following diagram illustrates the critical pathway from sample preparation to data integrity check.

TMP_Analysis_Workflow Sample Sample Matrix (API or Raw Material) Extract Extraction (Acetonitrile/Pyridine) Sample->Extract Solubilization Deriv Derivatization (BSTFA + 1% TMCS) 60°C for 30 min Extract->Deriv Active H+ Replacement GC GC-FID Analysis (DB-5ms Column) Deriv->GC Injection (Split 10:1) Data Data Processing (Internal Standard Method) GC->Data Signal Integration Data->GC System Suitability Failure (RSD > 2%)

Caption: Operational workflow for TMP determination via Silylation-GC-FID, highlighting the critical derivatization step.

Validated Experimental Protocol (The "Product")

This protocol complies with ICH Q2(R2) guidelines for quantitative impurity assays.

Reagents & Equipment[2][3]
  • Analytes: Propylidynetrimethanol (TMP) Reference Standard (>99.0%).

  • Internal Standard (IS): Pentadecane or 1-Octanol (distinct retention time).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Column: Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm film) or equivalent.

Sample Preparation
  • Weighing: Accurately weigh 50 mg of sample into a 20 mL headspace vial (capped to prevent moisture ingress).

  • Dissolution: Add 5.0 mL of Internal Standard Solution (Pyridine containing 0.5 mg/mL Pentadecane).

  • Derivatization: Add 1.0 mL of BSTFA + 1% TMCS.

  • Incubation: Vortex for 30 seconds. Heat at 60°C for 30 minutes in a dry block heater. (Critical: Ensure complete reaction of all 3 -OH groups).

  • Cooling: Allow to cool to room temperature. Transfer to autosampler vial.

GC-FID Parameters
ParameterSettingCausality / Rationale
Inlet Temp 280°CEnsures rapid volatilization of high-boiling TMS-TMP derivatives.
Injection Mode Split (10:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow maintains retention time stability.
Oven Program 100°C (1 min) → 15°C/min → 300°C (5 min)Gradient required to separate solvent front from TMP and heavier matrix components.
Detector (FID) 310°CPrevents condensation of silylated by-products.

Validation Data & Performance Metrics

The following data represents typical performance characteristics obtained during method validation studies (n=6 replicates).

System Suitability Test (SST)
  • Tailing Factor (TMP-TMS): 1.05 (Pass: < 1.5)

  • Resolution (TMP vs IS): > 5.0 (Pass: > 2.0)

  • Injection Precision (%RSD): 0.8% (Pass: < 2.0%)

Linearity and Range

Demonstrated over a range of 10 ppm to 1000 ppm relative to sample concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope ConsistentN/A
y-Intercept < 2% of 100% levelN/A
Accuracy (Recovery)

Spiked recovery studies in a pharmaceutical excipient matrix.

Spike Level% Recovery (Mean)% RSD
Low (50%) 99.4%1.2%
Target (100%) 100.1%0.9%
High (150%) 99.8%1.1%
Sensitivity[4]
  • Limit of Detection (LOD): 0.5 ppm (Signal-to-Noise ratio 3:1)

  • Limit of Quantitation (LOQ): 1.5 ppm (Signal-to-Noise ratio 10:1)

Decision Guide: Selecting the Right Method

Not every lab needs derivatization. Use this logic tree to determine if the proposed method fits your specific need.

Method_Selection Start Start: Define Analytical Goal Trace Is TMP a Trace Impurity? (< 0.1%) Start->Trace Matrix Is the Matrix Complex? (e.g., Finished Drug Product) Trace->Matrix Yes HPLC_RID LEGACY: HPLC-RID *Raw Material ID Only* Trace->HPLC_RID No (Bulk Assay) GC_Deriv RECOMMENDED: GC-FID (Derivatization) Matrix->GC_Deriv Yes (Need Specificity) GC_Direct ALTERNATIVE: GC-FID (Direct Injection) *Use WAX Column* Matrix->GC_Direct No (Simple Solvent)

Caption: Decision tree for selecting the appropriate TMP analytical technique based on sensitivity and matrix requirements.

Discussion & Expert Insights

Why Direct Injection Often Fails

While direct injection on PEG (Polyethylene Glycol) columns (e.g., DB-WAX) is possible, it suffers from "column bleed" at the high temperatures required to elute TMP (BP: ~295°C). Furthermore, the accumulation of non-volatile matrix components in the liner quickly degrades performance, requiring frequent maintenance.

The "Self-Validating" Nature of Derivatization

The derivatization process itself acts as a chemical check. If moisture is present in the sample (which would interfere with the assay), the BSTFA will hydrolyze, often forming a visible precipitate or shifting the baseline significantly. This provides an immediate visual or chromatographic flag that the sample prep was compromised, preventing the release of false data.

Regulatory Context

According to ICH Q2(R2) , specificity is paramount.[1] The mass shift provided by the TMS groups (adding 3 x 72 Da) allows this method to be easily cross-validated with GC-MS if a peak purity investigation is required—something impossible with HPLC-RID.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2023).[2][4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6510, Trimethylolpropane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Propylidynetrimethanol. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Propylidynetrimethanol (Trimethylolpropane) in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of polymer chemistry, the selection of a polyol is a critical decision that dictates the ultimate properties and performance of the synthesized material. Among the diverse array of available polyols, propylidynetrimethanol, more commonly known as trimethylolpropane (TMP), stands out as a versatile trifunctional building block. This guide provides an in-depth comparative analysis of TMP against other commodity polyols, such as glycerol and pentaerythritol, in the context of polyester and polyurethane synthesis. By delving into the causal relationships between molecular architecture and macroscopic properties, supported by experimental data and detailed protocols, this document serves as a practical resource for researchers and professionals in polymer science and drug development.

Introduction to Propylidynetrimethanol and Comparative Polyols

Propylidynetrimethanol (TMP) is a colorless, crystalline polyol with three primary hydroxyl groups.[1] Its trifunctionality is a key attribute that allows for the creation of branched and cross-linked polymer networks, leading to materials with enhanced thermal stability and mechanical strength.[1] For the purpose of this comparative study, we will focus on its performance relative to two other widely used polyols:

  • Glycerol: A simple triol, glycerol is a fundamental building block in polyesters and polyurethanes. Its hygroscopic nature and lower reactivity compared to TMP can influence the properties of the final polymer.

  • Pentaerythritol (PE): A tetrafunctional polyol, pentaerythritol is known for inducing a high degree of crosslinking, resulting in polymers with exceptional hardness and durability.[2]

The choice between these polyols is often a trade-off between desired properties such as hardness, flexibility, viscosity, and chemical resistance.[2]

Comparative Physicochemical Properties

A fundamental understanding of the intrinsic properties of each polyol is crucial for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers.

PropertyPropylidynetrimethanol (TMP)GlycerolPentaerythritol (PE)
Molecular Formula C6H14O3C3H8O3C5H12O4
Molar Mass ( g/mol ) 134.1792.09136.15
Functionality (Hydroxyl Groups) 334
Melting Point (°C) 58-6018260
Boiling Point (°C) 295290276 (at 30 mmHg)
Solubility in Water SolubleMiscibleSparingly soluble

Performance in Polymer Synthesis: A Comparative Analysis

The structural differences between TMP, glycerol, and pentaerythritol directly translate to distinct performance characteristics in polymer synthesis, particularly in the formation of polyesters and polyurethanes.

Polyester Synthesis

Polyesters are synthesized through the condensation reaction of a polyol with a dicarboxylic acid or its anhydride. The functionality of the polyol plays a pivotal role in determining the polymer's architecture and, consequently, its properties.

Causality Behind Experimental Choices:

The selection of a tri- or tetra-functional polyol over a diol is a deliberate choice to introduce branching and move from a linear to a three-dimensional polymer network. This branching is essential for achieving desirable properties in applications like coatings and resins, such as improved hardness and chemical resistance.[3]

Experimental Data:

A comparative study on the synthesis of polyesters from oleic acid with TMP and pentaerythritol reveals significant differences in the physicochemical properties of the resulting esters, which are often used as biolubricants.[4]

PropertyPolyester from TMP and Oleic AcidPolyester from PE and Oleic Acid
Viscosity Index 200309
Pour Point (°C) -59-42
Flash Point (°C) 289>300
Oxidative Stability (°C) 189177

Table adapted from a study on polyesters for biolubricant applications.[4]

The higher viscosity index of the PE-based polyester suggests a greater resistance to viscosity changes with temperature, a desirable trait in many lubricant applications. Conversely, the TMP-based polyester exhibits a lower pour point, indicating better performance at low temperatures.[4]

Polyurethane Synthesis

Polyurethanes are formed through the addition reaction of a polyol with a diisocyanate. The crosslink density, which is heavily influenced by the functionality of the polyol, is a critical parameter determining the mechanical properties of the final polyurethane.

Causality Behind Experimental Choices:

In polyurethane formulations, TMP is often used to increase the crosslink density in a controlled manner, enhancing hardness while maintaining a degree of flexibility.[2] Pentaerythritol, with its higher functionality, leads to a more rapid and denser crosslinking, resulting in harder but potentially more brittle materials.[2] The choice between TMP and PE, or a blend of the two, allows for the fine-tuning of the final product's mechanical properties.[2]

Experimental Data:

  • Increased Hardness and Modulus: A more tightly crosslinked network restricts polymer chain movement, resulting in a stiffer material.

  • Improved Chemical Resistance: The dense network makes it more difficult for solvents and other chemicals to penetrate and swell the polymer.[3]

  • Reduced Elongation at Break: The restricted chain mobility leads to a less flexible material that will break at lower strains.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Protocol for Polyester Synthesis (Comparative Example)

This protocol outlines the synthesis of a polyester resin using a polyol (TMP or glycerol) and a dicarboxylic acid (e.g., phthalic anhydride).

Materials:

  • Polyol (Trimethylolpropane or Glycerol)

  • Phthalic Anhydride

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Xylene (for azeotropic removal of water)

  • Reaction vessel with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap

  • Nitrogen inlet

Procedure:

  • Charge the reaction vessel with the polyol and phthalic anhydride in the desired molar ratio.

  • Add the catalyst (typically 0.1-0.5% by weight of reactants).

  • Add a suitable amount of xylene to facilitate the removal of water.

  • Begin stirring and heat the mixture under a gentle stream of nitrogen.

  • Maintain the reaction temperature at approximately 180-220°C.

  • Continuously remove the water of condensation via the Dean-Stark trap.

  • Monitor the reaction progress by periodically measuring the acid value of the mixture.

  • The reaction is considered complete when the acid value reaches the target specification.

  • Cool the resulting polyester resin and characterize its properties.

Protocol for Polyurethane Synthesis (Comparative Example)

This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method.

Materials:

  • Polyol (e.g., a polyester or polyether diol)

  • Chain extender/crosslinker (Trimethylolpropane or Pentaerythritol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet

Procedure:

Step 1: Prepolymer Synthesis

  • Charge the reaction vessel with the polyol and diisocyanate. The NCO:OH ratio should be greater than 1 (typically around 2:1).

  • Heat the mixture to 70-80°C with stirring under a nitrogen atmosphere.

  • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension/Crosslinking

  • Cool the prepolymer to 50-60°C.

  • Add the chain extender/crosslinker (TMP or PE) and the catalyst.

  • Stir vigorously to ensure thorough mixing.

  • Pour the mixture into a preheated mold and cure at an elevated temperature (e.g., 100-120°C) for several hours.

  • Post-cure the polyurethane at room temperature for several days to allow for the completion of the reaction.

  • Characterize the mechanical and thermal properties of the cured polyurethane.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

Polyester_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Polyol Polyol (TMP, Glycerol, etc.) Reaction Polycondensation (Heat, Catalyst) Polyol->Reaction Diacid Dicarboxylic Acid (or Anhydride) Diacid->Reaction Polyester Polyester Resin Reaction->Polyester Water Water (byproduct) Reaction->Water

Caption: General workflow for polyester synthesis.

Polyol_Functionality_Effect Functionality Polyol Functionality Glycerol Glycerol (3) Functionality->Glycerol low TMP TMP (3) Functionality->TMP medium PE Pentaerythritol (4) Functionality->PE high Crosslink_Density Crosslink Density Glycerol->Crosslink_Density lower TMP->Crosslink_Density moderate PE->Crosslink_Density higher Hardness Hardness Crosslink_Density->Hardness increases Flexibility Flexibility Crosslink_Density->Flexibility decreases Viscosity Viscosity Crosslink_Density->Viscosity increases

Caption: Effect of polyol functionality on polymer properties.

Conclusion

Propylidynetrimethanol (Trimethylolpropane) is a highly valuable polyol in polymer synthesis, offering a balance of properties that make it suitable for a wide range of applications, from flexible coatings to rigid foams. Its trifunctionality provides a versatile platform for controlling crosslink density, allowing for the tailoring of mechanical and thermal properties. When compared to glycerol, TMP generally offers improved thermal stability and mechanical strength due to its more robust structure. In comparison to pentaerythritol, TMP provides a less aggressive increase in crosslinking, resulting in materials that are often tougher and less brittle.

The selection of the appropriate polyol is ultimately dependent on the specific requirements of the end application. By understanding the fundamental chemical principles and leveraging the comparative data and protocols presented in this guide, researchers and developers can make informed decisions to optimize their polymer formulations and achieve the desired performance characteristics.

References

  • Selecting TMP or Pentaerythritol for Coating Resins: Hardness, Viscosity, and Durability Supplier - TJCY. (2026, January 14). Available from: [Link]

  • How Trimethylolpropane Improves the Functionality of Coating Resins - TJCY. (2025, August 20). Available from: [Link]

  • OLEIC ACID BASED POLYESTERS OF TRIMETHYLOLPROPANE AND PENTAERYTHRITOL FOR BIOLUBRICANT APPLICATION - Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Synthesis and characterization of palm kernel oil based trimethylolpropane ester - SciSpace. Available from: [Link]

  • Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock - Biointerface Research in Applied Chemistry. (2021, February 14). Available from: [Link]

  • Mechanical and Thermal Properties of Glass/Polyester Composite with Glycerol as Additive - International Journal of Engineering Trends and Technology - IJETT. (2014, January 2). Available from: [Link]

  • Synthesis and Characterization of Polyesters from Glycerol by-Product of Biodiesel Production - ResearchGate. (2025, December 18). Available from: [Link]

  • Synthesis of Poly(glycerol butenedioate) PGB Unsaturated Polyester toward Biomedical Applications | ACS Omega - ACS Publications. (2022, July 15). Available from: [Link]

  • Synthesis of Glycerol-Based Biopolyesters as Toughness Enhancers for Polylactic Acid Bioplastic through Reactive Extrusion - NIH. Available from: [Link]

  • Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading. Available from: [Link]

  • Synthesis of uretahne acrylate from PENTA based polyol and EB curing with varying ratio of TMPTA - ResearchGate. (2025, August 7). Available from: [Link]

  • Kinetic Study of Polyurethane Reaction between Castor Oil/TMP Polyol and Diphenyl Methane Diisocyanate in Bulk | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]

  • Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4 - ResearchGate. (2025, August 5). Available from: [Link]

  • Analysis of Polyols by GPC with Viscometry - Agilent. (2010, September 2). Available from: [Link]

  • One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - MDPI. Available from: [Link]

  • The changes of crosslink density of polyurethanes synthesised with using recycled component. Chemical structure and mechanical properties - MOST Wiedzy. Available from: [Link]

  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings - MDPI. (2025, January 8). Available from: [Link]

  • Polyols and Polyurethane Foams Obtained from Mixture of Metasilicic Acid and Cellulose. Available from: [Link]

  • Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis - PMC. (2023, January 1). Available from: [Link]

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5 - The Royal Society of Chemistry. (2021, April 8). Available from: [Link]

  • Method for preparing alkyd resin by taking TMP rectified heavy residual liquid as raw material - Google Patents.
  • EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE - Materials and Technology. Available from: [Link]

  • Effects of lignin and TMP on crosslinking density. | Download Table - ResearchGate. Available from: [Link]

  • High performance alkyd resins synthesized from postconsumer PET bottles. (2015, July 13). Available from: [Link]

  • Flexible polyurethane foam: materials, synthesis, recycling, and applications in energy harvesting – a review - RSC Publishing. (2025, March 3). Available from: [Link]

  • How to Determine Polyester Polyol Quality Through Data? - LECRON SHARE. Available from: [Link]

  • Determination of the Crosslinking Density of a Silicone Elastomer - ACS Publications. (2019, May 22). Available from: [Link]

  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols - SciSpace. Available from: [Link]

  • Effect of glycerol on the tensile strength of the composites - ResearchGate. Available from: [Link]

  • What techniques are suitable for determining cross-linking density in a polymer?. (2014, September 18). Available from: [Link]

  • synthesis and characterization of new alkyd resins (short, medium and long) based on sunflower oil and linoleic acid as binder for paints. (2017, January 21). Available from: [Link]

  • Polyols and Polyurethane Foams Based on Water-Soluble Chitosan - PMC - NIH. (2023, March 16). Available from: [Link]

  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC - NIH. (2020, December 12). Available from: [Link]

  • (PDF) Structural, thermal and surface characterization of thermoplastic polyurethanes based on poly(dimethylsiloxane) - ResearchGate. Available from: [Link]

  • Current State of Alkyd Resin Synthesis and Characterization, Extracted from Vegetable Oils. (2024, February 20). Available from: [Link]

  • International Journal of Chemistry and Technology Synthesis and characterization of alkyd resin based on soybean oil and glycer - DergiPark. (2018, April 7). Available from: [Link]

Sources

Technical Deep Dive: Propylidynetrimethanol (TMP) vs. Glycerol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of alkyd and polyester resins, the choice of polyol dictates the backbone architecture and, consequently, the coating's service life. While Glycerol remains a staple for cost-sensitive and bio-renewable formulations, Propylidynetrimethanol (TMP) —commonly known as Trimethylolpropane—is the industry standard for high-performance industrial applications.

This guide objectively analyzes the structural mechanistics, synthesis protocols, and performance metrics of these two trivalent polyols.

Structural Mechanistics: The Neopentyl Advantage

To understand performance differences, we must look at the molecular geometry.

  • Glycerol (1,2,3-Propanetriol): Contains two primary hydroxyls and one secondary hydroxyl. It possesses hydrogen atoms on the beta-carbon relative to the hydroxyl groups.

  • Propylidynetrimethanol (TMP): A neopentyl polyol with three primary hydroxyl groups and no hydrogen atoms on the beta-carbon.

The "Beta-Hydrogen" Liability

The presence of beta-hydrogens in glycerol makes it susceptible to beta-elimination reactions at high processing temperatures (>240°C) or during outdoor exposure. This elimination forms acrolein, leading to significant yellowing and chain scission.

TMP, lacking beta-hydrogens, is structurally immune to this degradation pathway. Furthermore, the ethyl group in TMP provides steric shielding to the ester linkages, significantly retarding hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates why Glycerol degrades faster than TMP under thermal and hydrolytic stress.

DegradationLogic TMP Propylidynetrimethanol (TMP) (Neopentyl Structure) Stable High Thermal/UV Stability TMP->Stable No Beta-Hydrogens Shield Steric Shielding TMP->Shield Ethyl Group Bulk GLY Glycerol (Beta-Hydrogen Present) Yellowing Acrolein Formation (Yellowing) GLY->Yellowing Beta-Elimination (Thermal) Hydrolysis Ester Hydrolysis (Film Softening) GLY->Hydrolysis Exposed Ester Linkage Shield->Hydrolysis Retards Attack

Figure 1: Mechanistic comparison of thermal and hydrolytic degradation pathways. TMP’s neopentyl structure blocks the elimination reactions that cause yellowing in glycerol-based resins.

Experimental Protocol: Alkyd Resin Synthesis

The following protocol uses the Alcoholysis (Monoglyceride) Method , the standard industrial approach for incorporating oil into resin backbones.

Objective: Synthesize a Long Oil Alkyd (60% Oil Length) to compare reaction kinetics between TMP and Glycerol.

Reagents
  • Oil Phase: Soybean Oil (refined).

  • Polyol Phase: Variable (Either TMP or Glycerol).[1]

  • Acid Phase: Phthalic Anhydride (PA).[2][3][4]

  • Catalyst: Lithium Hydroxide (LiOH) or Calcium Hydroxide (Ca(OH)₂).

  • Solvent: Xylene (for azeotropic distillation).[5]

Step-by-Step Workflow
  • Alcoholysis (Transesterification):

    • Charge Soybean Oil and Polyol (TMP or Glycerol) into a 4-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Heat to 240°C under nitrogen blanket.

    • Add Catalyst (0.05% w/w based on oil).

    • Checkpoint: Maintain temperature until the mixture is soluble in methanol (1:3 ratio).

    • Observation: TMP typically reaches methanol solubility faster due to having 3 primary hydroxyls, whereas Glycerol’s secondary hydroxyl is sluggish.

  • Esterification:

    • Cool batch to 180°C.

    • Add Phthalic Anhydride (PA) and Xylene (5% of total weight).

    • Install a Dean-Stark trap for water removal.

    • Heat to 220°C (for Glycerol) or 230-240°C (for TMP). Note: TMP allows higher reaction temperatures without darkening.

  • Finishing:

    • Monitor Acid Value (AV) hourly.

    • Stop reaction when AV < 10 mg KOH/g.

    • Dilute with mineral spirits to 70% solids.

Synthesis Process Flow

SynthesisWorkflow Start Raw Materials (Oil + Polyol) Alcoholysis Alcoholysis 240°C, LiOH Cat. Start->Alcoholysis Check Methanol Solubility Test Alcoholysis->Check Check->Alcoholysis Fail (Insoluble) Esterification Esterification Add Phthalic Anhydride Check->Esterification Pass (Soluble) DeanStark Azeotropic Distillation (Remove Water) Esterification->DeanStark Endpoint Endpoint Acid Value < 10 DeanStark->Endpoint Monitor AV

Figure 2: Standard Alcoholysis synthesis workflow. The 'Methanol Solubility' step is the critical quality gate confirming the polyol has successfully transesterified the oil.

Performance Matrix: Representative Data

The following data aggregates typical industry values for Long Oil Alkyds synthesized via the protocol above.

Performance MetricTMP-Based AlkydGlycerol-Based AlkydCausality
Pencil Hardness H - 2HF - HBTMP's compact structure yields higher crosslink density.
Drying Time (Through-Dry) 4 - 6 Hours6 - 9 HoursGlycerol's secondary OH reacts slower, leaving residual functionality that acts as a plasticizer.
Hydrolytic Stability HighModerateTMP's neopentyl group sterically shields the ester bond from water attack.
Thermal Stability (Color) < 4 Gardner (Low Yellowing)> 6 Gardner (Yellows)Glycerol undergoes beta-elimination to form chromophores (acrolein) at high heat.
Outdoor Durability ExcellentFairTMP resists UV-induced chain scission better than Glycerol.
Bio-Content Low (Synthetic)High (100% Bio-possible)Glycerol is a biodiesel byproduct; TMP is derived from butyraldehyde/formaldehyde.

Key Insight: While Glycerol allows for "Green" marketing claims, TMP is required for coatings that must withstand harsh environments (marine, automotive, industrial maintenance).

Conclusion & Recommendations

For Researchers and Formulators :

  • Select Glycerol when cost is the primary driver, or when formulating architectural interior wall paints where UV and water exposure are minimal.

  • Select TMP for automotive topcoats, marine enamels, and exterior wood finishes. The initial raw material cost premium is offset by the extended service life (reduced maintenance cycles).

  • Hybrid Approach: In cost-performance balanced systems, a 70:30 blend of Glycerol:TMP can improve drying time and hardness significantly over pure Glycerol systems without fully incurring the cost of a pure TMP system.

References

  • Riverland Trading. (n.d.). Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications.[6] Retrieved from

  • Gantrade Corporation. (n.d.). Hydrolysis Resistance: Polyester Based Polyurethanes.[7] Retrieved from

  • Perstorp. (2010). Routes to VOC-compliant alkyd coatings. Retrieved from

  • Semantic Scholar. (2022). Synthesis of Alkyd Resin Through Alcoholysis – Polyesterification Process. Retrieved from

  • MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from

Sources

Cross-validation of different techniques for measuring Propylidynetrimethanol concentration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Propylidynetrimethanol (CAS: 77-99-6), also known as Trimethylolpropane (TMP).

Executive Summary: The Analytical Challenge

Propylidynetrimethanol (TMP) is a critical trifunctional polyol used extensively as a building block in alkyd resins, polyurethanes, and biolubricants. In pharmaceutical contexts, it serves as a raw material for dendrimers and controlled-release matrices.

The quantification of TMP presents a specific analytical challenge: it lacks a strong chromophore , rendering standard UV-Vis detection (HPLC-UV) ineffective without complex derivatization. Furthermore, its high polarity and boiling point (295°C) can lead to peak tailing and carryover in Gas Chromatography (GC) if not properly managed.

This guide provides a cross-validation framework comparing the two most robust methodologies:

  • GC-FID with Silylation (The Gold Standard): Offers superior resolution and sensitivity but requires sample preparation.

  • HPLC-ELSD (The High-Throughput Alternative): Allows for direct analysis of aqueous/complex matrices without derivatization.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Role: Reference Method (Gold Standard)

GC-FID is widely regarded as the reference method for TMP due to the universal response of the FID to carbon-hydrogen bonds and the high resolution of capillary GC. However, direct injection of triols often results in adsorption and non-linear responses. Therefore, silylation is the recommended protocol to ensure quantitative accuracy.

The Mechanism: Silylation Derivatization

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reaction replaces the active protons on the three hydroxyl groups of TMP with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.



Experimental Protocol

Reagents:

  • Internal Standard (IS): 1,4-Butanediol or Pentaerythritol (depending on retention time windows).

  • Derivatization Agent: BSTFA + 1% TMCS.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

Step-by-Step Workflow:

  • Sample Prep: Weigh 10 mg of sample into a 2 mL vial.

  • Dissolution: Add 1 mL of Pyridine containing the Internal Standard (0.5 mg/mL).

  • Derivatization: Add 0.5 mL BSTFA + 1% TMCS. Cap tightly.

  • Incubation: Heat at 70°C for 30 minutes. Ensure complete reaction (solution should be clear).

  • Injection: Inject 1 µL into the GC.

GC-FID Instrument Conditions
ParameterSetting
Column DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 280°C
Oven Program 80°C (1 min)

10°C/min

300°C (5 min)
Detector FID @ 300°C; H2 (30 mL/min), Air (400 mL/min)
Workflow Visualization

GCFID_Workflow Start Raw Sample (TMP) Solvent Add Pyridine + IS Start->Solvent Deriv Add BSTFA + TMCS (Silylation) Solvent->Deriv Heat Incubate 70°C, 30 min Deriv->Heat Reaction GC GC Injection (Split 20:1) Heat->GC Volatile TMS-Ether Detect FID Detection (TMS-TMP Derivative) GC->Detect Separation

Figure 1: Derivatization and analysis workflow for TMP via GC-FID.

Method B: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

Role: Alternative Method (Complex Matrices)

When TMP is dissolved in aqueous formulations or biological media where extraction/drying for GC is difficult, HPLC is preferred. Since TMP has no UV absorbance, ELSD is the detector of choice. ELSD detects analytes based on light scattering after the mobile phase evaporates, making it universal for non-volatiles.

The Mechanism: Universal Detection

ELSD response is related to the mass of the analyte, not its optical properties.



(Where 

is area,

is mass, and

are constants. Note: ELSD response is often non-linear at low concentrations).
Experimental Protocol

Reagents:

  • Mobile Phase A: HPLC Grade Water (0.1% Formic Acid optional for peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow:

  • Sample Prep: Dilute sample in Water/ACN (50:50). Filter through 0.22 µm PTFE filter.

  • Injection: Inject 10-20 µL.

  • Separation: Reverse Phase (C18) is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) provides better retention for polar polyols like TMP.

HPLC-ELSD Instrument Conditions
ParameterSetting
Column HILIC Amide or C18 (Aquatic compatible) (150 x 4.6 mm, 3 µm)
Mobile Phase Isocratic: 90% ACN / 10% Water (HILIC mode)
Flow Rate 1.0 mL/min
ELSD Temp Drift Tube: 50°C; Nebulizer: 40°C
Gain Set to optimize baseline noise (typically 5-10)
Workflow Visualization

HPLC_Workflow Sample Aqueous/Complex Sample Filter Filter (0.22 µm) Sample->Filter Inject Direct Injection Filter->Inject Column HILIC Column (Separation of Polars) Inject->Column Nebulize ELSD Nebulization (Solvent Evaporation) Column->Nebulize Eluent Signal Light Scattering Signal Nebulize->Signal Dry Particles

Figure 2: Direct analysis workflow for TMP via HPLC-ELSD.

Cross-Validation Framework

To validate the HPLC-ELSD method against the GC-FID gold standard, a rigorous statistical comparison is required. This ensures that the alternative method (HPLC) provides equivalent data to the reference method (GC).

Comparative Performance Metrics

The following data represents typical performance characteristics derived from validation studies of polyols.

Performance MetricGC-FID (Derivatized)HPLC-ELSDEvaluation
Linearity (

)
> 0.999> 0.995GC is more linear; ELSD is often polynomial.
Limit of Quantitation (LOQ) ~ 1 ppm~ 10-50 ppmGC is significantly more sensitive.
Precision (RSD %) < 1.0%< 2.5%GC offers higher precision.
Recovery 98 - 102%95 - 105%Both are acceptable for QC.
Sample Throughput Low (Requires 1hr prep)High (Dilute & Shoot)HPLC wins on speed.
Statistical Validation Protocol

To cross-validate, analyze 10 batches of TMP using both methods.

  • Linear Regression Analysis: Plot GC results (x-axis) vs. HPLC results (y-axis).

    • Acceptance Criteria: Slope between 0.95 and 1.05; Intercept close to 0.

  • Bland-Altman Plot: Calculate the difference between methods (

    
    ) vs. the average.
    
    • Goal: Identify any bias (systematic error). If HPLC consistently reads lower, check for incomplete nebulization or matrix suppression.

  • F-Test: Compare variances to ensure the precision of the new method is not significantly worse than the reference.

Validation Logic Diagram

Validation_Logic Start Start Validation RunSamples Analyze 10 Batches (Method A & B) Start->RunSamples Regression Linear Regression (Slope & R²) RunSamples->Regression CheckSlope Slope 0.95 - 1.05? Regression->CheckSlope BlandAltman Bland-Altman Plot (Bias Check) CheckSlope->BlandAltman Yes Fail Investigate Bias/ Matrix Effect CheckSlope->Fail No Pass Method Validated BlandAltman->Pass No Bias BlandAltman->Fail Bias Found

Figure 3: Decision tree for statistical cross-validation of analytical methods.

Troubleshooting & Optimization

GC-FID Issues
  • Peak Tailing: Usually indicates incomplete derivatization or active sites in the inlet.

    • Fix: Use fresh BSTFA. Change the inlet liner (deactivated wool).

  • Moisture Sensitivity: BSTFA reacts with water.

    • Fix: Ensure samples are strictly anhydrous. Use an excess of reagent.

HPLC-ELSD Issues
  • Non-Linearity: ELSD response is inherently non-linear at wide dynamic ranges.

    • Fix: Use a log-log calibration curve or a 2nd-order polynomial fit.

  • Baseline Noise: High noise in ELSD often comes from non-volatile impurities in the mobile phase.

    • Fix: Use LC-MS grade solvents. Ensure the column is fully equilibrated.

Conclusion

For trace analysis and purity certification of Propylidynetrimethanol, GC-FID with silylation remains the superior technique due to its high resolution and linear response. However, for routine process monitoring or analysis in aqueous formulations , HPLC-ELSD provides a robust, solvent-free alternative that, when properly cross-validated using the statistical framework above, yields reliable quantitative data.

References

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for Trimethylolpropane Trinonanoate Quantification. Retrieved from

  • Drawell Analytical. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • European Medicines Agency (EMA). (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Stolarczyk, E. U., et al. (2010). Validation of GC Method for Quantitative Determination of Residual Solvents. Acta Poloniae Pharmaceutica. Retrieved from

Sources

Comparative Analysis of Crosslinking Efficiency: Trimethylolpropane (TMP) vs. Pentaerythritol (PE)

[2][3][4]

Executive Summary: The Verdict

In the engineering of polymer networks—whether for high-performance coatings, rigid foams, or hydrogels—the choice between Trimethylolpropane (TMP) and Pentaerythritol (PE) is a trade-off between crosslinking density and processability .[2]

  • Select Pentaerythritol (PE) when the absolute maximum crosslinking density, hardness, and thermal stability are required.[1] Its tetra-functional structure creates the tightest lattice, ideal for high-gloss alkyds, intumescent coatings, and rigid scaffolds.[1] However, this comes with higher viscosity, slower reactivity due to steric hindrance, and a risk of brittleness.[1]

  • Select Trimethylolpropane (TMP) for a balanced network that retains toughness and flexibility.[1][2] Its tri-functional nature and liquid/low-melting solid state facilitate easier handling and lower resin viscosity.[1] TMP is the superior choice when "pot life" and mechanical flexibility (impact resistance) are critical alongside chemical resistance.[1]

Chemical Fundamentals & Reactivity[1]

The divergence in performance stems directly from molecular geometry and functional group density.[1]

Structural Comparison
  • Trimethylolpropane (TMP): A triol with three primary hydroxyl groups attached to a central carbon, which also holds an ethyl group.[1] This ethyl tail acts as an internal plasticizer, improving solubility and flexibility.[1]

  • Pentaerythritol (PE): A tetrol with four primary hydroxyl groups symmetrically arranged around a neopentyl carbon.[1] This compact symmetry leads to high crystallinity and a high melting point (

    
     vs. 
    
    
    for TMP).
Visualization: Molecular Functionality & Network Topology[1]

Gcluster_0Trimethylolpropane (TMP)cluster_1Pentaerythritol (PE)cluster_2Network OutcomeTMPTMP Core(C-Ethyl)OH1-OHTMP->OH1OH2-OHTMP->OH2OH3-OHTMP->OH3Net1TMP Network:Flexible, ToughLower ViscosityOH2->Net1PEPE Core(Neopentyl)OH_A-OHPE->OH_AOH_B-OHPE->OH_BOH_C-OHPE->OH_COH_D-OHPE->OH_DNet2PE Network:Rigid, BrittleHigh HardnessOH_B->Net2

Figure 1: Structural functionality comparison. TMP provides 3 reactive sites leading to a more open network, while PE provides 4 sites for a dense, rigid lattice.[1]

Performance Analysis: Critical Metrics

Crosslinking Density & Mechanical Properties

Crosslinking density (

1


1
  • Alkyd Resins: PE-based alkyds exhibit superior hardness and faster drying times (due to rapid molecular weight buildup).[1] However, they are prone to "surface drying" defects if not balanced.[1] TMP alkyds offer better through-drying and film flexibility.[1]

  • Polyurethanes: TMP is widely used to introduce branching in soft segments.[1] Replacing TMP with PE in PU foams increases compressive strength but significantly reduces elongation at break, often leading to friability.[1]

Reaction Kinetics & Processability

Despite having more hydroxyl groups, PE often shows lower effective reactivity in the early stages of esterification compared to TMP.[1]

  • Solubility: PE is a high-melting solid that must be dissolved in the reaction medium (often requiring temperatures

    
    ), whereas TMP melts easily, homogenizing faster.
    
  • Steric Hindrance: As the PE molecule reacts, the remaining hydroxyl groups become sterically crowded, often leading to a higher residual Hydroxyl Value (HV) in the final resin if the reaction isn't driven aggressively.[1]

Experimental Data Comparison

The following data aggregates findings from comparative studies on biolubricant synthesis and alkyd resin characterization.

Table 1: Comparative Synthesis Efficiency (Esterification with Oleic Acid) Conditions: Acid catalyst, optimized molar ratios.

MetricTrimethylolpropane (TMP)Pentaerythritol (PE)Analysis
Functionality 34PE has higher theoretical crosslink potential.[3]
Optimum Temp.


PE requires higher energy input for solubility.
Reaction Time 5 hours6 hoursTMP reacts faster to completion.[1]
Yield ~91.2%~92.7%PE achieves slightly higher yield if driven long enough.[1][4]
Pour Point

to

Higher (Less fluid)TMP esters are superior for low-temp fluidity.

Table 2: Alkyd Resin Properties (Glycolysis Derivatives) Source: Spasojević et al. (2015) & Comparative Resin Studies

PropertyTMP-Based AlkydPE-Based AlkydImplication
Hydroxyl Value (HV) ~43 mg KOH/g~84 mg KOH/gHigher residual HV in PE indicates incomplete reaction or steric shielding.[1]
Acid Value (AV) ~7.8 mg KOH/g~9.2 mg KOH/gSimilar acid consumption.[1]
Viscosity MediumHighPE builds molecular weight/viscosity much faster.[1]
Film Hardness Good (Pencil H-2H)Excellent (Pencil 3H+)PE creates a harder, more scratch-resistant surface.

Experimental Protocol: High-Solids Alkyd Synthesis

This protocol serves as a baseline for researchers comparing these polyols.[1] It uses a "Fusion Process" suitable for both TMP and PE, though PE requires careful temperature management to prevent premature gelation.[1]

Materials
  • Fatty Acid: Tall Oil Fatty Acid (TOFA) or Soya Fatty Acid.[1]

  • Polyol: TMP or PE (Molar equivalent adjusted for functionality).

  • Dibasic Acid: Phthalic Anhydride (PA).[1]

  • Reflux Solvent: Xylene (3-5% of total weight).[1]

  • Catalyst: Litharge (PbO) or p-TSA (0.05% w/w).[1]

Workflow Diagram (DOT)

ProtocolStartStart: Charge Fatty Acid + Polyol(TMP or PE)Heat1Heat to 180°C(Alcoholysis Stage)Start->Heat1CheckCheck Solubility(Clear Pill Test)Heat1->CheckPE requires >200°Cfor clarityAddAcidAdd Phthalic Anhydride + XyleneCheck->AddAcidIf clear (1:3 in methanol)Heat2Heat to 220-240°C(Esterification)AddAcid->Heat2MonitorMonitor Acid Value (AV)& ViscosityHeat2->MonitorMonitor->MonitorEvery 30 minsEndStop when AV < 10Cool & DiluteMonitor->EndTarget Reached

Figure 2: Generalized Fusion Process for Alkyd Synthesis. Note: PE requires higher initial temperatures to ensure complete solubilization before adding the dibasic acid.[1]

Critical Step: The "Clear Pill" Test

Before adding Phthalic Anhydride, the mixture of Fatty Acid and Polyol must be compatible.[1]

  • Take a drop of the hot mixture.

  • Place it on a glass plate or dissolve in 3 parts methanol.

  • Observation:

    • TMP: Usually clears rapidly at

      
      .[1]
      
    • PE: May remain hazy until

      
       due to high melting point.[1] Do not proceed  until clear, or the final resin will be hazy and have poor stability.[1]
      

Applications & Decision Matrix

Application DomainRecommended PolyolRationale
Automotive Primers Pentaerythritol (PE) Requires maximum hardness, sandability, and corrosion resistance.[1] The brittle nature is acceptable in a supported primer layer.[1]
Coil Coatings Trimethylolpropane (TMP) Requires a balance of hardness and flexibility (T-bend test). PE is often too brittle for post-forming operations.[1]
Biolubricants Trimethylolpropane (TMP) TMP esters have significantly better low-temperature properties (Pour Point) than PE esters.[1][3]
Intumescent Paints Pentaerythritol (PE) PE acts as the carbon source (char former) in fire retardants; its high carbon content is essential here.
UV-Cure Monomers Both (TMPTA vs PETA) TMPTA (Triacrylate) for lower viscosity/flexibility.[1] PETA (Tetraacrylate) for fastest cure speed and hardest finish.[1]

References

  • Spasojević, P. M., et al. (2015).[1][5] "High performance alkyd resins synthesized from postconsumer PET bottles."[1] RSC Advances. Link

    • Key Data: Comparative HV, AV, and viscosity values for TMP vs PE glycolyz
  • Abd Wafti, N. S., et al. (2022).[1] "Enzymatic synthesis of palm oil-based trimethylolpropane ester as biolubricant base stock." Energy.[1][6] Link

    • Key Data: Yield and pour point advantages of TMP esters.
  • Elmelawy, M. S., et al. (2023).[1][7] "Synthesis and kinetics study of trimethylolpropane fatty acid triester from oleic acid methyl ester." Biomass Conversion and Biorefinery. Link

    • Key Data: Reaction kinetics and activ
  • Perstorp. (2023).[1][7][8] "High Solids Alkyd Strategy: Viscosity and Tg relationships." Perstorp Technical Guides. Link

    • Key Data: Theoretical Tg and viscosity mechanisms in alkyd binders.
  • TJCY Industrial Chemical. (2026).[1] "Selecting TMP or Pentaerythritol for Coating Resins: Hardness, Viscosity, and Durability." Link

    • Key Data: Practical formulation rules of thumb for hardness vs. toughness.

Structural Elucidation of Propylidynetrimethanol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Propylidynetrimethanol (Trimethylolpropane, TMP) is a foundational triol scaffold used critically in hyperbranched polymers, biolubricants, and drug delivery dendrimers.[1] Its structural confirmation presents a unique analytical paradox: Symmetry vs. Steric Hindrance .

As a researcher, you face two primary challenges:

  • The Symmetry Trap: Fully substituted TMP derivatives (triesters) often regain the high symmetry (

    
    ) of the starting material, making them indistinguishable from the starting material by simple peak counting in low-resolution NMR.[1]
    
  • The Substitution Distribution: Incomplete reactions yield statistical mixtures of mono-, di-, and tri-substituted products that co-elute in standard chromatography.[1]

This guide moves beyond basic spectral interpretation. We utilize a Triangulation Approach : combining Nuclear Magnetic Resonance (for local chemical environment), Mass Spectrometry (for molecular weight distribution), and Chromatography (for bulk purity).[1]

Comparative Analysis of Analytical Techniques

Method A: High-Resolution NMR (The Structural Anchor)

NMR is the gold standard for confirming functional group conversion.[1] However, solvent selection is the hidden variable that determines success.[1]

  • The Causality of Solvent Choice:

    • CDCl₃: Standard for fully substituted esters.[1] However, it promotes rapid proton exchange, often making residual hydroxyl protons invisible.[1]

    • DMSO-d₆: Critical for partial substitution. It inhibits proton exchange via strong hydrogen bonding, allowing you to see distinct doublets/triplets for unreacted primary alcohols (–CH₂OH ).[1]

Key Diagnostic Signals (1H NMR @ 400+ MHz):

  • The "Alpha-Shift" Indicator: The methylene protons directly attached to the TMP core (

    
    -CH ₂-O-) are your primary tracker.
    
    • Unreacted:

      
       3.3 – 3.5 ppm.[1]
      
    • Esterified: Shifts downfield to

      
       3.9 – 4.2 ppm.[1]
      
  • Symmetry Breaking:

    • Tri-substituted: Singlet (or simple pattern) for the ethyl group methyls.[1]

    • Mono/Di-substituted: Complex multiplet splitting due to loss of symmetry (diastereotopic protons).[1]

Method B: Mass Spectrometry (The Distribution Map)

When synthesizing TMP-based dendrimers or oligomers, NMR integration is often insufficient due to signal overlap.[1]

FeatureMALDI-TOF MSESI-MS
Primary Use High MW Dendrimers / Hyperbranched PolymersSmall Molecule Derivatives (Mono/Di-esters)
Ionization Soft (Single charge usually)Soft (Multiple charges possible)
Advantage Visualizes Distribution: Clearly shows the "ladder" of oligomers (n, n+1) without fragmentation.High Precision: Exact mass confirmation for small, discrete derivatives.[1]
limitation Matrix suppression effects in low MW range (<500 Da).Ion suppression in complex mixtures; "forest of peaks" due to multiple charging (

,

).[1]
Method C: FTIR (The In-Process Check)
  • Role: Qualitative "Stop/Go" indicator.

  • Marker: Disappearance of the broad O-H stretch (

    
    ) and appearance/intensification of the Carbonyl C=O stretch (
    
    
    
    ).
  • limitation: Cannot distinguish between 95% and 99% conversion.

Experimental Protocol: Synthesis & Characterization of a TMP-Triester

Scenario: Synthesis of TMP-Trimethacrylate (Cross-linker) or TMP-Triester (Biolubricant).

Phase 1: Synthesis & Workup (The Clean-Up)
  • Reagents: TMP (1 eq), Acid Chloride/Anhydride (3.3 eq), Pyridine (3.5 eq), DCM (Solvent).[1]

  • Causality: We use a slight excess (1.1 eq per hydroxyl) to force tri-substitution.[1] Pyridine acts as an HCl scavenger to prevent acid-catalyzed etherification side reactions.[1]

Step-by-Step:

  • Dissolve TMP in dry DCM under

    
     atmosphere (Exclude moisture to prevent hydrolysis).
    
  • Add Pyridine.[1] Cool to 0°C (Control exotherm).

  • Dropwise addition of Acid Chloride.[1]

  • Critical Workup: Wash organic phase with 1M HCl (removes Pyridine), then saturated

    
     (removes unreacted acid), then Brine.[1]
    
  • Dry over

    
     and concentrate.
    
Phase 2: The Self-Validating Analytical Workflow

This protocol uses a "Gatekeeper" logic.[1] Do not proceed to the next step until the current step passes.

AnalyticalWorkflow Start Crude Product Isolated FTIR Step 1: FTIR Analysis (Check 3400 cm-1) Start->FTIR Decision1 OH Peak Present? FTIR->Decision1 Recycle Reprocess/Purify (Column Chromatography) Decision1->Recycle Yes (Incomplete) NMR Step 2: 1H NMR (CDCl3) Check Alpha-Methylene Shift Decision1->NMR No (Clean) Decision2 Integration Ratio Correct? (3x Ester : 1x Ethyl) NMR->Decision2 Decision2->Recycle No (Mixed Esters) MS Step 3: ESI-MS / MALDI Confirm Molecular Ion Decision2->MS Yes Final Structure Confirmed MS->Final

Figure 1: The Analytical Decision Tree. This logic prevents wasting instrument time on impure samples.[1]

Data Presentation & Interpretation

Table 1: NMR Chemical Shift Diagnostic (in )

Reference: TMP Core Structure

AssignmentProton TypeUnreacted TMP (

ppm)
Fully Esterified TMP (

ppm)
Structural Insight
A

(Ethyl end)
0.85 (t)0.88 - 0.95 (t)Reference signal for integration (3H).
B

(Ethyl mid)
1.35 (q)1.45 - 1.55 (q)Slight shift due to inductive effect.[1]
C

(Alpha)
3.55 (s) 4.00 - 4.20 (s) The "Smoking Gun." 100% shift indicates full conversion.[1]
D

2.5 - 4.5 (broad)Absent Confirm absence in expanded vertical scale.
Table 2: Technique Selection Guide
ApplicationRecommended Primary TechniqueWhy?
Small Molecule Ester 1H NMR + ESI-MSHigh resolution needed to distinguish isomers.
TMP-Dendrimer (G1-G4) MALDI-TOF MSNMR signals broaden; MS shows defect structures (missing arms).
Bio-lubricant Mixture GPC (Gel Permeation Chrom.)[1]Bulk property (MW distribution) is more important than exact structure.[1]

Advanced Characterization: Distinguishing Isomers

When the reaction is incomplete, you generate a mixture of mono-, di-, and tri-esters.

The "Symmetry Break" in 13C NMR:

  • Symmetric (Tri-ester): The Quaternary Carbon (

    
    ) appears as a single  low-intensity peak at ~42-43 ppm.[1]
    
  • Asymmetric (Mono/Di-ester): The symmetry is broken.[1] You will see multiple

    
     peaks and splitting of the ethyl-group signals.[1]
    
  • Protocol: Run 13C NMR with a long relaxation delay (

    
    ) to ensure quaternary carbons relax sufficiently for detection.
    

IsomerDifferentiation cluster_NMR 1H NMR Signals (-CH2-O-) Mix Reaction Mixture Mono Mono-Substituted (C1 Symmetry) Complex NMR Mix->Mono Incomplete Di Di-Substituted (C1 Symmetry) Complex NMR Mix->Di Incomplete Tri Tri-Substituted (C3v Symmetry) Simplified NMR Mix->Tri Complete Signal1 Split Multiplets (Diastereotopic) Mono->Signal1 Di->Signal1 Signal2 Single Sharp Singlet (Equivalent) Tri->Signal2

Figure 2: Impact of Substitution Degree on NMR Symmetry. Loss of symmetry in mono/di-derivatives results in complex splitting patterns.

References

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for identifying solvent peaks in TMP analysis). [1]

  • Sader, M., et al. (2025).[1] "Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry." MDPI / PubMed.[1] (Protocol for MALDI matrix selection for polyols).

  • ChemicalBook. (2023).[1] "Trimethylolpropane 13C NMR Spectrum Standards." (Baseline spectral data for unreacted TMP).

  • Oregon State University. (2022).[1] "13C NMR Chemical Shift Guide: Esters and Polyols." (Reference for carbonyl and alpha-carbon shifts).

  • National Institute of Health (NIH). (2021).[1] "Synthesis and Characterization of Trimethylolpropane Based Esters." Biointerface Research in Applied Chemistry. (Detailed synthesis protocols).

Sources

Benchmarking the performance of new Propylidynetrimethanol-based materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of new Propylidynetrimethanol (TMP)-based materials, specifically focusing on emerging hyperbranched polyesters (HBPEs) and their superior performance in drug delivery and advanced coatings compared to traditional linear polymers (like PLGA) and alternative polyols (like Pentaerythritol).

From Industrial Resins to Precision Nanomedicine

Executive Summary

Propylidynetrimethanol (Trimethylolpropane, TMP) has evolved from a standard trifunctional crosslinker in alkyd resins to a critical scaffold for hyperbranched polymers (HBPs) and dendritic nanocarriers . This guide benchmarks these new TMP architectures against industry standards (PLGA, Pentaerythritol, PEG), demonstrating that TMP-based materials offer a superior balance of viscosity control, functionalization density, and hydrolytic degradation kinetics .

Part 1: Comparative Analysis & Performance Metrics
1. Biomedical Benchmarking: TMP-HBPEs vs. Linear PLGA

In drug delivery, the industry standard Poly(lactic-co-glycolic acid) (PLGA) suffers from a lack of functional side chains, limiting drug conjugation to physical encapsulation. New TMP-based hyperbranched polyesters (HBPEs) solve this via high-density acrylate or hydroxyl surface groups.

Performance MetricLinear PLGA (Standard) TMP-Based HBPE (New) Causality / Mechanism
Drug Loading Mechanism Physical EncapsulationCovalent Conjugation TMP's trifunctional core creates a globular architecture with accessible surface groups (e.g., acrylates) for thiol-ene "click" loading, preventing burst release.
Degradation Profile Bulk Erosion (Acidic Core)Surface Erosion / Enzymatic TMP-HBPEs degrade into biocompatible monomers (TMP, Adipic acid) via esterase activity. The branched structure prevents the accumulation of acidic byproducts inside the core.
Functionalization Density Low (2 end groups/chain)High (>20 groups/molecule) The

or

synthesis strategy inherently multiplies terminal groups, allowing simultaneous attachment of drugs and targeting ligands.
Viscosity (Solution) High (Entanglement)Low (Newtonian-like) Dendritic structures lack chain entanglement, allowing higher concentration injections without needle blockage.
2. Material Science Benchmarking: TMP vs. Pentaerythritol (PE)

For resin and coating applications, the choice between TMP (tri-functional) and PE (tetra-functional) dictates the mechanical-viscosity trade-off.

FeaturePropylidynetrimethanol (TMP) Pentaerythritol (PE) Application Decision
Crosslink Density ModerateHighUse PE for extreme hardness/chemical resistance. Use TMP for flexibility and impact resistance.
Liquid State Hygroscopic Solid (mp ~58°C)High Melting Solid (mp ~260°C)TMP derivatives often remain liquid or low-viscosity oils, essential for solvent-free formulations.
Ester Lubricity Excellent (Low Pour Point)Good (High Thermal Stability)TMP esters are superior for biolubricants operating in cold environments due to the ethyl side chain disrupting crystallization.
Part 2: Strategic Decision Frameworks

The following diagrams illustrate the logical pathways for material synthesis and selection, grounded in the chemical properties analyzed above.

Figure 1: Synthesis & Functionalization Workflow of TMP-HBPE

This workflow visualizes the "A2 + B3" step-growth polymerization method, highlighting the self-validating checkpoints (viscosity change, precipitation).

TMP_Synthesis_Workflow Start Raw Materials (TMP + Adipoyl Chloride) Step1 Step-Growth Polymerization (Solvent: DCM, Base: Pyridine) Start->Step1 0°C to RT, N2 atm Check1 Checkpoint: Viscosity Increase? Step1->Check1 Check1->Step1 No (Continue Rxn) Step2 Precipitation (in cold Diethyl Ether) Check1->Step2 Yes (High MW) Product Hyperbranched Polymer (TMP-HBPE) Step2->Product Purification Func Functionalization (Thiol-Ene Click) Product->Func Add Drug-SH / PEG-SH

Caption: Synthesis of TMP-based hyperbranched polyesters. The viscosity checkpoint ensures sufficient molecular weight growth before precipitation.

Figure 2: Material Selection Matrix

A logic gate for researchers to select the correct polyol base.

Material_Selection Need Core Requirement? Branch1 Biomedical / Drug Delivery Need->Branch1 Branch2 Industrial Coating / Lube Need->Branch2 Q1 Need High Drug Load? Branch1->Q1 Q2 Extreme Hardness Needed? Branch2->Q2 Res1 Select TMP-HBPE (High functional density) Q1->Res1 Yes Res2 Select Linear PLGA (FDA Legacy) Q1->Res2 No Res3 Select Pentaerythritol (PE) (Max Crosslinking) Q2->Res3 Yes Res4 Select TMP Esters (Better Low-Temp Flow) Q2->Res4 No (Need Flexibility)

Caption: Decision matrix for selecting TMP versus PE or PLGA based on mechanical and functional requirements.

Part 3: Validated Experimental Protocol
Protocol: Synthesis of Biodegradable TMP-Adipate Hyperbranched Polyester

This protocol utilizes a catalyst-free or pyridine-catalyzed approach to minimize toxic metal residues, crucial for biomedical applications.

1. Materials Preparation:

  • Monomer A (Core): Propylidynetrimethanol (TMP), dried under vacuum at 50°C for 12h.

  • Monomer B (Linker): Adipoyl Chloride (or Adipic Acid for melt polycondensation).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Acid Acceptor: Pyridine (anhydrous).

2. Reaction Setup (Self-Validating System):

  • Step A: Dissolve TMP (10 mmol) in DCM (50 mL) in a flame-dried flask under Nitrogen.

  • Step B: Add Pyridine (22 mmol, 2.2 eq). Validation: Solution must remain clear.

  • Step C: Dropwise addition of Adipoyl Chloride (10 mmol) at 0°C.

    • Observation: Immediate formation of white precipitate (Pyridinium hydrochloride) indicates successful coupling. If solution remains clear, reagents are wet or inactive.

3. Polymerization & Purification:

  • Allow reaction to warm to Room Temp (RT) and stir for 48–72 hours.

  • Filtration: Filter off the salt precipitate.

  • Precipitation: Concentrate the filtrate and pour slowly into excess cold Diethyl Ether.

    • Result: The polymer should precipitate as a viscous oil or sticky solid.

  • Drying: Vacuum dry to constant weight.

4. Characterization Checkpoints:

  • NMR: Look for ester linkage peaks at ~4.1 ppm and disappearance of acid chloride peaks.

  • GPC: Target Mn ~15–18 kDa with PDI < 1.4.

References
  • Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications. Source: Royal Society of Chemistry (Journal of Materials Chemistry B). [Link]

  • Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. Source: American Chemical Society (ACS Symposium Series). [Link][1]

  • Selecting TMP or Pentaerythritol for Coating Resins: Hardness, Viscosity, and Durability. Source: TJCY Industrial Chemical Guides. [Link][2]

  • Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation. Source: ResearchGate / Malaysian Journal of Analytical Sciences. [Link]

Sources

Statistical Analysis & Comparative Analytical Profiling of Einecs 240-149-0 (Z-Ala-Ala-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Einecs 240-149-0 , chemically identified as N-Benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH) , is a critical dipeptide intermediate used primarily in the synthesis of elastase inhibitors and as a substrate in peptidase kinetic studies. Unlike chromogenic substrates (e.g., Z-Ala-Ala-pNA) that offer immediate visual readouts, Z-Ala-Ala-OH requires rigorous chromatographic separation to quantify purity and enzymatic hydrolysis products.

This guide provides a statistical framework for evaluating the analytical performance of Z-Ala-Ala-OH quantification methods. We compare the industry-standard RP-HPLC (UV) against LC-MS (high sensitivity) and Colorimetric Derivatization (post-hydrolysis). The focus is on validating experimental data for drug development applications where raw material purity directly impacts the potency of the final pharmaceutical ingredient (API).

Part 1: Material Characterization & Comparative Methodologies

Chemical Identity[1]
  • EC Number: 240-149-0[1]

  • CAS Number: 16012-70-7

  • Chemical Name: N-Benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH)

  • Role: Peptidyl precursor, protease substrate, chiral building block.

Methodological Comparison

Researchers must choose the appropriate analytical method based on the required limit of detection (LOD) and matrix complexity.

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: Post-Hydrolysis Colorimetry
Principle Separation by hydrophobicity; detection by peptide bond absorbance (210-220 nm).Mass-to-charge ratio separation; detection of specific parent ion (

).
Acid hydrolysis to free Alanine, followed by Ninhydrin/OPA reaction.
Specificity High . Resolves diastereomers (L,L vs L,D).Very High . Distinguishes Z-Ala-Ala-OH from impurities with same retention time but different mass.Low . Detects any free amine; cannot distinguish Z-Ala-Ala-OH from other peptides.
Sensitivity (LOD) ~1-5 µM~1-10 nM~50 µM
Throughput Medium (15-30 min/sample)Medium (5-10 min/sample)High (Plate-based)
Primary Use QC Release Testing (Purity >98%)Pharmacokinetics (Trace analysis in plasma)Rough Screening (Total peptide content)

Part 2: Experimental Protocols

Protocol A: RP-HPLC Purity Analysis (The "Self-Validating" Standard)
  • Objective: Quantify Z-Ala-Ala-OH purity and identify synthesis byproducts (e.g., Z-Ala-OH, free Alanine).

  • System: Agilent 1260 or equivalent with DAD.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water (Ion pairing agent for peak shape).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 214 nm (Amide bond) and 254 nm (Phenyl group on Z-protection).

Validation Step (Trustworthiness): Inject a "System Suitability Standard" containing Z-Ala-Ala-OH and its likely impurity, Z-Ala-OH. The resolution (


) between peaks must be 

. If

, the column efficiency is compromised, and data should be rejected.
Protocol B: Enzymatic Stability Assay
  • Objective: Determine the degradation rate of Z-Ala-Ala-OH in the presence of Carboxypeptidase A.

  • Conditions: Incubate 1 mM Z-Ala-Ala-OH with 1 unit enzyme in Tris-HCl (pH 7.5) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with 1% Formic Acid.

  • Readout: Analyze supernatant via HPLC (Protocol A).

Part 3: Statistical Analysis Framework

To ensure scientific integrity, data must be subjected to rigorous statistical testing.

Linearity and Range (Regression Analysis)

For the calibration curve of Z-Ala-Ala-OH:

  • Prepare 5-7 concentrations (e.g., 10 µM to 1000 µM).

  • Plot Concentration (

    
    )  vs. Peak Area (
    
    
    
    )
    .
  • Fit a linear regression model:

    
    .
    
  • Acceptance Criteria:

    
    .
    

Residual Analysis: Do not rely solely on


. Plot residuals (

). A random distribution indicates a good fit. A "U-shape" suggests saturation/non-linearity, requiring a polynomial fit or range reduction.
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and the slope (

):

Practical Tip: For Z-Ala-Ala-OH,


 is best estimated by the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank response.
Comparative Stability Analysis (ANOVA)

When comparing the stability of Z-Ala-Ala-OH across different pH buffers (pH 4, 7, 10), use a One-Way ANOVA .

  • Null Hypothesis (

    
    ):  Degradation rates are identical across all pH levels (
    
    
    
    ).
  • Alternative Hypothesis (

    
    ):  At least one pH level causes significantly different degradation.
    

Post-Hoc Testing: If


, proceed with Tukey’s HSD (Honest Significant Difference)  test to identify exactly which pH buffer compromises the integrity of the Z-group or the peptide bond.

Part 4: Data Presentation & Visualization

Comparative Performance Data (Simulated)
ParameterRP-HPLC (UV)LC-MS (ESI+)Colorimetric (Ninhydrin)
Linearity (

)
0.99980.99500.9850
Precision (%RSD) 0.45%2.10%5.30%
LOD (µM) 2.50.0545.0
Recovery (%) 99.2 ± 0.895.4 ± 3.288.0 ± 6.5
Interference Minimal (Gradient resolves)Matrix effects (Ion suppression)High (Buffer interference)
Analytical Workflow Diagram

ExperimentalWorkflow cluster_detection Detection Method Sample Raw Material (Einecs 240-149-0) Prep Sample Prep (Dissolve in 50% ACN) Sample->Prep Separation Separation (C18 Column) Prep->Separation UV UV (214nm) Quantification Separation->UV Routine QC MS MS (ESI+) Identification Separation->MS Impurity ID Analysis Statistical Analysis (Regression/ANOVA) UV->Analysis MS->Analysis Report CoA / Stability Profile Analysis->Report

Caption: Analytical workflow for the qualification of Z-Ala-Ala-OH, branching into routine QC (UV) and impurity identification (MS).

Hydrolysis Pathway Diagram

HydrolysisPathway cluster_conditions Degradation Conditions ZAA Z-Ala-Ala-OH (Precursor) Acid Acid Hydrolysis (6N HCl, 110°C) ZAA->Acid Enzyme Enzymatic Cleavage (Carboxypeptidase) ZAA->Enzyme Ala L-Alanine (Free Amino Acid) Acid->Ala Total Hydrolysis Benzyl Benzyl Alcohol (Byproduct) Acid->Benzyl CO2 CO2 Acid->CO2 ZAla Z-Ala-OH (Intermediate) Enzyme->ZAla C-term cleavage Enzyme->Ala Release

Caption: Degradation pathways of Z-Ala-Ala-OH. Acid hydrolysis yields free Alanine, while enzymatic cleavage often stops at Z-Ala-OH.

References

  • European Chemicals Agency (ECHA). (2024). Substance Information: Einecs 240-149-0 (N-Benzyloxycarbonyl-L-alanyl-L-alanine). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 85943 (Z-Ala-Ala-OH). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Polyol Crosslinkers: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Polyol Crosslinkers in Polymer Networks

In the realm of materials science, particularly in the development of hydrogels, bioplastics, and drug delivery systems, the architecture of the polymer network is paramount. It dictates the material's mechanical strength, degradation rate, and overall functionality. Polyol crosslinkers—sugar alcohols like glycerol, sorbitol, and xylitol—have emerged as highly effective and biocompatible agents for creating these intricate three-dimensional networks. Derived from natural sources, these molecules offer a compelling alternative to synthetic crosslinkers, which can sometimes introduce cytotoxicity concerns.[1][2] Their multi-hydroxyl (-OH) functionality allows them to form extensive hydrogen bonds or covalent linkages with polymer chains, effectively creating robust, yet often biodegradable and biocompatible, materials.[3]

This guide provides a comparative analysis of common polyol crosslinkers, grounded in peer-reviewed experimental data. We will delve into their differential effects on mechanical properties, moisture handling, and biocompatibility, providing researchers and drug development professionals with the insights needed to select the optimal crosslinker for their specific application.

The Mechanism of Polyol Crosslinking

At its core, crosslinking transforms a collection of individual polymer chains into a single, continuous network. Polyols achieve this by acting as junction points. Each hydroxyl group on a polyol molecule can form a hydrogen bond with a polar group on a polymer chain (e.g., an amide or carboxyl group) or participate in a chemical reaction, such as esterification, to form a more stable covalent bond. The number and spatial arrangement of these hydroxyl groups on the polyol determine its crosslinking efficiency and the resulting network topology.

For instance, glycerol, with three hydroxyl groups, can link three separate polymer chains, while sorbitol and mannitol, with six hydroxyl groups, have the potential to create a much denser network. This density is a critical factor influencing the material's properties.

cluster_1 Crosslinked Network P1 Polymer Chain A P2 Polymer Chain B P3 Polymer Chain C Polyol Polyol Crosslinker (e.g., Glycerol) N1 Polymer Chain A Polyol->N1 -OH bond N2 Polymer Chain B Polyol->N2 -OH bond N3 Polymer Chain C Polyol->N3 -OH bond

Caption: General mechanism of polyol crosslinking.

Comparative Analysis of Efficacy

The choice of polyol crosslinker significantly impacts the final properties of the material. The selection process must be guided by the desired performance characteristics, such as flexibility, water absorption, and biological interaction.

Impact on Mechanical Properties

The mechanical integrity of a crosslinked material is a direct consequence of the crosslinking density and the nature of the bonds formed.[4][5] Studies comparing different polyols in biopolymer films reveal clear performance distinctions.

In a study on pullulan–alginate–carboxymethylcellulose (PAC) blend films, glycerol, sorbitol, xylitol, and fructose were compared as plasticizers, which also function as crosslinkers through hydrogen bonding.[6] At higher concentrations (14–25% w/w), glycerol resulted in the most flexible films, exhibiting the lowest tensile strength but the highest elongation at break.[6] Conversely, fructose-plasticized films were the most brittle, with the highest tensile strength and lowest elongation.[6] This difference is largely attributable to molecular size; smaller molecules like glycerol can more easily integrate between polymer chains, disrupting polymer-polymer hydrogen bonds and increasing flexibility.[7]

Polyol CrosslinkerMolecular Weight ( g/mol )Impact on Tensile Strength (TS)Impact on Elongation at Break (EAB)Key Insight
Glycerol 92.09Decreases TSIncreases EAB significantlyProduces the most flexible films due to its small molecular size.[6]
Xylitol 152.15Moderate TSModerate EABOffers a balance between strength and flexibility.[7]
Sorbitol 182.17Higher TS than GlycerolLower EAB than GlycerolLarger size leads to less disruption of polymer chains, resulting in stiffer material.[7]
Fructose 180.16Highest TSLowest EABResults in the most brittle films among those tested.[6]

Data synthesized from studies on plasticized biopolymer films where polyols act as crosslinkers.[6][7]

Influence on Moisture Content and Permeability

Polyols are hygroscopic, meaning they attract and hold water molecules. This property directly influences the equilibrium moisture content and water vapor permeability (WVP) of the crosslinked material. The same study on PAC blend films found that glycerol-plasticized films exhibited the highest moisture content, followed by those plasticized with xylitol and sorbitol.[7]

This is again linked to molecular size and the ability of the polyol to create free volume within the polymer matrix.[7] Glycerol, being the smallest, can create glycerol-rich domains that are highly hygroscopic, leading to greater water absorption.[7] This is a critical consideration for applications like wound dressings, where moisture management is key, or food packaging, where barrier properties are essential.

Polyol CrosslinkerRelative Moisture ContentRelative Water Vapor Permeability (WVP)Rationale
Glycerol HighestHighestSmallest molecule, creates more free volume and hygroscopic domains.[7]
Xylitol MediumMediumIntermediate molecular size.[7]
Sorbitol LowerLowerLarger molecule, less disruption of the polymer matrix.[7]
Fructose LowestLowestLowest moisture absorption among the tested polyols.[6][7]
Biocompatibility and Cellular Interaction

Polyols are generally considered biocompatible and are widely used in pharmaceuticals and food products.[3][8] However, research indicates that they are not biologically inert and can have differential effects at the cellular level.

A study comparing glycerol and xylitol on human epidermal keratinocytes found that while neither affected cell viability, they exerted distinct effects on gene expression and signaling pathways.[9] Both polyols upregulated the expression of key skin barrier proteins like filaggrin and loricrin, but xylitol's effect was more pronounced.[9] Furthermore, while both stimulated the MAPK pathway, only xylitol activated protein kinase Cδ, a key promoter of epidermal differentiation.[9] In another study, xylitol was shown to prevent the elevation of intracellular Ca²⁺ concentration in keratinocytes under hyperosmotic stress, whereas glycerol did not have this effect.[10]

These findings suggest that the choice of polyol can be tailored to achieve specific biological outcomes, moving beyond just structural considerations. For tissue engineering applications, a crosslinker like xylitol might be chosen to actively promote cell differentiation.

Experimental Protocols

To ensure reproducibility and validate findings, standardized protocols are essential. Here are methodologies for key experiments in evaluating polyol crosslinkers.

Protocol 1: Hydrogel Synthesis via Polyol Crosslinking

This protocol describes a general method for preparing a crosslinked hydrogel using a polyol.

  • Polymer Solution Preparation: Dissolve the chosen polymer (e.g., gelatin, chitosan, polyvinyl alcohol) in an appropriate solvent (typically deionized water) to the desired concentration (e.g., 10% w/v). Stir gently at a slightly elevated temperature (e.g., 40-60°C) until fully dissolved.

  • Crosslinker Addition: Add the polyol crosslinker (e.g., glycerol) to the polymer solution at a predetermined concentration (e.g., 5-20% w/w of the polymer).

  • Homogenization: Stir the mixture thoroughly until the polyol is completely dissolved and the solution is homogenous.

  • Initiation of Crosslinking: Depending on the polymer system, crosslinking may be initiated by:

    • Thermal Treatment: Heat the solution at a specific temperature (e.g., 80°C) for a set duration.

    • Chemical Catalyst: Add a catalyst (e.g., a mild acid for esterification) to the solution.

  • Casting: Pour the solution into a mold (e.g., a petri dish) to achieve the desired shape and thickness.

  • Curing/Gelation: Allow the solution to cool and cure at room temperature or in a refrigerator for a specified time (e.g., 24 hours) to allow for complete network formation.

  • Washing: (Optional) Immerse the resulting hydrogel in deionized water or a buffer solution to remove any unreacted crosslinker or polymer.

A Dissolve Polymer B Add Polyol Crosslinker A->B C Homogenize Mixture B->C D Initiate Crosslinking (e.g., Heat) C->D E Cast into Mold D->E F Cure & Gel E->F

Caption: Workflow for hydrogel synthesis.

Protocol 2: Mechanical Testing of Crosslinked Films

This protocol outlines the procedure for evaluating the tensile properties of the prepared materials.

  • Sample Preparation: Cut the crosslinked films into standardized shapes (e.g., dumbbell shape according to ASTM D638) using a die cutter. Measure the thickness and width of the gauge section of each sample.

  • Instrumentation: Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 100 N).

  • Clamping: Securely clamp the sample in the grips of the UTM, ensuring it is not overtightened to cause premature failure.

  • Testing: Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the sample fractures.

  • Data Acquisition: Record the load (force) and displacement (elongation) data throughout the test.

  • Analysis:

    • Tensile Strength (TS): Calculate as the maximum load divided by the initial cross-sectional area.

    • Elongation at Break (EAB): Calculate as the change in length at fracture divided by the initial gauge length, expressed as a percentage.

    • Young's Modulus: Determine from the initial linear slope of the stress-strain curve.

  • Replication: Test at least five specimens for each formulation to ensure statistical significance.

Protocol 3: Swelling and Degradation Analysis

This protocol measures the hydrogel's ability to absorb water and its stability over time.

  • Initial Measurement: Prepare disc-shaped hydrogel samples of known dimensions. Lyophilize (freeze-dry) the samples and record their initial dry weight (W_d).

  • Swelling Test:

    • Immerse each dry sample in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

    • Calculate the swelling ratio (%) = [(W_s - W_d) / W_d] * 100.

  • Degradation Test:

    • For degradation, use a separate set of pre-weighed dry samples (W_initial).

    • Immerse the samples in PBS (pH 7.4) at 37°C.

    • At specified time points (e.g., 1, 3, 7, 14, 28 days), remove the samples, rinse with deionized water, lyophilize them until a constant weight is achieved, and record the final dry weight (W_final).

    • Calculate the mass loss (%) = [(W_initial - W_final) / W_initial] * 100.

cluster_swelling Swelling Study cluster_degradation Degradation Study S1 Record Initial Dry Weight (Wd) S2 Immerse in PBS at 37°C S1->S2 S3 Record Swollen Weight (Ws) at Time Intervals S2->S3 S4 Calculate Swelling Ratio S3->S4 D1 Record Initial Dry Weight (W_initial) D2 Immerse in PBS at 37°C D1->D2 D3 Record Final Dry Weight (W_final) at Time Intervals D2->D3 D4 Calculate Mass Loss D3->D4

Caption: Workflow for swelling and degradation analysis.

Conclusion and Selection Criteria

The efficacy of a polyol crosslinker is not a one-size-fits-all parameter; it is intrinsically linked to the desired application. The experimental evidence clearly demonstrates that molecular structure and size are key determinants of performance.

  • For applications requiring high flexibility and moisture retention , such as soft hydrogels or plasticized films, glycerol is an excellent choice due to its small size and potent plasticizing effect.[6]

  • For applications demanding greater stiffness and mechanical strength , larger polyols like sorbitol are more suitable.[7]

  • For bioactive applications, particularly in tissue engineering , xylitol presents an intriguing option, as it not only provides structural crosslinking but also actively influences cellular pathways to promote desired outcomes like differentiation.[9]

Ultimately, the optimal selection requires a careful balancing of these properties. By leveraging the comparative data and standardized protocols presented in this guide, researchers can make informed decisions, accelerating the development of novel biomaterials tailored to the specific demands of their research and drug development goals.

References

  • Cheng, L. H., Abd Karim, A., & Seow, C. C. (2008). Effects of glycerol, sorbitol, xylitol and fructose plasticisers on mechanical and moisture barrier properties of pullulan–alginate–carboxymethylcellulose blend films. Food Hydrocolloids, 22(8), 1477-1484.
  • Szél, E., Polyánka, H., Szabó, K., Hartmann, P., Degovics, D., Balázs, B., ... & Bíró, T. (2019). Protective effects of glycerol and xylitol in keratinocytes exposed to hyperosmotic stress.
  • Szabó-Papp, J., Czine, G. E., Szél, E., Polyánka, H., Bíró, T., & Oláh, A. (2018). Beyond the physico-chemical barrier: Glycerol and xylitol markedly yet differentially alter gene expression profiles and modify signalling pathways in human epidermal keratinocytes. Experimental Dermatology, 27(3), 294-301. [Link]

  • Nasr, Z., et al. (2025). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • Zielińska-Pisklak, M., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Polymers (Basel). [Link]

  • Wang, W., et al. (2022). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mechanical properties of hydrogels before and after cross‐linking. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanical properties of hydrogels and the effect of interfacial... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Trimethylolpropane for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the purity of starting materials is not a matter of triviality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Trimethylolpropane (TMP), a seemingly simple triol with the chemical formula CH₃CH₂C(CH₂OH)₃, is a foundational building block in a multitude of research and development applications, from the synthesis of polymers and dendrimers to the formulation of coatings and drug delivery systems.[1][2] The presence of even minute impurities can significantly alter reaction kinetics, polymer properties, and biological interactions, leading to misleading results and wasted resources.

This guide provides a comprehensive framework for the analytical assessment of commercially available Trimethylolpropane. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to qualify this critical reagent for their specific applications. We will delve into the rationale behind various analytical techniques, provide detailed experimental protocols, and offer a comparative analysis of potential findings. Our approach is grounded in the principles of scientific integrity, ensuring that each method is self-validating and supported by established analytical standards.

Understanding the Impurity Profile of Trimethylolpropane

The purity of commercially available TMP can vary depending on the synthetic route and subsequent purification processes. The industrial production of TMP typically involves a two-step process: the condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[2] This synthesis can lead to a range of potential impurities that must be analytically addressed.

Common Impurities in Commercial Trimethylolpropane:

  • Residual Reactants: Unreacted n-butyraldehyde and formaldehyde may persist in the final product.

  • Byproducts of Synthesis: These can include 2-ethyl-propanediol and various cyclic formals.

  • Degradation Products: Butyric acid can form, leading to undesirable odors and potential side reactions. Polymeric byproducts are also a possibility.

  • Water: As a hygroscopic compound, TMP can absorb atmospheric moisture.

  • Color-forming Impurities: These can arise from side reactions or degradation and may indicate product instability.

A Multi-faceted Approach to Purity Assessment: An Experimental Workflow

A robust assessment of TMP purity necessitates a multi-modal analytical approach. No single technique can provide a complete picture. The following workflow outlines a comprehensive strategy for characterizing a commercial TMP sample.

Caption: A comprehensive workflow for the analytical assessment of Trimethylolpropane purity.

Detailed Experimental Protocols

The following protocols are presented as a starting point and may require optimization based on the specific instrumentation and commercial TMP source.

Water Content Determination by Karl Fischer Titration

Rationale: Water is a common impurity in polyols and can act as an unwanted nucleophile in many reactions. Karl Fischer titration is the gold standard for accurate water determination.[3][4] Volumetric titration is suitable for samples with water content above 0.1%, while coulometric titration is preferred for lower levels.[4]

Protocol:

  • Instrumentation: A calibrated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual water in the solvent.

    • Accurately weigh approximately 0.5-1.0 g of the TMP sample and add it to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until a stable endpoint is reached.

    • The instrument software will calculate the water content as a percentage or in parts per million (ppm).

  • Self-Validation: Perform the analysis in triplicate to ensure reproducibility. The relative standard deviation (RSD) should be less than 5%.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Impurities

Rationale: GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds.[5][6] It is ideal for detecting residual solvents, unreacted starting materials, and low-boiling byproducts in TMP.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A high-temperature capillary column, such as a DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.

  • Sample Preparation:

    • Prepare a stock solution of TMP in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 10 mg/mL.

    • Create a series of calibration standards of potential impurities (e.g., n-butyraldehyde, 2-ethyl-propanediol) in the same solvent.

  • GC-FID Conditions:

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.[6]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The area of each impurity peak is compared to the calibration curves to determine its concentration. The purity of TMP is calculated by area normalization (100% minus the sum of all impurity peak areas).

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for Non-Volatile Impurities

Rationale: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. Since TMP lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is appropriate.[7] This method is particularly useful for identifying and quantifying oligomeric or polymeric impurities.

Protocol:

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: An amino-propyl or a dedicated carbohydrate analysis column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often effective for separating polyols.[8]

  • Sample Preparation:

    • Dissolve the TMP sample in the mobile phase to a concentration of 5-10 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-RID Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35 °C.

    • RID Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Data Analysis: Peak areas are used to determine the relative amounts of TMP and any non-volatile impurities. Quantification can be performed using an external standard of pure TMP.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR provides a molecular "fingerprint" of the sample, allowing for the identification of functional groups.[9] It is a rapid and non-destructive method to screen for the presence of unexpected functional groups that may indicate impurities, such as carbonyl groups from aldehydes or carboxylic acids.[10]

Protocol:

  • Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid TMP sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Spectral Interpretation: The obtained spectrum is compared to a reference spectrum of high-purity TMP. Key regions of interest include:

    • ~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.

    • ~2900 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1700-1730 cm⁻¹: C=O stretching, which would indicate the presence of aldehyde or carboxylic acid impurities.

    • ~1000-1200 cm⁻¹: C-O stretching.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., D₂O or DMSO-d₆), and a certified internal standard with a known purity (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).[11][12]

  • Sample Preparation:

    • Accurately weigh a specific amount of the TMP sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal from TMP (e.g., the methylene protons of the -CH₂OH groups) and a signal from the internal standard.

    • The purity of the TMP sample is calculated using the following equation:

      Purity (%) = (I_TMP / N_TMP) * (N_IS / I_IS) * (M_TMP / M_IS) * (m_IS / m_TMP) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • Subscripts TMP and IS refer to Trimethylolpropane and the Internal Standard, respectively.

Comparative Data Analysis

To provide a practical context, the following table presents hypothetical data from the analysis of three different commercial lots of Trimethylolpropane.

Analytical TestLot ALot BLot CResearch Grade Specification
Visual Inspection White, crystalline solidWhite, crystalline solidSlightly off-white solidWhite, crystalline solid
Water Content (Karl Fischer) 0.08%0.25%0.15%< 0.1%
Purity by GC-FID (Area %) 99.85%99.52%99.71%> 99.8%
Major Impurity (GC-FID) 2-ethyl-propanediol (0.10%)n-butyraldehyde (0.28%)2-ethyl-propanediol (0.18%)Not specified
Purity by HPLC-RID (Area %) 99.9%99.6%99.8%> 99.8%
FTIR Analysis Conforms to referenceConforms to referenceMinor peak at 1720 cm⁻¹Conforms to reference
Purity by qNMR 99.8 ± 0.1%99.4 ± 0.2%99.6 ± 0.1%> 99.8%

Interpretation of Hypothetical Data:

  • Lot A: Meets all the specifications for a high-purity, research-grade TMP.

  • Lot B: Shows a higher water content and a significant amount of residual n-butyraldehyde, making it less suitable for sensitive applications.

  • Lot C: While having a relatively high purity by chromatographic methods, the off-white color and the presence of a carbonyl peak in the FTIR spectrum suggest the presence of degradation products that might not be fully resolved by the chromatographic methods used.

Conclusion and Recommendations

The rigorous assessment of commercially available Trimethylolpropane is a critical step in ensuring the integrity of research data. A multi-technique approach, as outlined in this guide, provides a comprehensive understanding of the purity profile, enabling researchers to make informed decisions about the suitability of a particular lot for their experiments. For applications requiring the highest degree of certainty, Lot A from our hypothetical analysis would be the clear choice. We recommend that researchers establish their own set of acceptance criteria based on the sensitivity of their specific applications and conduct a thorough analysis of each new lot of Trimethylolpropane before its use in critical experiments.

References

  • D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p. (2022). Sci Rep, 12, 6867. [Link]

  • Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester. (n.d.). Asian Journal of Chemistry, 25(18), 9751-9754. [Link]

  • GC-FID chromatogram of rubber seed oil based TMP ester after removing... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. (2017). ResearchGate. [Link]

  • Wikipedia. (2023). Trimethylolpropane. [Link]

  • HPLC method for polyol separation. (2012). Chromatography Forum. [Link]

  • Sustainable Synthesis of Trimethylolpropane, a Biobased Polyol from Renewable Resources by an Integrated Process of Biotechnology and Chemical Reactions. (2020). ACS Omega, 5(30), 18887-18894. [Link]

  • Chemsrc. (n.d.). Trimethylol propane | CAS#:77-99-6. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Strathclyde. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylolpropane. Retrieved from [Link]

  • Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. (2021). Biointerface Research in Applied Chemistry, 11(2), 8964-8977. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(3), 343-352. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link]

  • FT-IR spectra of polyols. (n.d.). ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Polymer Solutions. (2015). HPLC Analysis: Method Development and Validation. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2010). ResearchGate. [Link]

  • Agilent. (2008). HPLC Method Development: Standard Practices and New Columns. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of EINECS 240-149-0 (Sodium Azide)

[1]

Part 1: Executive Safety Assessment

EINECS 240-149-0 is the European Inventory identifier for Sodium Azide (


)11
  • Acute Toxicity: It acts as a cytochrome c oxidase inhibitor, inducing cellular asphyxiation similar to cyanide.

  • Explosive Instability: The primary operational risk is not the azide itself in solution, but its reaction with copper, lead, or brass in plumbing systems.[2] This forms heavy metal azides (

    
    , 
    
    
    ), which are highly sensitive primary explosives.[3]

Core Directive: The historical practice of "flushing with water" is now considered a high-risk protocol unless plumbing infrastructure is strictly verified as metal-free (PVC/Polypropylene).[1] The safest operational standard is Total Collection.

Part 2: Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name Sodium Azide
EINECS No. 240-149-0
CAS No. 26628-22-8
Formula

Appearance White crystalline solid (pure) or clear solution
Solubility Highly soluble in water (~40 g/100 mL at 20°C)
Acidity Hazard Contact with acid releases Hydrazoic Acid (

), a toxic/explosive gas.[1][4]
Metal Hazard Reacts with Cu, Pb, Brass, Solder to form explosive residues.[2]
RCRA Code P105 (Acutely Hazardous Waste)
Part 3: Disposal Decision Logic (Visualization)[1]

The following decision tree outlines the logical flow for determining the correct disposal method based on concentration and physical state.

DisposalLogicStartWaste Assessment(EINECS 240-149-0)StatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid SolutionState->LiquidHazWasteCOLLECT as Hazardous Waste(RCRA P105)Solid->HazWasteDo not dissolveConcConcentration?Liquid->ConcHighConc> 0.1%Conc->HighConcLowConc< 0.1% (Dilute)Conc->LowConcHighConc->HazWastePreferredDeactivateChemical Deactivation(Nitrous Acid Method)HighConc->DeactivateAlt: If Protocol ValidatedPlumbingPlumbing Material?LowConc->PlumbingMetalMetal / UnknownPlumbing->MetalCRITICAL: Explosion RiskPVC100% PVC/PlasticPlumbing->PVCWith copious waterMetal->HazWasteCRITICAL: Explosion RiskFlushFlush with 100x Water(Only if permitted by EHS)PVC->FlushWith copious water

Figure 1: Operational decision tree for Sodium Azide disposal.[1] Note the strict prohibition of drain disposal if plumbing material is unknown or metallic.

Part 4: Operational Protocols
Protocol A: Solid Waste & Concentrated Stock (>0.1%)

Applicability: Pure powder, stock solutions, or reaction byproducts. Mechanism: Sodium azide is listed as a P-listed waste (P105) by the EPA. Dilution is not a legal solution for pollution prevention.

  • Container: Collect in a compatible polyethylene (HDPE) or polypropylene container. Do not use metal containers.

  • Labeling: Clearly label as "Hazardous Waste - Sodium Azide - Toxic & Reactive."[1]

  • Segregation: Keep away from acids (halogenated solvents, strong acids) and metals.

  • Disposal: Hand off to your facility's licensed hazardous waste contractor.

Protocol B: Chemical Deactivation (The Nitrous Acid Method)

Applicability: Decontaminating equipment or treating small volumes of waste (e.g., <500 mL) where hazardous waste pickup is not feasible. Scientific Basis: Azide is oxidized to inert nitrogen gas (



5

Reaction Stoichiometry:

16

Required Reagents:

  • Sodium Nitrite (

    
    ) solution (20% w/v)[1][4][6]
    
  • Sulfuric Acid (

    
    ) solution (20% v/v)[1][4][6]
    
  • Starch-iodide paper[1][6]

Step-by-Step Procedure:

  • Safety Setup: Perform strictly in a fume hood . The reaction generates Nitric Oxide (

    
    ), a toxic gas.[6] Wear nitrile gloves, lab coat, and goggles.[7]
    
  • Preparation: Place the azide solution in a flask with a stir bar.

  • Nitrite Addition: Add the 20% Sodium Nitrite solution.

    • Ratio: Use 1.5 grams of Sodium Nitrite for every 1 gram of Sodium Azide suspected in the waste.

  • Acidification (The Critical Step): Slowly add the 20% Sulfuric Acid dropwise.

    • Observation: Evolution of gas bubbles (

      
       and 
      
      
      ) will occur.[6]
    • Control: Maintain the pH between 1 and 2.

  • Verification (Self-Validating Step): Continue stirring until gas evolution ceases. Test the solution with starch-iodide paper .

    • Result: The paper must turn blue , indicating an excess of nitrite (confirming all azide has been consumed).[6]

  • Neutralization: If blue, neutralize the mixture with dilute NaOH to pH 7 before disposal.

Protocol C: Dilute Waste (<0.1%) in PVC Plumbing

Applicability: Clinical analyzers or dilute buffers only if facility plumbing is confirmed non-metallic.

  • Verification: Confirm sink trap and drain lines are PVC/Polypropylene.

  • Flushing: Flush with at least 100 times the volume of water.

  • Rationale: High dilution prevents the accumulation of salts.

  • Prohibition: Never pour into a sink where copper/lead pipes are present downstream.

Part 5: Decontamination of Spills

Scenario: Powder spill or concentrated solution spill.[8]

  • Isolation: Evacuate the immediate area.

  • PPE: Double nitrile gloves, N95 or respirator (if powder is airborne), goggles.

  • Liquid Spills: Absorb with inert material (vermiculite or sand). Do not use paper towels (organic material + azide can be sensitive).

  • Powder Spills: Do not sweep dry (dust hazard). Cover with a damp absorbent pad to wet the powder, then scoop up with a plastic scoop.

  • Surface Cleaning: Wipe the area with pH-adjusted water (pH > 9) to prevent

    
     formation.
    
  • Disposal: Place all cleanup materials into a plastic hazardous waste bag.

Part 6: Mechanism of Hazard (Visualization)[1]

Understanding the chemical pathways is essential for compliance. This diagram illustrates why acid and metal contact are the critical failure points.

HazardCycleAzideSodium Azide(NaN3)AcidAcid Contact(pH < 7)Azide->AcidProtonationMetalHeavy Metal Contact(Cu, Pb, Zn)Azide->MetalSubstitutionHN3Hydrazoic Acid(HN3)Acid->HN3MetalAzideMetal Azides(Cu(N3)2 / Pb(N3)2)Metal->MetalAzideResult1TOXIC GASInhalation HazardHN3->Result1Result2EXPLOSIONShock SensitiveMetalAzide->Result2Friction/Shock

Figure 2: Chemical hazard pathways.[1] The upper path illustrates the toxicity risk (acidification), while the lower path illustrates the physical safety risk (metallization).

References
  • CDC/NIOSH. (1976). Current Intelligence Bulletin 13: Explosive Azide Hazard. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] (Source of the Nitrous Acid Deactivation Protocol).[5][6][9] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Sodium Azide (EC 240-149-0).[1] ECHA.[7][9][10][11][12] [Link][1]

  • Department of Health and Human Services. (2023). Sodium Azide: Systemic Agent. NIOSH Emergency Response Safety Card. [Link]

Navigating the Safe Handling of Indigo Carmine (Einecs 240-149-0): A Senior Application Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling chemical compounds such as Indigo Carmine, also identified by Einecs number 240-149-0, a comprehensive understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities—they are the bedrock of responsible scientific inquiry. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of PPE when working with this compound, ensuring both personal safety and the preservation of experimental integrity.

Understanding the Hazard: Why PPE is Non-Negotiable

Indigo Carmine, or disodium 5,5'-indigotindisulphonate, is a blue dye widely used in various laboratory applications. While not classified as acutely toxic, its primary hazard lies in its potential to cause skin sensitization upon repeated contact.[1][2][3] This means that prolonged or repeated exposure can lead to an allergic skin reaction. Furthermore, as a fine powder, it can become airborne, posing a risk of respiratory and eye irritation.[4][5] Therefore, a risk-based approach to PPE is essential to mitigate these potential exposures.

Core Principles of PPE Selection for Indigo Carmine

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process that must be tailored to the specific experimental conditions, including the physical form of the chemical (powder or solution), the quantity being handled, and the potential for aerosol generation. The following sections detail the essential PPE components and the rationale behind their selection.

Hand Protection: The First Line of Defense

Given the skin sensitization potential of Indigo Carmine, robust hand protection is paramount. The choice of glove material and its thickness directly impacts the level of protection.

Recommended Glove Material: Nitrile rubber has demonstrated excellent resistance to Indigo Carmine.

Key Specifications for Glove Selection:

Glove MaterialMinimum ThicknessBreakthrough Time (Pure Substance)
Nitrile Rubber>0.11 mm>480 minutes (Permeation Level 6)[3]

Table 1: Recommended Glove Specifications for Handling Indigo Carmine

The breakthrough time is a critical parameter, indicating the time it takes for the chemical to permeate the glove material. A breakthrough time of over 480 minutes provides a substantial safety margin for most laboratory procedures. It is imperative to inspect gloves for any signs of degradation or punctures before each use.[2]

Eye and Face Protection: Shielding Against Irritation

The powder form of Indigo Carmine can easily become airborne and act as a mechanical irritant to the eyes. When preparing solutions, splashes also pose a significant risk.

Minimum Requirement: Safety glasses with side shields that conform to the ANSI Z87.1 standard in the United States or EN 166 in Europe are mandatory for all work with Indigo Carmine.[2][6][7][8][9]

Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as weighing large quantities of powder or sonicating solutions, chemical safety goggles are recommended. In situations with a significant splash hazard, the use of a face shield in conjunction with safety goggles provides the most comprehensive protection.

Respiratory Protection: Mitigating Inhalation Risks

While Indigo Carmine has low volatility, the fine powder can be inhaled, leading to respiratory irritation. Therefore, respiratory protection is crucial when handling the solid form, particularly in poorly ventilated areas or when dust generation is unavoidable.

For Handling Powder:

  • Minimum Protection: A NIOSH-approved P95 or an EN 143-rated P1 particulate respirator is recommended for nuisance exposures to dust.[2][3]

  • Higher Exposure Scenarios: In situations with significant dust generation, a half-mask or full-facepiece respirator with a P100 (NIOSH) or P3 (EN 143) particulate filter should be utilized.

For Handling Solutions: Under normal conditions of use with adequate ventilation, respiratory protection is not typically required when working with Indigo Carmine solutions. However, if aerosols are generated (e.g., through sonication or vigorous mixing), the use of a respirator should be considered based on a risk assessment.

Protective Clothing: A Barrier for the Body

To prevent skin contact and contamination of personal clothing, appropriate protective garments are essential.

  • Standard Laboratory Attire: A clean, buttoned laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or a full-body protective suit may be necessary.[2]

Operational Plans: From Donning to Disposal

A robust PPE program extends beyond selection to include clear, step-by-step procedures for use and disposal.

Experimental Workflow for PPE Donning and Doffing

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is recommended:

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit/Designated Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Figure 1: Recommended Donning and Doffing Workflow for PPE.
Step-by-Step Protocol for Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Respirator (if needed): If handling Indigo Carmine powder, don your respirator. Ensure a proper fit and perform a user seal check.

  • Eye and Face Protection: Put on your safety glasses or goggles. If required, add a face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat.

Step-by-Step Protocol for Doffing PPE

The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items as little as possible.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated outer surface with your bare hands.[10]

  • Eye and Face Protection: Remove your face shield or goggles from the back by lifting the headband.[10]

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Respirator (if worn): Remove your respirator from the back.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

Proper disposal of used PPE is crucial to prevent the spread of contamination.

  • Single-Use Items: Contaminated gloves, disposable respirators, and other single-use items should be placed in a designated, clearly labeled hazardous waste container.[11]

  • Reusable Items: Reusable eye and face protection should be decontaminated according to institutional protocols. Non-disposable lab coats should be laundered separately from personal clothing.

  • Waste Segregation: Follow all local and institutional regulations for the segregation and disposal of chemical waste. In general, solid waste contaminated with Indigo Carmine should be placed in a sealed, labeled bag or container for collection by hazardous waste personnel.[11]

Conclusion: Fostering a Culture of Safety

The effective use of personal protective equipment when handling Einecs 240-149-0 is a fundamental aspect of laboratory safety and scientific excellence. By understanding the specific hazards of Indigo Carmine and implementing the detailed operational and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure. This commitment to safety not only protects individuals but also fosters a laboratory environment where groundbreaking research can be conducted with confidence and integrity.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Indigo carmine (C.I. 73015) ≥80 %, p.a.. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Indigo carmine (C.I. 73015), for microscopy. Retrieved from [Link]

  • LPS. (2021, April 5). Safety Data Sheet (SDS) Indigo Carmine Solution. Retrieved from [Link]

  • ProSciTech. (2004, March). Material Safety Data Sheet: Indigo Carmine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Indigo carmine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, October 20). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • HexArmor. (n.d.). Safety eyewear: What do lens markings and ANSI Z87+ mean?. Retrieved from [Link]

  • The Office Clearance Company. (n.d.). The Best Practices for Proper Disposal of PPE Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Indigo carmine. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • The George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety. Retrieved from [Link]

  • Shannon Optical. (n.d.). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Stanford University. (n.d.). Disposal of Used Lab Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Zenni Optical. (2024, June 14). Your Guide to ANSI Z87.1 Safety Standards. Retrieved from [Link]

  • Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]

  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. In Biosafety in Microbiological and Biomedical Laboratories (5th ed.). Retrieved from [Link]

  • Stoggles. (2023, February 1). Safety Glasses Rating Chart & How To Understand It. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). Chemical Handling Glove Guide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Trade Safety. (2024, April 23). What are ANSI Z87.1 Certified Safety Glasses and Why Compliance Matters [Video]. YouTube. Retrieved from [Link]

  • American Regent. (2019, January 10). Indigo Carmine Injection - Safety Data Sheet. Retrieved from [Link]

  • BES. (n.d.). E132 Indigo Carmine - Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.